1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWCXMMNFZAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 39235-58-0): Synthesis, Characterization, and Biological Significance
This technical guide provides a comprehensive overview of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key pharmaceutical intermediate and a compound of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and known biological activities.
Introduction and Chemical Profile
This compound, also known by its synonym 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its structure features a phenyl ring substituted with a hydroxyl group, a hydroxymethyl group, and an acetyl group. This unique combination of functional groups imparts the molecule with notable chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39235-58-0 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Solid, powder or crystalline | Vendor Data |
| IUPAC Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [1] |
| Synonyms | 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, Salbutamol Impurity C | [3][4] |
Synthesis Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the Fries rearrangement of phenyl acetate to yield 4-hydroxyacetophenone, followed by a targeted hydroxymethylation.
Step 1: Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic and reliable method for the synthesis of hydroxyaryl ketones.[5] In this step, phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to predominantly form the para-substituted product, 4-hydroxyacetophenone.[6]
Experimental Protocol: Synthesis of 4-Hydroxyacetophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).
-
Solvent and Reactant Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath. Slowly add phenyl acetate (1.0 eq) to the stirred suspension.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxyacetophenone.
Step 2: Ortho-Hydroxymethylation of 4-Hydroxyacetophenone
The second step involves the introduction of a hydroxymethyl group at the ortho position to the hydroxyl group of 4-hydroxyacetophenone. This can be achieved through reaction with formaldehyde in the presence of a base.[7][8] The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is already occupied by the acetyl group, the hydroxymethyl group is directed to one of the ortho positions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as aqueous ethanol.
-
Reagent Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 eq), to the solution and stir until it dissolves. To this mixture, add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
As an impurity in the pharmaceutical manufacturing of Salbutamol, established HPLC methods for Salbutamol can be adapted for the analysis of this compound.[9][10] A reverse-phase HPLC method is generally suitable.
Illustrative HPLC Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, for reproducibility.
This method allows for the determination of the purity of the synthesized compound and can be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the phenolic hydroxyl proton, and the methyl protons of the acetyl group. The splitting patterns and chemical shifts provide definitive structural confirmation. Expected chemical shifts (in ppm, relative to TMS) would be approximately:
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the hydroxymethyl carbon, and the methyl carbon, further confirming the molecular structure.[14]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to give a prominent peak at m/z 151, and the loss of the entire acetyl group (•COCH₃) to give a peak at m/z 123.[15] Further fragmentation of the aromatic ring can also be observed.
Caption: Analytical workflow for this compound.
Biological Significance and Potential Applications
This compound is recognized as a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of anti-inflammatory drugs.[16] Its inherent chemical structure also suggests potential for direct biological activity.
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a key building block in the synthesis of more complex pharmaceutical molecules. It is notably used in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs).[16] The presence of multiple reactive sites—the phenolic hydroxyl, the benzylic alcohol, and the ketone—allows for a variety of chemical modifications to build more elaborate drug scaffolds.
Potential Anti-Inflammatory and Antioxidant Activity
The phenolic hydroxyl group is a well-known pharmacophore that contributes to antioxidant and anti-inflammatory properties. While specific studies on this compound are not extensively reported in publicly available literature, its structural motifs suggest a high likelihood of such activities.
Mechanism of Action (Hypothesized):
-
Antioxidant Activity: Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. The antioxidant capacity can be quantitatively assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][17]
-
Anti-Inflammatory Activity: The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key inflammatory signaling pathways. It is plausible that this compound could inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19][20][21] Inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as prostaglandins and cytokines.[22]
Experimental Protocols for Biological Activity Assessment:
-
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
NF-κB Inhibition Assay (in vitro):
-
Culture a suitable cell line (e.g., macrophages like RAW 264.7) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[23][24]
-
Caption: Hypothesized biological activity pathways for the target compound.
Conclusion
This compound is a versatile molecule with established importance as a pharmaceutical intermediate and potential for inherent biological activity. The synthetic route via Fries rearrangement and subsequent hydroxymethylation is a robust and scalable approach. Its analytical characterization can be thoroughly performed using standard chromatographic and spectroscopic techniques. Further investigation into its anti-inflammatory and antioxidant properties, particularly through targeted in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with this promising compound.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PrepChem. (2024). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved from [Link]
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NIST. (n.d.). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]
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SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]
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Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). DPPH Radical Scavenging Activity of Compounds 1-4. Retrieved from [Link]
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Journal of Inflammation Research. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroxymethylation. Retrieved from [Link]
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MDPI. (2023). DPPH Radical Scavenging Activity of New Phenolics from the Fermentation Broth of Mushroom Morehella importuna. Retrieved from [Link]
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ResearchGate. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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ResearchGate. (n.d.). Scavenging activities of the compounds 1-4 on DPPH radical. Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]
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National Institutes of Health. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for hydroxymethylation.
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National Institutes of Health. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]
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PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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European Patent Office. (n.d.). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
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National Institutes of Health. (n.d.). COX Inhibitors. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0326280). Retrieved from [Link]
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National Institutes of Health. (n.d.). Coxibs: cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]
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ResearchGate. (n.d.). 13 questions with answers in HYDROXYMETHYLATION. Retrieved from [Link]
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ResearchGate. (n.d.). Hydroxymethylation of lignin using formaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to 4'-Hydroxy-3'-(hydroxymethyl)acetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone (CAS No: 39235-58-0), a pivotal intermediate in modern pharmaceutical synthesis. This document moves beyond a simple recitation of properties to deliver actionable insights grounded in established chemical principles. We will explore its synthesis from common starting materials, delve into its detailed spectroscopic signature, analyze the reactivity of its key functional groups, and discuss its critical role in the development of high-value active pharmaceutical ingredients (APIs), including β2-adrenergic agonists. This guide is structured to serve as a practical resource for laboratory scientists and process development chemists engaged in synthetic and medicinal chemistry.
Introduction and Nomenclature
4'-Hydroxy-3'-(hydroxymethyl)acetophenone is a trifunctional aromatic compound possessing a ketone, a phenolic hydroxyl group, and a benzylic alcohol. This unique combination of functional groups makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents where precise molecular architecture is paramount. Its most notable application is as a key precursor in the industrial synthesis of long-acting β2-adrenergic agonists such as Salmeterol and related compounds used in the management of asthma and COPD[1]. Understanding its chemical behavior is therefore essential for professionals in drug discovery and process optimization.
Systematic IUPAC Name: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[2]
Common Synonyms:
Key Identifiers:
-
InChIKey: VRNWCXMMNFZAJN-UHFFFAOYSA-N[2]
Physicochemical and Structural Properties
The compound typically presents as a light yellow solid. Its three polar functional groups—two hydroxyls and a ketone—govern its solubility, favoring polar organic solvents such as acetone and chloroform, while limiting its solubility in nonpolar media.
| Property | Value | Source |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Appearance | Light yellow solid | [5] |
| Melting Point | 121 °C | [6] |
| Boiling Point | 381.4 ± 32.0 °C (Predicted) | [6] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.13 ± 0.18 (Predicted) | [6] |
| XLogP3 | 0.7 | [2] |
Synthesis and Purification
The most direct and industrially relevant synthesis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone begins with the common and inexpensive starting material, 4'-hydroxyacetophenone. The synthesis proceeds via a two-step sequence involving electrophilic aromatic substitution followed by nucleophilic substitution.
Protocol: Two-Step Synthesis from 4'-Hydroxyacetophenone
Expertise & Causality: This procedure utilizes a classic chloromethylation reaction. The phenolic hydroxyl group is a strong ortho-, para-director, activating the aromatic ring for electrophilic substitution. The reaction with formaldehyde and HCl generates a chloromethyl electrophile which preferentially adds to the ortho position due to the steric hindrance at the other ortho position by the acetyl group and the para position being already substituted. The subsequent step is a simple nucleophilic substitution where water acts as the nucleophile to displace the chloride, forming the stable benzylic alcohol.
Step 1: Synthesis of 3'-(Chloromethyl)-4'-hydroxyacetophenone
-
To a cooled (0-5 °C) reaction vessel, charge 4'-hydroxyacetophenone (1.0 eq).
-
Add an appropriate solvent such as a mixture of dioxane and water.
-
Slowly add concentrated hydrochloric acid (excess) while maintaining the temperature.
-
Add aqueous formaldehyde (1.1 - 1.5 eq) dropwise to the stirred solution. The in-situ generation of the electrophile begins.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification.
Step 2: Synthesis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone
-
Charge the crude 3'-(Chloromethyl)-4'-hydroxyacetophenone (1.0 eq) from the previous step into a reaction vessel.
-
Add water to form a slurry.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 3-5 hours[1]. Monitor the reaction by TLC/HPLC until the starting material is consumed. The hydrolysis proceeds via an SN reaction.
-
Cool the reaction mixture. The product, being less soluble in cold water, will precipitate.
-
Isolate the crude product by filtration.
-
Purification: Recrystallize the solid from a suitable solvent system, such as water or an ethanol/water mixture, to yield the final product as a light yellow crystalline solid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key structural features are the substituted aromatic ring, the acetyl group, the phenolic hydroxyl, and the benzylic alcohol.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl (-COCH₃) protons. ~4.7 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂OH) protons. ~5.0-6.0 ppm (s, 1H, broad): Singlet for the benzylic alcohol proton (-CH₂OH). Exchangeable with D₂O. ~7.0 ppm (d, 1H): Doublet for the aromatic proton ortho to the hydroxyl group. ~7.8-8.0 ppm (m, 2H): Multiplet/overlapping signals for the remaining two aromatic protons. ~9.0-11.0 ppm (s, 1H, broad): Singlet for the phenolic hydroxyl proton (-OH). Exchangeable with D₂O. |
| ¹³C NMR | ~26 ppm: Acetyl methyl carbon (-COCH₃). ~63 ppm: Benzylic methylene carbon (-CH₂OH). ~115-135 ppm: Six distinct signals for the aromatic carbons. ~160 ppm: Aromatic carbon attached to the phenolic hydroxyl group. ~200 ppm: Carbonyl carbon (-COCH₃). |
| IR (KBr) | 3500-3200 cm⁻¹ (broad): O-H stretching vibrations from both phenolic and benzylic hydroxyl groups. 3100-3000 cm⁻¹: Aromatic C-H stretching. 1660-1680 cm⁻¹ (strong): C=O stretching of the ketone, conjugated to the aromatic ring. 1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250 cm⁻¹: C-O stretching of the phenol. ~1050 cm⁻¹: C-O stretching of the primary alcohol. |
| Mass Spec (EI) | M⁺ at m/z = 166: Molecular ion peak. m/z = 151 (M-15): Fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺). This is a characteristic fragmentation for acetyl groups. m/z = 123: Fragment from the loss of the acetyl group ([M-COCH₃]⁺). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The broadness and position of hydroxyl proton signals are highly dependent on solvent, temperature, and concentration.
Chemical Reactivity and Derivatization Potential
The molecule's three functional groups offer distinct sites for chemical modification, making it a highly valuable and versatile intermediate for drug development.
-
Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by a base. It can undergo O-alkylation or O-acylation, which is often used as a protecting group strategy during multi-step syntheses. It also strongly activates the aromatic ring, directing further electrophilic substitutions to the positions ortho and para to it.
-
Benzylic Hydroxyl Group: As a primary alcohol, this group can be oxidized to the corresponding aldehyde under mild conditions (e.g., using PCC) or to a carboxylic acid with stronger oxidizing agents. It can also be converted to a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.
-
Acetyl Ketone Group: The carbonyl can be reduced to a secondary alcohol, a key step in the synthesis of Salmeterol that creates a chiral center. The α-methyl protons are weakly acidic and can be removed by a strong base to form an enolate, allowing for α-functionalization. More importantly for its role as a pharmaceutical intermediate, the α-carbon can be halogenated (e.g., brominated) to produce a highly reactive α-halo ketone.
Field Insight: Application in Salmeterol Synthesis The synthesis of Salmeterol provides a perfect case study of this molecule's reactivity. The acetyl group is first brominated at the α-position to form 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[7]. This α-bromo ketone becomes a potent electrophile. It is then reacted with the complex amine side-chain (N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine) in a nucleophilic substitution reaction[8]. Finally, the ketone is stereoselectively reduced to the secondary alcohol, yielding the final Salmeterol structure.
Applications in Research and Drug Development
The primary and most well-documented application of this compound is its role as a key building block in the pharmaceutical industry.
-
β2-Adrenergic Agonists: It is a registered intermediate for the synthesis of Salmeterol and Albuterol (Salbutamol)[1]. Its structure contains the essential "saligenin" head required for activity at the β2-adrenergic receptor.
-
Anti-Inflammatory Drugs: It serves as an intermediate in the development of certain nonsteroidal anti-inflammatory drugs (NSAIDs)[5].
-
Antioxidants: The phenolic structure is a classic feature of antioxidant compounds, and it can be used as a starting material for more complex antioxidant molecules[5].
-
Organic Synthesis: Beyond specific drug targets, its trifunctional nature makes it a valuable starting material for creating diverse chemical libraries for screening and lead discovery.
Safety and Handling
-
Hazard Identification: While not officially classified under GHS in all databases, compounds of this nature should be handled as potentially harmful if swallowed and as a skin and eye irritant. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Prevent contact with skin and eyes.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
4'-Hydroxy-3'-(hydroxymethyl)acetophenone is more than a simple organic molecule; it is a testament to functional group synergy and a cornerstone intermediate for respiratory medicine. Its well-defined synthesis from basic feedstocks and the distinct, predictable reactivity of its three functional groups make it an ideal platform for the construction of complex APIs. For the research scientist and the process chemist, a thorough understanding of this compound's properties and reaction pathways is not merely academic—it is fundamental to the innovation and optimization of life-saving therapeutics.
References
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An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a detailed narrative explaining the causal logic behind experimental choices and data interpretation. By integrating one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating system of protocols to unambiguously confirm the molecular structure of this key pharmaceutical intermediate.[1] This guide is grounded in authoritative references and established analytical principles, ensuring both technical accuracy and field-proven insight.
Introduction: The Significance of this compound
This compound, with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol , is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Notably, it is a precursor in the production of Albuterol, a widely used β2-adrenoceptor agonist for the treatment of bronchospasms.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the unequivocal confirmation of its structure is a matter of paramount importance for quality control, regulatory compliance, and, ultimately, patient safety.
The structure of this compound, a substituted acetophenone, presents a fascinating analytical challenge. It features a phenolic hydroxyl group, a benzylic hydroxyl group, and an acetyl group on a benzene ring, leading to a rich and informative spectroscopic signature. This guide will systematically deconstruct these signatures to build a complete and irrefutable structural picture.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into advanced spectroscopic techniques, the first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. This is a critical, self-validating step that constrains all subsequent structural hypotheses.
Experimental Protocol: HRMS (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[4][5] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4] The use of volatile organic solvents is crucial for electrospray ionization.[4]
-
Instrument Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. For this compound, both modes can be effective, though negative mode may be favored due to the acidic phenolic proton.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the spectrum, ensuring a high signal-to-noise ratio for the molecular ion peak.
Data Interpretation: The expected exact mass for C₉H₁₀O₃ is 166.06299 Da.[2] An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this value confirms the molecular formula.
Degree of Unsaturation: The degree of unsaturation (DoU), or double bond equivalents, is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₉H₁₀O₃: DoU = 9 + 1 - (10/2) = 5 A DoU of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation) and one additional double bond, consistent with the carbonyl group of the acetophenone moiety.
Unraveling the Connectivity: A Deep Dive into NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.
Rationale for Solvent Choice: For phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. Its ability to form strong hydrogen bonds allows for the observation of exchangeable protons (from -OH groups) as relatively sharp signals.[6]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.
Expected ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.8 | Singlet | 1H | Ar-OH | The phenolic proton is deshielded and appears as a broad singlet. Its chemical shift is concentration-dependent. |
| ~ 7.8 | Doublet | 1H | Ar-H (ortho to C=O) | The proton ortho to the electron-withdrawing acetyl group is significantly deshielded. |
| ~ 7.7 | Doublet of Doublets | 1H | Ar-H (ortho to C=O, meta to -OH) | This proton is deshielded by the acetyl group and shows coupling to two other aromatic protons. |
| ~ 6.9 | Doublet | 1H | Ar-H (ortho to -OH) | The proton ortho to the electron-donating hydroxyl group is shielded. |
| ~ 5.2 | Triplet | 1H | -CH₂-OH | The hydroxyl proton of the hydroxymethyl group. |
| ~ 4.5 | Doublet | 2H | -CH₂ -OH | These benzylic protons are adjacent to an oxygen atom. |
| ~ 2.5 | Singlet | 3H | -C(=O)-CH₃ | The methyl protons of the acetyl group appear as a sharp singlet. |
¹³C NMR and DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR and DEPT-135 Data:
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~ 197.0 | Absent | C =O | The carbonyl carbon is highly deshielded. |
| ~ 160.0 | Absent | Ar-C -OH | The aromatic carbon attached to the hydroxyl group. |
| ~ 132.0 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 130.0 | Absent | Ar-C -C=O | The aromatic carbon attached to the acetyl group. |
| ~ 128.0 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 125.0 | Absent | Ar-C -CH₂OH | The aromatic carbon attached to the hydroxymethyl group. |
| ~ 115.0 | CH | Ar-C H | Aromatic methine carbon. |
| ~ 62.0 | CH₂ | -C H₂-OH | The carbon of the hydroxymethyl group. |
| ~ 26.0 | CH₃ | -C H₃ | The methyl carbon of the acetyl group. |
2D NMR: Connecting the Pieces
2D NMR experiments are essential for unambiguously establishing the connectivity of the atoms.[7][8][9]
3.3.1. COSY (Correlation Spectroscopy): H-H Correlations
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[10]
Workflow for COSY Analysis:
Caption: COSY spectrum analysis workflow.
Interpretation:
-
A cross-peak between the aromatic protons will confirm their adjacency on the ring.
-
A cross-peak between the -CH₂- protons and the -OH proton of the hydroxymethyl group will be observed, confirming this fragment.
3.3.2. HSQC (Heteronuclear Single Quantum Coherence): One-Bond C-H Correlations
The HSQC spectrum correlates each proton with the carbon atom it is directly attached to.[10]
Workflow for HSQC Analysis:
Caption: HSQC data interpretation logic.
Interpretation: This experiment will definitively link each proton signal to its corresponding carbon signal from the ¹³C spectrum, for instance, the methyl protons (~2.5 ppm) to the methyl carbon (~26.0 ppm).
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations
The HMBC spectrum is arguably the most crucial experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away.[10]
Key HMBC Correlations for Structure Confirmation:
| Proton (¹H) | Correlates to Carbon (¹³C) | Implication |
| -CH₃ (~2.5 ppm) | C =O (~197.0 ppm) | Confirms the methyl group is part of the acetyl function. |
| -CH₃ (~2.5 ppm) | Ar-C -C=O (~130.0 ppm) | Connects the acetyl group to the aromatic ring. |
| Ar-H (ortho to C=O, ~7.8 ppm) | C =O (~197.0 ppm) | Confirms the position of this proton relative to the acetyl group. |
| -CH₂ -OH (~4.5 ppm) | Ar-C -CH₂OH (~125.0 ppm) | Connects the hydroxymethyl group to the aromatic ring. |
| -CH₂ -OH (~4.5 ppm) | Ar-C -OH (~160.0 ppm) | Confirms the ortho relationship between the hydroxymethyl and hydroxyl groups. |
Corroborative Evidence: IR Spectroscopy and Mass Spectrometry Fragmentation
While NMR provides the primary structural framework, IR spectroscopy and MS fragmentation analysis offer valuable corroborating evidence for the functional groups present.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: KBr Pellet Method
-
Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[11][12] It is crucial to minimize moisture exposure as KBr is hygroscopic and water shows strong IR absorption.[11][13]
-
Pellet Formation: Transfer the mixture to a die and press it under high pressure (e.g., 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[11][13]
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic and alcoholic -OH |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (in -CH₃ and -CH₂) |
| ~1670 | C=O stretch | Aryl ketone C=O |
| 1600, 1510, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl C-O |
| ~1050 | C-O stretch | Primary alcohol C-O |
Mass Spectrometry (MS) Fragmentation
Rationale: In addition to providing the molecular weight, mass spectrometry (often with a harder ionization technique like Electron Ionization - EI) can induce fragmentation of the molecule. The resulting fragmentation pattern provides clues about the structural components.
Expected Fragmentation Pattern (EI-MS):
-
m/z 166: Molecular ion [M]⁺
-
m/z 151: [M - CH₃]⁺ - Loss of the methyl group from the acetyl moiety, a very common fragmentation for methyl ketones. This results in a stable acylium ion.
-
m/z 136: [M - CH₂O]⁺ - Loss of formaldehyde from the hydroxymethyl group.
-
m/z 123: [M - COCH₃]⁺ - Loss of the acetyl group.
-
m/z 43: [CH₃CO]⁺ - The acetyl cation.
Conclusion: The Converged Structure
The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of this compound.
-
HRMS establishes the correct molecular formula (C₉H₁₀O₃) and degree of unsaturation (5).
-
IR Spectroscopy confirms the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic functional groups.
-
¹H and ¹³C NMR provide a complete census of the proton and carbon environments.
-
COSY, HSQC, and HMBC NMR experiments meticulously map the connectivity, linking the methyl group to the carbonyl, the acetyl group to the aromatic ring, and establishing the 1,2,4-trisubstitution pattern of the phenyl ring with the hydroxyl, hydroxymethyl, and acetyl groups in their respective positions.
-
MS Fragmentation patterns are entirely consistent with the proposed structure, particularly the characteristic loss of a methyl radical.
The logical workflow for this comprehensive elucidation is visualized below:
Caption: Overall workflow for structure elucidation.
This systematic and multi-faceted approach ensures the highest level of scientific integrity and trustworthiness, providing a definitive and robust structural assignment for this compound.
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A Comprehensive Technical Guide to the Physical Properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Abstract
This technical guide provides an in-depth analysis of the essential physical and chemical properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS No: 39235-58-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from established chemical databases and scientific literature. It covers structural information, physicochemical characteristics, solubility profiles, and comprehensive spectroscopic data. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of this compound, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.
Introduction: A Key Pharmaceutical Intermediate
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a phenolic acetophenone derivative of significant interest in the pharmaceutical industry.[1] Its molecular structure, featuring a phenyl ring substituted with hydroxyl, hydroxymethyl, and acetyl groups, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial intermediate in the synthesis of Salbutamol (Albuterol), a widely used β2-adrenoceptor agonist for treating asthma and other respiratory conditions.[2] It is also utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of final active pharmaceutical ingredients (APIs).
Molecular Structure:
-
IUPAC Name: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone[4]
-
Synonyms: 4-hydroxy-3-hydroxymethylacetophenone, Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]-[5][6]
Physicochemical Properties: A Quantitative Overview
The bulk properties of a compound are dictated by its molecular structure. These physicochemical parameters are critical for predicting its behavior in various chemical and biological systems. The properties of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone are summarized below.
| Property | Value | Source |
| Molecular Weight | 166.17 g/mol | [4][5] |
| Appearance | Off-white solid powder | [5][6] |
| Melting Point | 121 °C | [5][6] |
| Boiling Point | 381.4 ± 32.0 °C (Predicted) | [5][6] |
| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 8.13 ± 0.18 (Predicted) | [5][6] |
Expert Insights:
-
Melting Point: The sharp melting point of 121 °C suggests a crystalline solid with a high degree of purity.[5][6] This thermal property is a critical quality control parameter. Any significant deviation or broadening of the melting range would indicate the presence of impurities.
-
pKa: The predicted pKa of 8.13 is attributed to the phenolic hydroxyl group.[5][6] This value is crucial for drug development, as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and distribution in biological systems.
-
Predicted Properties: It is important to note that the boiling point, density, and pKa values are computationally predicted.[5][6] While these predictions are based on robust algorithms, they should be confirmed through experimental validation for applications requiring high precision, such as formulation development or process chemistry.
Solubility Profile and Determination
Solubility is a fundamental property that impacts a compound's utility in synthesis and its bioavailability as a drug substance. Understanding the solubility in various solvents is essential for purification, crystallization, and formulation.
Qualitative Solubility Data: 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is reported to be soluble in acetone and chloroform.[6] Its solubility in aqueous solutions is expected to be pH-dependent due to the acidic phenolic hydroxyl group.
Experimental Protocol: Isothermal Shake-Flask Solubility Assay
This protocol outlines a reliable method for quantitatively determining the solubility of the compound. The shake-flask method is considered the "gold standard" for its simplicity and accuracy.
Causality: The core principle is to establish a thermodynamic equilibrium between the dissolved and undissolved solute in a chosen solvent at a constant temperature. This ensures the measured concentration represents the true saturation solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precise volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, acetone). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment. For colloidal suspensions, centrifugation or filtration (using a filter material that does not bind the compound) is necessary to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully pipette a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original saturation solubility by accounting for the dilution factor.
Caption: General Workflow for Spectroscopic Analysis.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and purity of the compound.
-
Storage: The compound should be stored in a well-sealed container in a dry, room-temperature, and ventilated place to prevent degradation from moisture or light. [5][6]* Safety: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [7]
Conclusion
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a well-characterized compound with defined physical properties that are critical to its application in pharmaceutical synthesis. Its solid nature, distinct melting point, and characteristic spectroscopic signatures provide clear benchmarks for identity and purity assessments. The protocols and data presented in this guide offer a robust framework for scientists and researchers to handle, analyze, and utilize this important chemical intermediate with confidence and precision.
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1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Biological activities of 4-hydroxy-3-hydroxymethylacetophenone
An In-Depth Technical Guide to the Predicted Biological Activities of 4-hydroxy-3-hydroxymethylacetophenone
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activities of 4-hydroxy-3-hydroxymethylacetophenone. In the absence of extensive direct research on this specific molecule, this document employs a structure-activity relationship (SAR) framework. By examining the well-documented biological effects of its close structural analogs, primarily 4'-hydroxy-3'-methylacetophenone and 4-hydroxy-3-methoxyacetophenone (apocynin), we infer the probable antioxidant and anti-inflammatory properties of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to validate these predictions. The narrative emphasizes the causality behind experimental choices and provides a foundation for future research into this promising, yet understudied, molecule.
Introduction and Current Landscape
4-hydroxy-3-hydroxymethylacetophenone is a phenolic compound belonging to the acetophenone class of molecules. Structurally, it features a core acetophenone scaffold with a hydroxyl group at the C4 position and a hydroxymethyl group at the C3 position of the phenyl ring. While its diacetate derivative is commercially available, and the parent compound is noted as a key intermediate in the synthesis of anti-inflammatory drugs and antioxidants, there is a conspicuous absence of published, peer-reviewed data on its intrinsic biological activities.
This guide addresses this knowledge gap by building a predictive case based on the established pharmacology of its closest structural analogs. The central hypothesis is that the shared p-hydroxyacetophenone backbone, a known pharmacophore for antioxidant and anti-inflammatory actions, confers similar properties to 4-hydroxy-3-hydroxymethylacetophenone. The key differentiator, the 3-hydroxymethyl group, will be considered in relation to the methyl and methoxy groups of its analogs to refine these predictions.
Structure-Activity Relationship (SAR) Analysis Through Key Analogs
The biological activities of a molecule are intrinsically linked to its structure. By comparing 4-hydroxy-3-hydroxymethylacetophenone to its well-researched neighbors, we can build a strong case for its potential therapeutic effects.
Caption: Structural relationship between the target compound and its key analogs.
Analog 1: 4'-Hydroxy-3'-methylacetophenone
This compound is the closest structural analog where the hydroxymethyl group is replaced by a methyl group. It is a naturally occurring phenolic compound found in sources like Hawaiian green coffee beans.
-
Antioxidant Activity : As a phenolic compound, it is believed to possess potent antioxidant activity. Its mechanism likely involves donating the hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells. This is a common mechanism for phenolic antioxidants like thymol and eugenol.
-
Anti-inflammatory and Analgesic Potential : It serves as a key intermediate in the synthesis of various analgesic and anti-inflammatory drugs, suggesting that the core scaffold has properties conducive to these effects.
-
Antimycobacterial Activity : 4'-Hydroxy-3'-methylacetophenone has been shown to be a precursor for heterocyclic compounds with activity against Mycobacterium tuberculosis.
Analog 2: 4-Hydroxy-3-methoxyacetophenone (Apocynin)
Apocynin is a well-studied natural compound isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa.
-
Antioxidant and Neuroprotective Properties : Apocynin is most famous for its role as an inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals. By preventing the assembly of the NOX complex, it significantly reduces oxidative stress. This mechanism has been shown to be neuroprotective in models of cerebral ischemia, where it attenuates neuronal death and reduces the activation of glial cells, which are involved in the inflammatory response in the brain.[1]
-
Anti-inflammatory Effects : The inhibition of NOX by apocynin directly links to its anti-inflammatory effects. The reduction in ROS production leads to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Predicted Biological Activities of 4-hydroxy-3-hydroxymethylacetophenone
Based on the robust evidence from its analogs, we can predict the primary biological activities for 4-hydroxy-3-hydroxymethylacetophenone. The foundational p-hydroxyacetophenone structure is critical, with the phenolic hydroxyl group being the primary driver of antioxidant activity through hydrogen atom donation.
Predicted Antioxidant Activity
The primary mechanism of antioxidant action is predicted to be free radical scavenging via the C4-hydroxyl group. The presence of an electron-donating group at the ortho position (C3) can enhance this activity by stabilizing the resulting phenoxyl radical. Both the hydroxymethyl (-CH2OH) and methyl (-CH3) groups are electron-donating, suggesting that 4-hydroxy-3-hydroxymethylacetophenone will exhibit potent antioxidant activity, comparable to or potentially greater than its methyl analog.
Caption: Proposed free radical scavenging mechanism.
Predicted Anti-inflammatory Activity
Inflammation is often initiated or exacerbated by oxidative stress. A key pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli, including ROS and lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Given its predicted antioxidant properties, 4-hydroxy-3-hydroxymethylacetophenone is likely to exert anti-inflammatory effects by quenching ROS, thereby preventing the activation of the NF-κB pathway. This would lead to a reduction in the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: Predicted inhibition of the NF-κB inflammatory pathway.
Proposed Experimental Validation Workflows
To validate the predicted biological activities, a series of well-established in vitro assays are proposed. For each protocol, the causality behind the experimental design is explained to ensure a self-validating system.
Preliminary Cytotoxicity Assessment: MTT Assay
Trustworthiness Pillar: Before evaluating for specific biological activities, it is crucial to determine the concentrations at which the compound is not toxic to cells. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[1][5][6] This ensures that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply cell death.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells (or other relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare a stock solution of 4-hydroxy-3-hydroxymethylacetophenone in DMSO. Create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select non-toxic concentrations for subsequent assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
Expertise Pillar: The DPPH assay is a standard and rapid method to screen for antioxidant activity.[8] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[8] The degree of color change is proportional to the scavenging potential.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]
-
Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid is typically used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to respective wells. Add 100 µL of the DPPH solution to each well.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Experimental workflow for the DPPH antioxidant assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Authoritative Grounding: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[9][10] The amount of NO is determined by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) followed by 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the readings to a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Summary of Predicted Activities and Data
The following table summarizes the predicted activities of 4-hydroxy-3-hydroxymethylacetophenone based on the SAR analysis. The quantitative data for the analogs are provided for comparative purposes.
| Biological Activity | Predicted Outcome for Target Compound | Supporting Evidence from Analogs | Proposed Validation Assay |
| Antioxidant | High (Potent free radical scavenger) | 4'-Hydroxy-3'-methylacetophenone: Believed to have potent antioxidant activity. Apocynin: Known NOX inhibitor and ROS scavenger. | DPPH Radical Scavenging Assay |
| Anti-inflammatory | High (Inhibition of NO, COX-2) | Apocynin: Reduces glial activation and inflammatory responses.[1] Analogs are used to synthesize anti-inflammatory drugs. | Nitric Oxide (NO) Inhibition Assay; COX-2 Inhibition Assay |
| Cytotoxicity | Low (at effective concentrations) | Generally, simple phenolic compounds are well-tolerated by cells at micromolar concentrations. | MTT Assay |
Conclusion and Future Directions
While direct experimental data on 4-hydroxy-3-hydroxymethylacetophenone remains elusive in the public domain, a rigorous structure-activity relationship analysis strongly predicts its efficacy as a potent antioxidant and anti-inflammatory agent. Its structural similarity to well-characterized compounds like 4'-hydroxy-3'-methylacetophenone and apocynin provides a solid foundation for this hypothesis. The phenolic hydroxyl group is predicted to be the primary driver of its radical scavenging ability, which in turn is expected to suppress inflammation by inhibiting ROS-dependent signaling pathways like NF-κB.
This technical guide provides the theoretical basis and, critically, the practical experimental workflows required to systematically investigate and validate these claims. The protocols described herein are robust, well-established, and designed to yield reliable, publication-quality data. Future research should focus on executing these in vitro assays, followed by exploration of its effects on specific enzymatic targets such as COX-1/COX-2 and various NADPH oxidase isoforms. Successful validation will position 4-hydroxy-3-hydroxymethylacetophenone as a valuable candidate for further development in the fields of nutraceuticals, cosmetics, and therapeutics for inflammation- and oxidative stress-related pathologies.
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An In-depth Technical Guide to the Mechanism of Action of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a phenolic acetophenone derivative, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive analysis of its core mechanism of action, with a particular focus on its antioxidant and anti-inflammatory properties. Drawing upon the established biochemical activities of its structural class, this document elucidates the plausible molecular pathways through which this compound exerts its effects. Detailed experimental protocols are provided to facilitate further investigation and validation of its biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound, with the chemical formula C₉H₁₀O₃, is a structurally distinct organic molecule characterized by a phenyl ring substituted with hydroxyl, hydroxymethyl, and acetyl groups.[1][2] Its classification as a phenolic acetophenone places it within a family of compounds known for a wide array of biological activities.[3][4] While direct and extensive research on this specific molecule is still developing, its structural motifs suggest a strong potential for antioxidant and anti-inflammatory effects, making it a compelling candidate for further pharmacological investigation.[5][6] This guide will synthesize the current understanding of related compounds to propose a detailed mechanistic framework for this compound and provide the necessary technical information for its empirical validation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing relevant experimental systems.
| Property | Value | Source |
| IUPAC Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [1][2] |
| CAS Number | 39235-58-0 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Light yellow solid | [6] |
| Storage | Room temperature | [6] |
Core Mechanism of Action: A Dual-Pronged Approach
The therapeutic potential of this compound is believed to stem from a dual mechanism of action: direct antioxidant activity and modulation of inflammatory signaling pathways. These two functions are intrinsically linked, as oxidative stress is a key driver of inflammation.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The phenolic hydroxyl group is the cornerstone of the antioxidant capacity of this molecule. It is hypothesized to act as a potent free radical scavenger through a process of hydrogen atom transfer (HAT).
Proposed Antioxidant Mechanism:
In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it. The resulting phenoxyl radical (Ar-O•) is stabilized by resonance, rendering it significantly less reactive than the initial free radical. This action effectively terminates the damaging chain reactions initiated by free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard and straightforward method to evaluate the in vitro antioxidant capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent. This solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution only.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
-
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[8]
3.2.1. Inhibition of Pro-inflammatory Enzymes
This compound is postulated to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.
Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX isoforms.
-
Assay Principle: The assay measures the peroxidase activity of COX. The oxidation of a chromogenic substrate by the peroxidase component of the enzyme is monitored colorimetrically.
-
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Add the test compound at various concentrations to the reaction mixture containing either COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the inhibition of LOX, which is involved in the synthesis of leukotrienes.
-
Assay Principle: The assay measures the formation of hydroperoxides from linoleic acid, which can be detected spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing lipoxygenase enzyme in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the increase in absorbance at 234 nm.
-
-
Data Analysis:
-
Calculate the percentage of LOX inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
3.2.2. Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]
Proposed Anti-inflammatory Signaling Pathway:
-
NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκB, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6.[10][11] this compound may inhibit this pathway, potentially by targeting the IKK complex.
-
MAPK Pathway: The MAPK signaling cascade is another crucial regulator of inflammation.[12] By inhibiting key kinases in this pathway, the compound could further suppress the production of inflammatory mediators.
Experimental Protocol: Inhibition of TNF-α and IL-6 Production in Macrophages
This cell-based assay assesses the ability of the compound to inhibit the production of key pro-inflammatory cytokines.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
Cytokine Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6.
-
Synthesis and Future Directions
This compound can be synthesized through various organic chemistry routes, often starting from related phenolic compounds. Its role as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals underscores its importance in drug development.[6]
Future research should focus on a number of key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound is crucial. This includes identifying specific kinases in the MAPK pathway that are inhibited and confirming the direct interaction with the IKK complex.
-
In Vivo Efficacy and Safety: While in vitro studies provide valuable initial data, in vivo studies in animal models of inflammation and oxidative stress are necessary to evaluate the compound's therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.
Conclusion
This compound represents a promising scaffold for the development of novel antioxidant and anti-inflammatory agents. Based on the well-established activities of its chemical class, a compelling mechanism of action involving free radical scavenging and modulation of the NF-κB and MAPK signaling pathways can be postulated. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to rigorously evaluate and validate these proposed mechanisms. Further dedicated research into this compound is warranted and has the potential to contribute significantly to the discovery of new therapeutic options for a range of diseases underpinned by oxidative stress and inflammation.
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Echiburu-Chau, C., et al. (2018). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. ResearchGate. (URL: [Link])
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Szafarz, M., et al. (2019). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules. (URL: [Link])
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Bheemayya, L., et al. (2023). IC50 Values of test samples for COX-1 and COX-2 inhibition assay. ResearchGate. (URL: [Link])
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Özyürek, M., et al. (2021). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific Reports. (URL: [Link])
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Wang, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
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A Technical Guide to the Spectroscopic Profile of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control and structural verification. This document synthesizes predicted spectral data with foundational spectroscopic principles to offer a comprehensive reference. While direct experimental spectra from a single, unified source are not publicly available, the predicted data herein are based on established principles of chemical shifts, coupling constants, and vibrational frequencies, providing a robust framework for spectral interpretation.
Introduction
This compound, with the molecular formula C₉H₁₀O₃ and CAS number 39235-58-0, is a substituted acetophenone.[1] Its structure incorporates a phenolic hydroxyl group, a primary alcohol (hydroxymethyl group), and a ketone, all attached to a benzene ring. This trifunctional arrangement makes it a versatile building block in organic synthesis. Accurate interpretation of its NMR and IR spectra is essential for confirming its identity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, explaining the structural basis for the observed (predicted) signals.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.5 | Singlet | 3H |
| Hydroxymethyl (CH₂) | ~4.6 | Singlet | 2H |
| Aromatic (H-5) | ~6.9 | Doublet | 1H |
| Aromatic (H-2) | ~7.8 | Doublet | 1H |
| Aromatic (H-6) | ~7.9 | Doublet of doublets | 1H |
| Phenolic OH | ~5.0 - 6.0 | Broad Singlet | 1H |
| Alcohol OH | ~4.5 - 5.5 | Broad Singlet | 1H |
Causality Behind Predicted Chemical Shifts:
-
Acetyl Protons (CH₃): These protons are adjacent to a carbonyl group, which is electron-withdrawing. This deshielding effect causes their signal to appear downfield from typical alkane protons, at approximately 2.5 ppm. The signal is a singlet as there are no adjacent protons to couple with.
-
Hydroxymethyl Protons (CH₂): These benzylic protons are attached to a carbon adjacent to both the aromatic ring and an oxygen atom. This environment is strongly deshielding, leading to a predicted chemical shift around 4.6 ppm. This signal is expected to be a singlet.
-
Aromatic Protons:
-
H-5: This proton is ortho to the electron-donating hydroxyl group, which shields it, shifting its signal upfield to around 6.9 ppm. It will appear as a doublet due to coupling with H-6.
-
H-2: This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift to approximately 7.8 ppm. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the hydroxymethyl group and meta to the hydroxyl group, and it is also coupled to both H-2 and H-5. This results in a complex splitting pattern, likely a doublet of doublets, at a downfield position around 7.9 ppm.
-
-
Hydroxyl Protons (OH): The chemical shifts of the phenolic and alcohol hydroxyl protons are variable and depend on factors like solvent, concentration, and temperature. They are expected to appear as broad singlets and can exchange with deuterium in the presence of D₂O.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are as follows:
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | ~26 |
| Hydroxymethyl (CH₂) | ~63 |
| Aromatic (C-5) | ~115 |
| Aromatic (C-1) | ~129 |
| Aromatic (C-3) | ~130 |
| Aromatic (C-6) | ~131 |
| Aromatic (C-2) | ~133 |
| Aromatic (C-4) | ~160 |
| Carbonyl (C=O) | ~198 |
Rationale for Predicted Chemical Shifts:
-
Aliphatic Carbons: The acetyl methyl carbon is expected around 26 ppm, while the hydroxymethyl carbon, being attached to an oxygen atom, is shifted further downfield to approximately 63 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C-4 (bearing the OH group): The strong electron-donating effect of the hydroxyl group deshields this carbon significantly, resulting in a downfield shift to around 160 ppm.
-
C-1 (bearing the acetyl group): The carbonyl group's deshielding effect places this carbon at approximately 129 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 115-140 ppm, with their exact positions determined by the combined electronic effects of the three substituents.
-
-
Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded and is predicted to have a chemical shift near 198 ppm.
Predicted IR Spectroscopic Data
The IR spectrum reveals the presence of functional groups in the molecule through their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3500 - 3200 | O-H (Alcohol & Phenol) | Broad, strong absorption due to hydrogen bonding |
| 3100 - 3000 | C-H (Aromatic) | Medium to weak stretching vibrations |
| 2950 - 2850 | C-H (Aliphatic) | Medium to weak stretching vibrations |
| ~1670 | C=O (Ketone) | Strong, sharp absorption |
| 1600 - 1450 | C=C (Aromatic) | Multiple medium to strong bands |
| ~1250 | C-O (Phenol) | Strong stretching vibration |
| ~1050 | C-O (Primary Alcohol) | Strong stretching vibration |
Interpretation of Key IR Bands:
-
O-H Stretching: A prominent, broad band in the region of 3500-3200 cm⁻¹ is expected, which is characteristic of the hydrogen-bonded hydroxyl groups of both the phenol and the primary alcohol.
-
C=O Stretching: A strong, sharp absorption peak around 1670 cm⁻¹ is indicative of the carbonyl group of the ketone.
-
Aromatic C=C Stretching: Several bands of varying intensity between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretching: Strong bands corresponding to the C-O stretching of the phenolic and primary alcohol groups are predicted around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra for a compound like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizations
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The presented data and interpretations are grounded in the fundamental principles of spectroscopy and serve as a valuable resource for the structural elucidation and quality assessment of this important chemical compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predictions laid out in this guide.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 659427, this compound." PubChem, [Link]. Accessed January 12, 2026.
Sources
Navigating the Toxicological Landscape of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: A Technical Guide for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a phenolic acetophenone derivative, holds potential as a key intermediate in pharmaceutical synthesis, notably in the development of anti-inflammatory and pain management therapies[1]. As with any novel compound destined for therapeutic applications, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance. This in-depth technical guide provides a comprehensive framework for the toxicological evaluation of this compound. In the absence of extensive public data, this document outlines a-priori testing strategies, grounded in established scientific principles and international regulatory guidelines. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes.
Compound Identity and Physicochemical Properties
A clear understanding of the test article is the foundation of any toxicological assessment.
| Identifier | Value | Source |
| Chemical Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [2] |
| Synonyms | 4-hydroxy-3-hydroxymethylacetophenone | [3] |
| CAS Number | 39235-58-0 | [2][4] |
| Molecular Formula | C₉H₁₀O₃ | [2][4] |
| Molecular Weight | 166.17 g/mol | [2] |
| Structure | ||
| A phenyl ring substituted with a hydroxyl (-OH) group at the para position (C4), a hydroxymethyl (-CH2OH) group at the meta position (C3), and an acetyl (-COCH3) group. | [5] |
Table 1: Chemical Identity of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
The phenolic nature of this compound warrants special consideration during in vitro testing, as phenols can be prone to degradation, auto-oxidation, and volatility, which may lead to artifactual results[6].
Proposed Toxicological Evaluation Strategy
Given the limited publicly available toxicological data for 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a tiered approach to safety assessment is recommended. This strategy prioritizes in vitro assays to screen for potential hazards before proceeding to more complex and resource-intensive in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing)[7].
In Vitro Toxicity Assessment
The initial phase of toxicological screening should focus on identifying potential hazards at the cellular and molecular level.
Genotoxicity
Assessing the potential for a compound to induce genetic mutations is a critical early step. A standard battery of tests is recommended to cover different genotoxic endpoints.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
-
Objective: To detect point mutations (base substitutions and frameshifts) in bacterial strains.
-
Materials: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.
-
Procedure:
-
Prepare a range of concentrations of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
-
In parallel experiments, with and without the S9 metabolic activation system, mix the test compound, bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies and compare to the negative control.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests a mutagenic potential.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
-
Objective: To detect chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.
-
Materials: Suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
-
Procedure:
-
Culture the cells and expose them to a range of concentrations of the test compound, with and without metabolic activation (S9).
-
Include appropriate positive and negative controls.
-
After a suitable exposure period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Cytotoxicity
Cytotoxicity assays provide a measure of the general toxicity of a compound to cells.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
-
Objective: To assess cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
-
Materials: A suitable mammalian cell line cultured in 96-well plates.
-
Procedure:
-
Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).
-
Remove the test medium and incubate the cells with a medium containing neutral red.
-
Wash the cells and extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye using a spectrophotometer.
-
-
Interpretation: A decrease in neutral red uptake is proportional to the number of viable cells, allowing for the determination of an IC50 (the concentration that inhibits 50% of cell viability). The cytotoxicity of phenolic compounds can be influenced by the number and position of hydroxyl groups in the aromatic ring[8].
Cardiovascular Safety Pharmacology
Early assessment of potential cardiotoxicity is crucial. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro test to evaluate the potential for a compound to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.
Experimental Protocol: hERG Patch-Clamp Assay
-
Objective: To measure the effect of the test compound on the hERG potassium ion channel current.
-
Materials: A cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Procedure:
-
Perform whole-cell patch-clamp recordings on the cells.
-
Apply a voltage clamp protocol to elicit hERG currents.
-
Perfuse the cells with a range of concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
-
Interpretation: The IC50 value for hERG inhibition is determined. A low IC50 value may indicate a potential risk for QT prolongation.
In Vivo Toxicity Assessment
In vivo studies are essential for understanding the systemic effects of a compound in a whole organism[7][9][10][11].
Acute Oral Toxicity
This initial in vivo test provides information on the short-term toxicity of a single high dose of the compound and helps in dose selection for subsequent studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [12]
-
Objective: To estimate the acute oral toxicity (LD50) of a substance.
-
Animals: Typically, female rats are used.
-
Procedure:
-
This is a stepwise procedure using a small number of animals per step.
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed at the starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the next group is dosed at a lower level.
-
If no mortality occurs, the next group is dosed at a higher level.
-
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
-
Interpretation: The test allows for the classification of the substance into a toxicity category based on the observed outcomes.
Alternatively, the Up-and-Down Procedure (OECD 425) can be used, which also aims to minimize animal use while providing an estimate of the LD50[13].
Repeated Dose Toxicity
These studies are designed to evaluate the adverse effects of a substance after repeated administration over a prolonged period.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407)
-
Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Animals: Rodents (e.g., rats), both male and female.
-
Procedure:
-
The test substance is administered orally daily for 28 days at three or more dose levels, plus a control group.
-
Dose levels are selected based on the results of the acute toxicity study.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and selected organs are weighed and examined histopathologically.
-
-
Interpretation: This study provides comprehensive information on the potential health hazards from repeated exposure and is crucial for risk assessment.
Specialized Toxicity Studies
Depending on the findings of the initial studies and the intended use of the compound, further specialized toxicity testing may be required.
-
Reproductive and Developmental Toxicity Screening (OECD 421/422): To assess the potential effects on fertility and fetal development[14].
-
Carcinogenicity Studies (OECD 453): Long-term studies to evaluate the carcinogenic potential of the compound, typically required for drugs intended for chronic use[15].
Conclusion
The toxicological evaluation of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone requires a systematic and scientifically rigorous approach. While specific data for this compound is currently scarce, the framework presented in this guide, based on internationally recognized OECD guidelines, provides a clear and comprehensive pathway for its preclinical safety assessment. By following this tiered strategy, researchers and drug development professionals can efficiently characterize the toxicological profile of this promising pharmaceutical intermediate, ensuring that its potential benefits can be realized without compromising patient safety. The insights gained from these studies will be instrumental in making informed decisions throughout the drug development process and for subsequent regulatory submissions.
References
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
- Alcaro, F., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(4), 1373–1387.
- 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE (CAS No. 39235-58-0) SDS. (n.d.).
- OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). OECD.
- OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). OECD.
- OECD Guideline for the Testing of Chemicals 453: Combined Chronic Toxicity/Carcinogenicity Studies. (2009). OECD.
- Zapór, L. (2004). Toxicity of some phenolic derivatives--in vitro studies. International Journal of Occupational Safety and Ergonomics, 10(4), 319-331.
-
Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved January 13, 2026, from [Link]
-
In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia. Retrieved January 13, 2026, from [Link]
-
In Vivo Toxicology. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]
-
In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 13, 2026, from [Link]
-
In vivo Toxicology. (n.d.). InterBioTox. Retrieved January 13, 2026, from [Link]
-
In vivo toxicology studies. (2021, November 3). Biobide. Retrieved January 13, 2026, from [Link]
-
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
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- 4. 39235-58-0 CAS MSDS (1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Toxicity of some phenolic derivatives--in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. wisnerbaum.com [wisnerbaum.com]
Methodological & Application
Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone from 3-chloromethyl-4-hydroxy-acetophenone
Application Note & Protocol: A High-Yield Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the production of various pharmaceutical compounds, notably the bronchodilator Salbutamol (Albuterol)[1]. The protocol details a robust and efficient method for the hydrolysis of 3-chloromethyl-4-hydroxy-acetophenone. We delve into the reaction mechanism, provide a meticulously detailed step-by-step protocol from reaction setup to product purification and characterization, and include essential safety information and data interpretation. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Significance
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of β2-adrenergic agonists, such as Salbutamol, which are critical for the management of asthma and other respiratory conditions[1][2]. The efficient and high-purity synthesis of this intermediate is therefore of significant interest.
The described method starts from the readily available 3-chloromethyl-4-hydroxy-acetophenone, which is prepared by the chloromethylation of 4-hydroxyacetophenone[3][4][5]. This application note outlines a straightforward hydrolysis process that converts the benzylic chloride to the corresponding primary alcohol, yielding the target compound with high efficiency[1].
Reaction Mechanism and Scientific Rationale
The core transformation is a nucleophilic substitution reaction where the chloromethyl group (-CH₂Cl) of the starting material is hydrolyzed to a hydroxymethyl group (-CH₂OH). Water acts as the nucleophile, replacing the chloride leaving group.
Overall Reaction:
The mechanism for the hydrolysis of benzylic halides, such as 3-chloromethyl-4-hydroxy-acetophenone, is nuanced. While it is a primary halide, which typically favors an Sₙ2 pathway, the benzylic position introduces the possibility of an Sₙ1 mechanism. This is because the intermediate carbocation would be stabilized by resonance with the adjacent benzene ring.[6][7]
-
Sₙ2 Pathway: A single concerted step where a water molecule attacks the electrophilic carbon atom, simultaneously displacing the chloride ion. This pathway is favored by primary halides.[8][9]
-
Sₙ1 Pathway: A two-step process involving the formation of a resonance-stabilized benzylic carbocation, which is then rapidly attacked by water. Protic solvents like water can facilitate this pathway by stabilizing both the departing leaving group and the carbocation intermediate.[7][10]
In practice, the reaction in a protic solvent like water may proceed through a combination of both Sₙ1 and Sₙ2 mechanisms[9]. Refluxing the reaction mixture in water provides the necessary thermal energy to overcome the activation barrier for the substitution, driving the reaction to completion.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Equipment |
| 3-chloromethyl-4-hydroxy-acetophenone (CAS: 24085-05-0) | >98% | Sigma-Aldrich, TCI | 250 mL Round-bottom flask |
| Deionized Water | High Purity | - | Reflux condenser |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Magnetic stirrer with heating mantle |
| Sodium Chloride (for brine) | ACS Grade | VWR | Separatory funnel (500 mL) |
| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich | Beakers and Erlenmeyer flasks |
| Celite® (optional, for filtration) | - | - | Büchner funnel and filter paper |
| Deuterated Solvent (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs | Rotary evaporator |
| Thin Layer Chromatography (TLC) plates | |||
| NMR Spectrometer, IR Spectrometer, Mass Spectrometer |
Safety Precautions
-
3-chloromethyl-4-hydroxy-acetophenone: This compound is a benzylic chloride and should be handled with care. It may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
Synthesis Procedure: Hydrolysis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloromethyl-4-hydroxy-acetophenone (10.0 g, 54.2 mmol).
-
Solvent Addition: Add 150 mL of deionized water to the flask. The starting material will not fully dissolve, forming a slurry.
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Reaction Monitoring: Continue refluxing for 3 hours[1]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v), visualizing with a UV lamp. The product spot should have a lower Rf value than the starting material due to its increased polarity.
-
Cooling: After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). The product is more soluble in the organic phase.
-
Washing: Combine the organic layers and wash them with brine (1 x 50 mL) to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. If the sodium sulfate clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the drying agent using a funnel with a cotton plug or by gravity filtration. Rinse the flask and the filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Recrystallization (Optional but Recommended): For higher purity, the crude solid can be recrystallized. A suitable solvent system is often a mixture of ethyl acetate and hexanes or toluene. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Data, Results, and Characterization
Expected Results
The protocol is expected to yield the target compound with good purity and yield.
| Parameter | Value | Notes |
| Starting Material Mass | 10.0 g | 3-chloromethyl-4-hydroxy-acetophenone |
| Molecular Weight | 184.62 g/mol | C₉H₉ClO₂[12] |
| Moles of Starting Material | 54.2 mmol | - |
| Product Molecular Weight | 166.17 g/mol | C₉H₁₀O₃[13] |
| Theoretical Yield | 9.01 g | (54.2 mmol * 166.17 g/mol ) |
| Expected Experimental Yield | ~6.3 g (70%) | Based on literature reports[1]. |
| Appearance | Light yellow or off-white solid | [2] |
| Melting Point | ~121 °C | [14] |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[13]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.2 (s, 1H, Ar-OH)
-
δ ~7.8 (m, 2H, Ar-H ortho to acetyl)
-
δ ~6.9 (d, 1H, Ar-H meta to acetyl)
-
δ ~5.2 (t, 1H, -CH₂-OH)
-
δ ~4.5 (d, 2H, -CH₂-OH)
-
δ ~2.5 (s, 3H, -C(O)CH₃)
-
-
IR Spectroscopy (KBr):
-
Broad peak ~3400-3200 cm⁻¹ (O-H stretching for both phenolic and alcoholic OH)
-
Sharp peak ~1660 cm⁻¹ (C=O stretching of the ketone)
-
-
Mass Spectrometry (ESI-):
-
m/z = 165.05 [M-H]⁻
-
Experimental Workflow Diagram
Conclusion
This application note details a reliable and scalable laboratory procedure for the synthesis of this compound via the hydrolysis of 3-chloromethyl-4-hydroxy-acetophenone. The protocol is straightforward, utilizing common reagents and equipment, and provides the target compound in good yield and high purity. The detailed characterization methods ensure the validation of the final product, making this procedure suitable for applications in pharmaceutical research and development.
References
-
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Application Notes & Protocols: The Utility of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Identifying a Key Building Block
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS No: 39235-58-0) is a substituted acetophenone that has emerged as a critical intermediate in the synthesis of several important active pharmaceutical ingredients (APIs).[1] Its unique trifunctional structure—a ketone, a phenolic hydroxyl group, and a benzylic alcohol—provides multiple reactive sites that can be selectively manipulated to build complex molecular architectures. This versatility makes it a valuable precursor, particularly in the development of bronchodilator agents.[2][3]
This guide provides an in-depth exploration of the applications of this intermediate, focusing on its most prominent role in the synthesis of β2-adrenergic receptor agonists. We will detail the underlying chemical logic, provide validated protocols, and present data to support its effective use in a research and development setting.
Physicochemical Properties
A clear understanding of the intermediate's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | Light yellow solid or powder | [1][6] |
| Melting Point | 121 °C | [7] |
| Boiling Point | 381.4±32.0 °C (Predicted) | [7] |
| Storage | Sealed in dry, room temperature conditions | [7][8] |
Core Application: Synthesis of Salbutamol (Albuterol)
The most well-documented and significant application of this compound is as a key intermediate in the synthesis of Salbutamol (also known as Albuterol).[2] Salbutamol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3][9]
The chemical structure of Salbutamol was intentionally designed to improve upon earlier catecholamine-based bronchodilators like isoproterenol.[10] Replacing the 3-hydroxyl group of the catechol ring with a hydroxymethyl group prevents metabolic inactivation by the enzyme catechol-O-methyltransferase (COMT), thereby extending the drug's duration of action.[10] this compound provides this essential structural motif.
Workflow for the Synthesis of the Intermediate
The intermediate is typically synthesized from the more readily available starting material, 4-hydroxyacetophenone. The process involves a two-step sequence of chloromethylation followed by hydrolysis.[11]
Caption: Synthesis of the target intermediate from 4-hydroxyacetophenone.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of this key Salbutamol intermediate.[2][11]
Objective: To synthesize this compound from 4-hydroxyacetophenone.
Materials:
-
4-hydroxyacetophenone
-
37% Formaldehyde solution
-
Concentrated Hydrochloric Acid (HCl)
-
Calcium Carbonate (CaCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Reaction vessel with heating and stirring capabilities
-
Standard laboratory glassware for workup and purification
Procedure:
-
Chloromethylation:
-
In a suitable reaction vessel, charge 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.
-
Heat the mixture to approximately 50°C.
-
Maintain stirring at this temperature for 5 hours. The reaction introduces a chloromethyl group onto the aromatic ring, directed by the activating hydroxyl group.
-
-
Hydrolysis:
-
After the chloromethylation is complete, cool the reaction mixture.
-
Add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water. An alternative reported method is to reflux the intermediate 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours.[2]
-
The addition of a weak base like CaCO₃ or simple hydrolysis facilitates the conversion of the chloromethyl group to the desired hydroxymethyl group.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the organic solvent (THF) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound. A reported yield for this two-step process is approximately 75%.[11]
-
Protocol 2: Synthesis of Salbutamol from the Intermediate
This multi-step protocol outlines the conversion of this compound to Salbutamol. The pathway involves activation of the benzylic alcohol, introduction of the amine side chain, and final reduction of the ketone.
Caption: Multi-step synthesis of Salbutamol from the key intermediate.
Objective: To synthesize Salbutamol via bromination, amination, and reduction steps.
Materials:
-
This compound (or its protected derivative)
-
Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
N-benzyl-tert-butylamine
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., Butanone, Ethanol)
-
Palladium on charcoal (Pd/C) catalyst (for deprotection step)
-
Hydrogen source
Procedure:
-
Step A: Bromination of the Hydroxymethyl Group:
-
Rationale: The benzylic hydroxyl group is a poor leaving group. Converting it to a bromide via a reaction like the Appel reaction activates this position for nucleophilic substitution by the amine in the next step.[11]
-
Dissolve the starting intermediate (which may first be selectively protected at the phenolic hydroxyl) in a suitable anhydrous solvent.
-
Add triphenylphosphine and carbon tetrabromide portion-wise while maintaining a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the brominated product, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.[12] This intermediate is also used in the synthesis of other bronchodilators like Salmeterol.[13] A yield of 92% has been reported for this step following a protection step.[11]
-
-
Step B: Amination:
-
Rationale: This step introduces the N-tert-butylamino side chain, which is crucial for β2-receptor selectivity.
-
Dissolve the brominated intermediate from Step A in a solvent such as butanone.
-
Add N-benzyl-tert-butylamine to the solution. The benzyl group serves as a protecting group that can be removed in the final step.
-
Heat the mixture under reflux for several hours (e.g., 4 hours).[12]
-
Upon completion, cool the mixture and perform an appropriate workup, which typically involves filtration, extraction, and purification by column chromatography to yield the amino ketone intermediate.[12]
-
-
Step C: Reduction of the Carbonyl Group:
-
Rationale: The final step in forming the ethanolamine core of Salbutamol is the reduction of the ketone to a secondary alcohol.
-
Dissolve the amino ketone from Step B in a solvent like ethanol.
-
Cool the solution in an ice bath to 15-20°C.
-
Add sodium borohydride (NaBH₄) in portions, carefully maintaining the temperature.[14]
-
Stir for approximately 30 minutes or until the reaction is complete by TLC monitoring.
-
Work up the reaction by quenching, extraction, and solvent evaporation to yield the protected Salbutamol product.
-
-
Step D: Deprotection (Final Step):
-
Rationale: If a benzyl protecting group was used on the amine, it must be removed to yield the final API.
-
Dissolve the product from Step C in ethanol/water.
-
Add a palladium on charcoal (10% Pd/C) catalyst.
-
Subject the mixture to hydrogenation until debenzylation is complete.[14]
-
Filter off the catalyst and concentrate the filtrate to obtain Salbutamol.
-
Summary of a Reported Synthetic Pathway
| Step | Reaction Type | Key Reagents | Reported Yield | Reference |
| 1 | Phenolic Protection | Benzyl Bromide, K₂CO₃ | 97% | [11] |
| 2 | Bromination | PPh₃, CBr₄ (Appel Reaction) | 92% | [11] |
| 3 | Amination | N-benzyl-tert-butylamine | - | [11][12] |
| 4 | Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 90-93% | [14][15] |
| 5 | Deprotection | H₂, Pd/C | - | [14] |
Other Potential Applications
While its role in Salbutamol synthesis is preeminent, this compound and its derivatives are valuable in broader pharmaceutical research:
-
Other Bronchodilators: The brominated derivative, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, is a key intermediate for other long-acting β2-agonists such as Salmeterol.[13]
-
Anti-Inflammatory Drugs: Some suppliers note its utility as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
-
Antioxidants and Cosmetics: The phenolic and hydroxymethyl groups suggest potential applications in the synthesis of antioxidants and other specialty chemicals.[6]
Conclusion
This compound is a strategically important building block in pharmaceutical chemistry. Its primary value lies in providing the core hydroxymethyl-phenol structure necessary for modern β2-adrenergic agonists, overcoming the metabolic instability of older catecholamine drugs. The protocols detailed herein provide a framework for the synthesis and subsequent transformation of this intermediate, underscoring its pivotal role in the production of essential medicines like Salbutamol. For drug development professionals, a thorough understanding of the reactivity and handling of this intermediate is key to efficient and successful API synthesis campaigns.
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Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. (2026). PrepChem.com. Retrieved January 14, 2026, from
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The Pivotal Role of Acetophenone Derivatives in Modern NSAID Synthesis: A Detailed Application Guide to Celecoxib
Introduction: Re-evaluating the Synthetic Precursors for COX-2 Inhibitors
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and economic viability. While the query regarding the application of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone in NSAID synthesis is of academic interest, a comprehensive review of current synthetic literature reveals that this particular molecule is not a commonly utilized precursor in established industrial routes for major NSAIDs. Its functional groups, the hydroxyl and hydroxymethyl moieties, would likely require additional protection and deprotection steps, adding complexity to a large-scale synthesis.
However, a structurally related and commercially significant analogue, 4'-Methylacetophenone , serves as a cornerstone in the synthesis of one of the most prominent selective COX-2 inhibitors: Celecoxib .[1] This guide, therefore, will focus on the well-established and industrially relevant application of 4'-Methylacetophenone in the synthesis of Celecoxib, providing researchers, scientists, and drug development professionals with a detailed, field-proven technical guide. Understanding this synthesis provides a robust framework for appreciating the structure-activity relationships and manufacturing processes of modern NSAIDs.
Celecoxib, a diaryl-substituted pyrazole, revolutionized the management of inflammatory conditions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[1] The synthesis of Celecoxib is a prime example of strategic organic synthesis, and it begins with the readily available 4'-Methylacetophenone.
The Synthetic Blueprint: From 4'-Methylacetophenone to Celecoxib
The synthesis of Celecoxib from 4'-Methylacetophenone is a well-documented two-step process.[1] The initial step involves a Claisen condensation of 4'-Methylacetophenone with a trifluoroacetylating agent, typically ethyl trifluoroacetate, to form the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2] This β-diketone is then subjected to a cyclocondensation reaction with 4-hydrazinylbenzenesulfonamide hydrochloride to construct the characteristic pyrazole ring of Celecoxib.[1]
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway from 4'-Methylacetophenone to Celecoxib.
Experimental Protocols: A Step-by-Step Guide
The following protocols are synthesized from established literature and patents, providing a comprehensive guide for the laboratory-scale synthesis of Celecoxib.
Part 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)
This crucial step involves the formation of a β-diketone via a Claisen condensation. The choice of a strong base is critical to deprotonate the methyl group of the acetophenone, initiating the condensation. Sodium methoxide is a commonly employed base for this transformation.[2][3]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Methanol[2]
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Protocol:
-
In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (25.6 g) in toluene (105 ml).[3]
-
To this solution, add a solution of 4'-Methylacetophenone (50 g) in toluene (52 ml) over a period of 30 minutes at room temperature (20-25°C).[3]
-
Stir the resulting mixture for an additional 30 minutes at the same temperature.[3]
-
Slowly add a solution of ethyl trifluoroacetate (56.8 g) in toluene (52 ml) over approximately 1 hour, maintaining the temperature at 20-25°C.[3]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.[3]
-
Cool the reaction mixture to 30°C and carefully pour it into a flask containing 3N aqueous hydrochloric acid (210 ml) to neutralize the base and quench the reaction.[3]
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene (50 ml each).[3]
-
Combine all organic layers and wash with water.
-
Remove the solvent under reduced pressure to obtain the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. This intermediate can be used in the next step with or without further purification.
Causality Behind Experimental Choices:
-
Toluene is chosen as the solvent due to its high boiling point, which is suitable for the reflux conditions required for the reaction to proceed to completion.
-
The slow addition of ethyl trifluoroacetate helps to control the exothermic nature of the reaction.
-
The final acidic workup is essential to protonate the enolate of the β-diketone, yielding the desired product.
Part 2: Synthesis of Celecoxib via Cyclocondensation
The final step in the synthesis is the formation of the pyrazole ring. This is achieved through the reaction of the β-diketone intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride.[1] The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation and subsequent cyclization.
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol
-
Ethyl acetate
-
Water
Protocol:
-
To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10 g) in ethanol (100 ml), add 4-hydrazinylbenzenesulfonamide hydrochloride (9.7 g).
-
Heat the mixture to 65°C and stir for 10 hours.[1]
-
Cool the reaction mixture to room temperature (25-30°C) and remove the solvent completely under vacuum.[1]
-
To the resulting residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[1]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 mL).[1]
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Celecoxib.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane, to afford pure Celecoxib as a white solid.
Mechanism Insight:
The cyclocondensation reaction proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the β-diketone with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Diagram 2: Cyclocondensation Mechanism
Caption: Simplified mechanism of pyrazole ring formation.
Quantitative Data Summary
The efficiency of Celecoxib synthesis can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes yields reported in the literature for the key synthetic steps.
| Step | Starting Materials | Product | Solvent | Yield (%) | Reference |
| 1. Claisen Condensation | 4'-Methylacetophenone, Ethyl trifluoroacetate | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | Toluene | Good | [3] |
| 2. Cyclocondensation | β-Diketone, 4-hydrazinylbenzenesulfonamide HCl | Celecoxib | Ethanol | 92 | [4] |
| Overall (from 4-MAP) | 4'-Methylacetophenone | Celecoxib | - | 46 | [5] |
Conclusion and Future Perspectives
The synthesis of Celecoxib from 4'-Methylacetophenone is a testament to efficient and scalable pharmaceutical manufacturing. The protocols and insights provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development. While the originally queried 4'-Hydroxy-3'-(hydroxymethyl)acetophenone does not appear to be a direct precursor for current major NSAIDs, the exploration of its potential in the synthesis of novel anti-inflammatory agents could be a fruitful area for future research. The functional handles it possesses might be leveraged to create derivatives with unique pharmacological profiles, opening new avenues in the quest for safer and more effective anti-inflammatory therapies.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- Google Patents. (2011).
- Google Patents. (2022). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- Google Patents. (2019). WO2019064139A1 - Continuous processes for the manufacture of celocoxib.
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The Crucial Role of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone in the Synthesis of Salmeterol: A Detailed Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthetic pathway to Salmeterol, a long-acting β2-adrenergic receptor agonist, with a specific focus on the pivotal role of the starting material, 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. This guide is designed to offer not just procedural steps, but a comprehensive understanding of the chemical logic, practical considerations, and validation checkpoints inherent in this multi-step synthesis.
Introduction: The Significance of Salmeterol and its Synthesis
Salmeterol is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), valued for its prolonged bronchodilatory effects.[1] Its chemical structure, featuring a lipophilic side chain, allows for its extended duration of action compared to short-acting agonists. The synthesis of Salmeterol is a significant endeavor in medicinal chemistry, requiring a precise and efficient pathway to ensure the purity and yield of the final active pharmaceutical ingredient (API). The synthetic route commencing with this compound is a well-established and industrially relevant approach.
This guide will elucidate the transformation of this key starting material through a series of critical reactions, including benzylic bromination, nucleophilic substitution, stereoselective reduction, and final deprotection, to yield Salmeterol.
The Synthetic Pathway at a Glance
The synthesis of Salmeterol from this compound can be conceptualized as a four-stage process. Each stage involves a distinct chemical transformation that builds upon the previous one, progressively assembling the complex molecular architecture of Salmeterol.
Caption: Overview of the Salmeterol synthesis pathway.
Stage 1: Benzylic Bromination - Activation of the Starting Material
The initial and critical step in this synthetic sequence is the selective bromination of the benzylic methyl group of this compound. This transformation is crucial as it converts the relatively inert methyl group into a reactive bromoacetyl group, setting the stage for the subsequent introduction of the amine side chain.
The Chemistry Behind the Choice: Why Benzylic Bromination?
The benzylic position, the carbon atom adjacent to the aromatic ring, is particularly susceptible to radical halogenation. This is due to the resonance stabilization of the intermediate benzylic radical, which delocalizes the unpaired electron across the aromatic pi-system. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic aromatic substitution on the electron-rich phenol ring.
Protocol 1: Synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Objective: To synthesize the key intermediate, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl4) or Acetonitrile (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen solvent (e.g., CCl4).
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Under an inert atmosphere, heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone as a solid.[2]
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product to the starting material.
-
Melting Point: The purified product should have a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br protons around 4.4-4.7 ppm.
-
IR Spectroscopy: Look for the characteristic C=O stretch of the ketone.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.[3][4]
-
Stage 2: Building the Backbone - Nucleophilic Substitution
With the activated bromo-intermediate in hand, the next step is to introduce the characteristic long lipophilic side chain of Salmeterol. This is achieved through a nucleophilic substitution reaction where the secondary amine of the side chain displaces the bromide.
The Chemistry Behind the Choice: The SN2 Reaction
This reaction proceeds via a classic SN2 mechanism. The secondary amine, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. The use of a non-nucleophilic base is often employed to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
Protocol 2: Synthesis of the Keto-Amine Intermediate
Objective: To couple 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.
Materials:
-
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
-
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (base)
-
Acetonitrile or Methyl Ethyl Ketone (MEK) (solvent)
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1 equivalent) and the base (e.g., DIPEA, 1.5 equivalents) in the chosen solvent.
-
Cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, dissolve 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (1 equivalent) in the same solvent.
-
Slowly add the solution of the bromo-intermediate to the amine solution at 0-5°C.[5][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off any solid byproducts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to give the crude keto-amine intermediate.
-
The crude product may be carried forward to the next step without extensive purification or can be purified by column chromatography if necessary.
Self-Validation:
-
LC-MS Analysis: This is the most effective tool to confirm the formation of the desired product by identifying its molecular weight.
-
¹H NMR: Look for the appearance of new signals corresponding to the protons of the newly introduced side chain.
Stage 3: Creating the Chiral Center - Ketone Reduction
A key feature of Salmeterol is the chiral secondary alcohol in its structure. This is generated by the reduction of the ketone functionality in the intermediate formed in the previous step.
The Chemistry Behind the Choice: Diastereoselective Reduction
The reduction of the prochiral ketone introduces a new stereocenter. While a racemic mixture is often produced, the choice of reducing agent can influence the diastereoselectivity if a chiral center is already present in the molecule. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for ketones.[7][8][9][10][11] It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) to avoid the reduction of other functional groups.
Protocol 3: Reduction of the Keto-Amine Intermediate
Objective: To reduce the ketone of the intermediate to a secondary alcohol, forming protected Salmeterol.
Materials:
-
Crude Keto-Amine Intermediate
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
Procedure:
-
Dissolve the crude keto-amine intermediate in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude protected Salmeterol.
Self-Validation:
-
IR Spectroscopy: The characteristic C=O stretching frequency of the ketone should be absent in the product's IR spectrum, and a broad O-H stretch for the newly formed alcohol should appear.
-
¹H NMR: A new multiplet should appear in the region of 4.5-5.0 ppm, corresponding to the proton on the carbon bearing the newly formed hydroxyl group.
Stage 4: The Final Unveiling - Debenzylation to Salmeterol
The final step in the synthesis is the removal of the benzyl protecting group from the nitrogen atom to yield the free secondary amine of Salmeterol.
The Chemistry Behind the Choice: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a highly effective and clean method for the deprotection of benzyl groups. A palladium on carbon (Pd/C) catalyst is commonly used in the presence of hydrogen gas.[12] The reaction proceeds on the surface of the catalyst, where the benzyl C-N bond is cleaved, and the resulting fragments are saturated with hydrogen.
Protocol 4: Synthesis of Salmeterol (Final Product)
Objective: To deprotect the benzyl group to obtain the final Salmeterol product.
Materials:
-
Crude Protected Salmeterol
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the crude protected Salmeterol in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude Salmeterol.
-
The crude product can be purified by recrystallization or by forming a salt, such as the xinafoate salt, which is the form used in pharmaceutical formulations.
Self-Validation:
-
¹H NMR and ¹³C NMR: The spectra of the final product should be compared with reference spectra of Salmeterol to confirm its identity and purity.[1]
-
Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the exact mass of the synthesized Salmeterol.[13]
-
HPLC: Purity should be assessed by High-Performance Liquid Chromatography.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | This compound | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 70-85 | >95 (after recrystallization) |
| 2 & 3 | Bromo-intermediate & Amine | Protected Salmeterol | 60-75 (over two steps) | >90 (crude) |
| 4 | Protected Salmeterol | Salmeterol | 85-95 | >99 (after purification) |
Note: Yields and purities are approximate and can vary based on reaction scale and optimization.
Visualizing the Workflow
Caption: Step-by-step experimental workflow for Salmeterol synthesis.
Conclusion
The synthesis of Salmeterol from this compound is a robust and well-defined pathway that hinges on the successful execution of several key chemical transformations. This guide has provided a detailed, step-by-step protocol for each stage, emphasizing not only the "how" but also the "why" behind the experimental choices. By following these protocols and utilizing the self-validation checkpoints, researchers can confidently navigate this synthesis, leading to the successful production of high-purity Salmeterol for further research and development.
References
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Synthesis and Utility of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9). Retrieved from [Link]
- Reddy, M. S., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity. Der Pharma Chemica, 8(8), 28-35.
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
Salmeterol EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
- Process for the preparation of salmeterol and its salts. (2013).
-
Process for the preparation of salmeterol and its salts. (2013). European Patent Office. EP 2641893 A1. [Link]
- Ranganath, V., et al. (2021). Enantioselective synthesis of bronchodilating agent (R)-Salmeterol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(10), 1347-1351.
- Process for the preparation of salmeterol and its intermediates. (2012).
- Kumar, P., et al. (2000). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(11), 859-861.
- Yakukhnov, S. A., & Ananikov, V. P. (2018). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
-
New synthesis process of salmeterol xinafoate. (2007). ResearchGate. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Salmeterol. PubChem. Retrieved from [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Engelhard Corporation. Retrieved from [Link]
- Processes for the preparation of salmeterol and its salts. (2012).
-
Process and intermediates for the preparation of Salmeterol. (2006). European Patent Office. EP 1937626 B1. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13034. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (2025). ChemRxiv. [Link]
- A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Generation of Pd/C from Pd(OAc)2 and Charcoal. (2010). Synfacts, 2010(10), 1168.
-
N-Dealkylation of Amines. (2022). Molecules, 27(13), 4066. [Link]
Sources
- 1. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE(62932-94-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one | C9H9BrO3 | CID 11334055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. nacatsoc.org [nacatsoc.org]
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Introduction: The Analytical Imperative for Hydroxylated Acetophenones
An Application Note for the Analysis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone using Reversed-Phase High-Performance Liquid Chromatography
4'-Hydroxy-3'-(hydroxymethyl)acetophenone is an aromatic ketone possessing both a phenolic hydroxyl and a benzylic alcohol functionality. This substitution pattern makes it a key intermediate in the synthesis of various pharmaceutical compounds and a potential impurity or metabolite in drug products. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated products. High-Performance Liquid Chromatography (HPLC) with UV detection is the definitive technique for this purpose, offering high resolution, sensitivity, and quantitative precision.
This guide presents a comprehensive, robust, and self-validating Reversed-Phase HPLC (RP-HPLC) protocol for the analysis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the causality behind the methodological choices, ensuring the protocol is not only followed but understood. This method is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical framework for this compound.
While a specific validated method for this exact molecule is not widely published, the protocol herein is expertly derived from established methods for closely related structural analogs, such as 4-hydroxyacetophenone and its various substituted derivatives.[1][2][3]
Principle of the Method: A Chemist's Perspective on Separation
The separation is based on the principles of reversed-phase chromatography. The analyte, 4'-Hydroxy-3'-(hydroxymethyl)acetophenone, is a moderately polar molecule due to its two hydroxyl groups. It is introduced into the HPLC system, where it partitions between a non-polar stationary phase (a C18 silica-based column) and a polar mobile phase.
The non-polar octadecylsilyl (C18) chains of the stationary phase interact with the hydrophobic aromatic ring of the analyte via van der Waals forces. The mobile phase, a gradient mixture of acidified water and acetonitrile, serves to elute the compound from the column. By gradually increasing the concentration of the organic solvent (acetonitrile), the polarity of the mobile phase is decreased, weakening the analyte's interaction with the stationary phase and causing it to move through the column. The inclusion of a small amount of acid (e.g., phosphoric acid) in the aqueous portion of the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte remains in a single, neutral form, which results in a sharp, symmetrical chromatographic peak.[1][2]
Following separation, the analyte passes through a UV detector, where it absorbs light at a specific wavelength due to its aromatic ketone chromophore. The detector response is directly proportional to the concentration of the analyte, allowing for precise quantification.
Visualized Analytical Workflow
The entire analytical process, from sample preparation to data analysis, is summarized in the following workflow diagram.
Caption: Overall workflow for the HPLC analysis of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone.
Detailed Experimental Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD). A chromatographic data station (CDS) for instrument control and data processing is required.
-
HPLC Column: A reversed-phase C18 column is recommended. Typical dimensions are 150 mm x 4.6 mm with a 5 µm particle size.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Phosphoric acid (H₃PO₄), analytical grade (~85%).
-
4'-Hydroxy-3'-(hydroxymethyl)acetophenone reference standard (purity ≥ 98%).
-
-
Labware: Volumetric flasks (Class A), pipettes, autosampler vials with septa, 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis. These may be adjusted as needed to meet system suitability requirements.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier suppresses silanol and analyte ionization, leading to improved peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte in a reversed-phase system. |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 70% B15-17 min: 70% B17-18 min: 70% to 10% B18-25 min: 10% B (Re-equilibration) | A gradient is used to ensure elution of the main analyte with good resolution from potential impurities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening and column overload. |
| Detection Wavelength | 275 nm | Acetophenone derivatives exhibit strong UV absorbance near this wavelength. A full UV scan of the standard is recommended to determine the precise λmax. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the 4'-Hydroxy-3'-(hydroxymethyl)acetophenone reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
Sample Preparation
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the material in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through validation. The method described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5] Key validation parameters ensure the data produced is reliable and accurate.
Caption: Core validation parameters that establish the trustworthiness of an analytical method.
Validation Parameters Synopsis:
-
System Suitability: Performed before any analysis, this test verifies that the HPLC system is performing adequately. Inject a working standard (e.g., 25 µg/mL) multiple times (n=5). The %RSD of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by analyzing a placebo (matrix without analyte) and showing no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the prepared calibration standards across the specified range. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (spiked samples) at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The agreement between results from multiple preparations of the same sample (e.g., n=6) on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: The agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment.
-
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight changes in mobile phase pH) and show that the results remain reliable.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA; 2021. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA; 2005. [Link]
-
SIELC Technologies. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
SIELC Technologies. Separation of 4-Hydroxy-3-methylacetophenone on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
SIELC Technologies. 2-Hydroxyacetophenone . SIELC Technologies; 2018. [Link]
Sources
- 1. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 4-Hydroxy-3-methylacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Hydroxyacetophenone | SIELC Technologies [sielc.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
Application Notes & Protocols: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone as a Versatile Building Block for Novel Antioxidant Compounds
Abstract
Phenolic compounds are a cornerstone of antioxidant research and drug development, prized for their ability to neutralize oxidative stress, a key factor in numerous pathological conditions.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone as a versatile starting material for the synthesis of novel antioxidant agents. We present the scientific rationale for its selection, detailed protocols for the synthesis of potent derivatives such as chalcones, and standardized methodologies for evaluating their antioxidant efficacy using established in vitro assays. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also innovate upon these foundational methods.
Scientific Rationale: The Strategic Advantage of the Core Moiety
The selection of a building block is a critical decision in the design of new bioactive molecules. This compound (CAS: 39235-58-0) is an exemplary precursor due to its unique combination of functional groups, each offering a distinct advantage for creating a diverse library of antioxidant compounds.[3][4][5]
-
The Phenolic Hydroxyl (-OH) Group: This is the primary engine of antioxidant activity. It can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS).[6][7] The resulting phenoxyl radical is resonance-stabilized by the aromatic ring, making the parent molecule an effective radical scavenger.[8]
-
The ortho-Hydroxymethyl (-CH₂OH) Group: Positioned adjacent to the primary hydroxyl group, this moiety can influence the molecule's antioxidant potential. It may participate in intramolecular hydrogen bonding, which can help stabilize the phenoxyl radical, thereby enhancing its scavenging activity. Furthermore, it provides an additional site for potential derivatization, such as esterification, to modify properties like lipophilicity and bioavailability.
-
The para-Ethanone (-COCH₃) Group: This ketone group is the key to the building block's versatility.[3] It serves as a highly reactive handle for a multitude of organic transformations, including condensations, reductions, and additions. This allows for the systematic extension of the molecular structure to explore structure-activity relationships (SAR) and optimize biological efficacy.
Caption: Key reactive sites of the building block.
Synthetic Protocols: From Building Block to Bioactive Derivative
The following protocols describe the synthesis of novel compounds from the parent building block. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Rationale: Chalcones are a class of α,β-unsaturated ketones known for their potent antioxidant and anti-inflammatory properties.[9] The extended π-conjugation system in the chalcone backbone enhances the stability of the phenoxyl radical, often leading to superior antioxidant activity compared to the precursor. This protocol uses a base-catalyzed condensation reaction between the building block and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water
-
Magnetic stirrer with heating plate, round-bottom flask, condenser, Buchner funnel.
Step-by-Step Methodology:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen substituted benzaldehyde in 20-30 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Catalyst Addition: While stirring, slowly add 2.0-3.0 equivalents of aqueous KOH (40-50% w/v) dropwise to the solution. The solution will typically change color (e.g., to deep yellow or orange).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Precipitation: Cool the reaction mixture in an ice bath. Slowly acidify the mixture by adding 2M HCl dropwise while stirring until the pH is ~2-3. A solid precipitate of the crude chalcone should form.
-
Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold deionized water to remove inorganic salts. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone derivative.
Caption: General workflow for chalcone synthesis.
Evaluation of Antioxidant Activity: Standardized Assays
To assess the efficacy of the newly synthesized compounds, a multi-assay approach is recommended to provide a comprehensive antioxidant profile.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Rationale: This assay is a rapid and reliable method to measure a compound's ability to act as a free radical scavenger via a single electron transfer mechanism.[10][11] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity and is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectroscopic Grade)
-
Synthesized test compounds and a positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate and microplate reader or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Prepare stock solutions of the test compounds and the positive control in methanol at a known concentration (e.g., 1 mg/mL).
-
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for each test compound and the control to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the methanolic DPPH solution to each well.
-
Add 100 µL of the various concentrations of test compounds/control to the corresponding wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is determined from the resulting curve. A lower IC₅₀ value indicates higher antioxidant potency.[12]
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Rationale: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[13] This method is advantageous as the radical can be dissolved in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic compounds.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
UV-Vis spectrophotometer or microplate reader.
Step-by-Step Methodology:
-
ABTS•⁺ Radical Generation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This forms the dark blue-green ABTS•⁺ stock solution.
-
-
Working Solution Preparation: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•⁺ working solution to a cuvette or well.
-
Add 10 µL of the test compound at various concentrations.
-
For the blank, add 10 µL of the solvent.
-
-
Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition as described in the DPPH protocol. Results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox.
Data Summary Table:
| Compound ID | Synthesis Yield (%) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
|---|---|---|---|
| Building Block | N/A | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Ascorbic Acid | N/A | Value | Value |
| Trolox | N/A | Value | Value |
Mechanistic Insights and Structure-Activity Relationships
The power of using a versatile building block lies in the ability to systematically study Structure-Activity Relationships (SAR). By synthesizing a library of chalcones with different substituents on the B-ring, researchers can correlate structural changes with antioxidant activity.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups on the B-ring typically increase antioxidant activity. They donate electron density to the aromatic system, which helps to further stabilize the phenoxyl radical formed after scavenging a ROS.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -F) generally decrease antioxidant activity by destabilizing the phenoxyl radical.
Caption: Primary mechanisms of phenolic antioxidants.
Future Directions
The protocols herein provide a robust foundation for developing novel antioxidants. Future work should focus on:
-
Expanding the Derivative Library: Explore other reactions at the ketone group, such as the synthesis of pyrazolines or flavanones.
-
In Vitro Cellular Assays: Move beyond chemical assays to evaluate the compounds' ability to mitigate oxidative stress in cellular models (e.g., H₂O₂-induced stress in fibroblast cells).
-
Pharmacokinetic Profiling: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their potential as therapeutic agents.
-
Exploring Other Biological Activities: Phenolic compounds often exhibit a range of bioactivities.[9][14] Screening for anti-inflammatory, antimicrobial, or anticancer effects could reveal additional therapeutic applications.[2]
References
-
Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]
- Andrés, A. I., et al. (2024). Mechanisms of action by which phenolic compounds present antioxidant activity. Source unavailable.
-
PrepChem. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. PrepChem.com. [Link]
-
Salehi, B., et al. (2021). Polyphenols from Byproducts: Their Applications and Health Effects. MDPI. [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]
-
Ilić, D. P., et al. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]
-
Putri, D., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
-
MDPI. (2023). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
-
Kschonsek, J., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Institutes of Health. [Link]
-
Rohmah, J., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Kumar, S., & Pandey, A. K. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]
- Gülçin, İ., et al. (2012). Synthesis of new phenol compounds from isoeugenol: Investigation of antioxidant properties. Source unavailable.
-
Bezmialem Vakıf Üniversitesi. (2021). The Versatility of Plant Polyphenols as Therapeutic Agents and Nanoparticle Building Blocks. YouTube. [Link]
-
Glegola-Madejska, I., et al. (2017). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. National Institutes of Health. [Link]
-
Decker, S. J. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. [Link]
-
MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Al-Khayri, J. M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. National Institutes of Health. [Link]
-
Boussenad, A., et al. (2023). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. MDPI. [Link]
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- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 5. This compound 97% | CAS: 39235-58-0 | AChemBlock [achemblock.com]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
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- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
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- 14. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Efficacy Testing of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone for Cosmetic Applications
Abstract
This document provides a comprehensive guide for the incorporation of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a phenolic compound with significant potential, into cosmetic formulations. Due to its chemical structure, this active ingredient is anticipated to possess antioxidant, anti-inflammatory, and skin-lightening properties valuable in dermatological and cosmetic products.[1][2][3] This guide outlines detailed protocols for pre-formulation analysis, formulation development, in vitro efficacy testing, and quality control, ensuring a scientifically robust approach to developing novel skincare products.
Introduction and Compound Profile
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a derivative of acetophenone with a phenolic hydroxyl group and a hydroxymethyl group. This substitution pattern suggests a strong potential for biological activity relevant to skincare. Phenolic compounds are widely recognized for their ability to neutralize reactive oxygen species (ROS), mitigate inflammation, and interfere with melanin synthesis, making them highly sought-after active ingredients in cosmetics.[1][2][4] The application of such compounds is a cornerstone of developing products aimed at anti-aging, photoprotection, and correcting hyperpigmentation.[2][5]
1.1. Physicochemical Properties A thorough understanding of the compound's physical and chemical properties is the foundation of successful formulation development.
| Property | Value | Source |
| Chemical Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | [6] |
| CAS Number | 39235-58-0 | [7] |
| Molecular Formula | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| Appearance | Light yellow solid | [8] |
| Melting Point | 121 °C | [7] |
| Solubility | Soluble in Acetone, Chloroform | [7] |
| Predicted XLogP3 | 0.7 | [6] |
Proposed Mechanism of Action in Skin
The multifunctionality of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone stems from its phenolic nature. The primary proposed mechanisms relevant to skincare are:
-
Antioxidant Activity: The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), which are major contributors to premature skin aging (photoaging).[2]
-
Anti-inflammatory Effects: By reducing oxidative stress, phenolic compounds can downregulate inflammatory pathways in the skin, alleviating redness and irritation.[1]
-
Tyrosinase Inhibition: Many phenolic structures can inhibit tyrosinase, the key enzyme in melanin production.[9] This action can help reduce hyperpigmentation and lead to a more even skin tone.
Caption: Antioxidant action of the phenolic active.
Pre-formulation and Formulation Development
The initial steps of development are critical for ensuring the final product is stable, safe, and effective.[10]
3.1. Protocol: Solubility and Stability Assessment
Objective: To determine the optimal solvent system and assess the stability of the active under various conditions.
Materials:
-
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
-
Cosmetic-grade solvents: Propylene Glycol, Butylene Glycol, Glycerin, Dimethyl Isosorbide (DMI), Ethanol, Caprylic/Capric Triglyceride
-
pH buffers (pH 4.5, 5.5, 6.5)
-
Temperature-controlled chambers/ovens (4°C, 25°C, 40°C)[11][12]
-
Photostability chamber (ICH Q1B guidelines)[12]
-
HPLC-UV system
Procedure:
-
Solubility Screening:
-
Prepare saturated solutions of the active in each solvent at room temperature.
-
Equilibrate for 24 hours with constant agitation.
-
Centrifuge and analyze the supernatant by HPLC to quantify solubility (mg/mL).
-
-
pH Stability:
-
Prepare solutions of the active (e.g., 1 mg/mL) in the chosen aqueous/glycolic solvent system buffered at pH 4.5, 5.5, and 6.5.
-
Store aliquots at 25°C and 40°C.
-
Analyze the concentration of the active via HPLC at T=0, 1, 2, and 4 weeks to determine degradation kinetics.
-
-
Photostability:
-
Expose a solution of the active in a quartz cuvette to controlled light conditions as per ICH Q1B.[12]
-
Analyze the concentration before and after exposure to assess photodegradation.
-
3.2. Example Formulation: Antioxidant Serum (O/W Emulsion)
This prototype is a lightweight, oil-in-water serum designed for daily use. The active is incorporated into the aqueous phase.
| Phase | INCI Name | % (w/w) | Function |
| A | Deionized Water | q.s. to 100 | Solvent |
| A | Glycerin | 3.00 | Humectant |
| A | Propanediol | 5.00 | Solvent, Humectant |
| A | Xanthan Gum | 0.30 | Thickener |
| A | Disodium EDTA | 0.10 | Chelating Agent |
| B | Caprylic/Capric Triglyceride | 4.00 | Emollient |
| B | Cetearyl Alcohol | 1.50 | Emulsifier, Thickener |
| B | Glyceryl Stearate | 1.00 | Emulsifier |
| B | Dimethicone | 1.00 | Occlusive |
| C | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 0.50 - 2.00 | Active Ingredient |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| D | Citric Acid / Sodium Hydroxide | q.s. | pH Adjuster |
3.3. Protocol: Laboratory-Scale Manufacturing
Objective: To prepare 200g of the Antioxidant Serum.
Equipment:
-
Beakers (400 mL and 100 mL)
-
Homogenizer (e.g., Silverson or similar)
-
Overhead stirrer
-
Water bath or hot plate
-
pH meter
Procedure:
-
Phase A Preparation: In the main beaker, combine Deionized Water, Glycerin, and Propanediol. Sprinkle Xanthan Gum while stirring with the overhead mixer until fully dispersed. Add Disodium EDTA. Heat to 75°C.
-
Phase B Preparation: In a separate beaker, combine all Phase B ingredients. Heat to 75°C until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add Phase B to Phase A under high-shear homogenization. Homogenize for 3-5 minutes until a uniform, white emulsion is formed.
-
Cool Down: Switch to overhead stirring and begin cooling the emulsion.
-
Phase C Addition: When the temperature is below 40°C, add the pre-dissolved active ingredient and the preservative system (Phase C). Mix until uniform.
-
Final Adjustment: Adjust the pH to 5.0-5.5 using Citric Acid or Sodium Hydroxide solution (Phase D).
-
Stability Testing: Place the final formulation in appropriate packaging and conduct stability testing at various conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH) for at least 3 months, evaluating physical parameters like color, odor, pH, viscosity, and phase separation.[11][13][14]
Caption: Laboratory-scale manufacturing workflow.
In Vitro Efficacy Testing Protocols
These assays provide initial evidence of the active's biological effects.
4.1. Protocol: Tyrosinase Inhibition Assay
Objective: To assess the skin-lightening potential by measuring the inhibition of mushroom tyrosinase.[9]
Materials:
-
Mushroom Tyrosinase enzyme
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO, then diluted in buffer) at various concentrations.[16][17]
-
Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[9][16]
-
Initiate the reaction by adding 30 µL of L-DOPA substrate solution.[9]
-
Measure the absorbance kinetically at 490-510 nm for 30-60 minutes.[9][15][18] The formation of dopachrome results in a color change.
-
Calculate the percentage of inhibition relative to an uninhibited control.
-
% Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100[9]
-
4.2. Protocol: Anti-inflammatory (Nitric Oxide Inhibition) Assay
Objective: To evaluate the anti-inflammatory potential by measuring the reduction of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
Test compound
-
Dexamethasone (positive control)
-
Cell culture medium (DMEM), fetal bovine serum (FBS)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[19][21]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for another 24 hours to induce inflammation and NO production.[19][21]
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant, incubate for 10 minutes at room temperature.[19][21][22]
-
Measure the absorbance at 540 nm. The intensity of the purple azo dye is proportional to the nitrite concentration (a stable product of NO).[21][22]
-
Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Analytical Quality Control
5.1. Protocol: Quantification of Active in Formulation via HPLC-UV
Objective: To accurately quantify the concentration of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone in the final cosmetic product for quality control and stability studies.
Equipment & Materials:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[24]
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid), gradient elution
-
Extraction solvent (e.g., Methanol)
-
Reference standard of the active compound
Sample Preparation:
-
Accurately weigh ~1 g of the cosmetic cream into a centrifuge tube.
-
Add 10 mL of methanol. Vortex vigorously to disperse the cream.
-
Use an ultrasonic bath for 15-20 minutes to ensure complete extraction.[25] This step breaks the emulsion and dissolves the active.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[23]
HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile + 0.1% Phosphoric Acid |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection λ | ~280 nm (determine λmax via UV scan) |
| Column Temp. | 30°C |
Quantification:
-
Prepare a calibration curve using the reference standard (e.g., 1 to 100 µg/mL).
-
Inject the extracted sample and quantify the peak area corresponding to the active's retention time.
-
Calculate the concentration in the original cream based on the calibration curve and initial sample weight.
References
-
Cherubim, D. J. de L., Martins, C. V. B., Fariña, L. O., & Lucca, R. A. da S. de. (2020). Polyphenols as natural antioxidants in cosmetics applications. Journal of Cosmetic Dermatology, 19(1), 33–37. [Link]
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
Ferreira, M. S., Magalhães, M. C., Oliveira, R., & Sousa-Lobo, M. (2024). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? MDPI. [Link]
-
Taobe Consulting. (n.d.). Stability Testing Cosmetics. Retrieved from [Link]
-
Request PDF. (n.d.). Polyphenols as natural antioxidants in cosmetics applications. Retrieved from [Link]
-
Certified Cosmetics. (n.d.). Accelerated Stability and Compatibility Test. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [Link]
-
Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Determination of Phenolic Content, Antioxidant Activity, and Tyrosinase Inhibitory Effects of Functional Cosmetic Creams Available on the Thailand Market. [Link]
-
PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved from [Link]
-
Parameter Generation & Control. (2024). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
Unlocking the Cosmetic Formulation Process Secrets No.1. (2023). Cosmetic Formulation Process. Retrieved from [Link]
-
Semantic Scholar. (2019). Polyphenols as natural antioxidants in cosmetics applications. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Cosmetics Business. (2023). 5 exciting new developments in cosmetic science. Retrieved from [Link]
-
UTN. (n.d.). Guidelines On Stability Testing Of Cosmetic Products. Retrieved from [Link]
-
Cosmetics Business. (2014). Novel active ingredients shape the future. Retrieved from [Link]
-
ResearchGate. (2009). Determination of phenolics in cosmetic creams and similar emulsions. [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]
-
alice Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]
-
Food Technology and Biotechnology. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
JoVE. (2022). NO Levels in Neuroinflammatory Response by a Quantitative Assay. [Link]
-
NIH National Center for Biotechnology Information. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. [Link]
-
NIH National Center for Biotechnology Information. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. [Link]
-
NIH National Center for Biotechnology Information. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
Sources
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- 7. 39235-58-0 CAS MSDS (1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its efficient synthesis is crucial for the timely and cost-effective development of new drug candidates. This guide focuses on the robust and reproducible synthesis of this compound, primarily through the hydroxymethylation of 4-hydroxyacetophenone. The most common and reliable method involves a two-step process: chloromethylation of 4-hydroxyacetophenone followed by hydrolysis of the resulting intermediate. This approach offers good control over the reaction and generally provides higher yields compared to direct hydroxymethylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Yield of the Chloromethylated Intermediate (1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone)
Possible Causes and Solutions:
-
Cause A: Inactive Reagents. Formaldehyde solution can degrade over time, and the concentration of hydrochloric acid might be lower than required.
-
Solution: Use freshly opened or recently standardized formaldehyde and concentrated hydrochloric acid. Paraformaldehyde can be used as an alternative source of formaldehyde, but it requires specific conditions to depolymerize effectively.
-
-
Cause B: Insufficient Reaction Temperature. The reaction may not proceed at a sufficient rate at lower temperatures.
-
Solution: As per a documented procedure, maintain the reaction temperature at approximately 50°C for the duration of the reaction (typically 2 hours)[1]. Use a temperature-controlled reaction vessel to ensure consistency.
-
-
Cause C: Poor Mixing. In a multiphasic reaction, inefficient stirring can limit the contact between reactants.
-
Solution: Employ vigorous mechanical stirring to ensure the reaction mixture is homogeneous.
-
-
Cause D: Presence of Water. While the reaction is carried out in aqueous acidic conditions, excessive dilution can hinder the reaction.
-
Solution: Adhere to the recommended volumes of reagents to maintain the appropriate concentration.
-
Issue 2: Formation of Multiple Byproducts During Chloromethylation
Possible Causes and Solutions:
-
Cause A: Over-reaction or Polymerization. Phenolic compounds are prone to polymerization in the presence of formaldehyde, especially under harsh acidic conditions or elevated temperatures.
-
Solution: Strictly control the reaction temperature and time. Do not exceed the recommended 50°C and 2-hour reaction time. Adding the 4-hydroxyacetophenone portion-wise can also help to control the reaction exotherm and minimize side reactions.
-
-
Cause B: Di-substitution. The activated aromatic ring can potentially undergo chloromethylation at multiple sites.
-
Solution: While the primary substitution is ortho to the hydroxyl group, controlling the stoichiometry of formaldehyde can help minimize di-substitution. Use a slight excess of 4-hydroxyacetophenone relative to formaldehyde.
-
Issue 3: Incomplete Hydrolysis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
Possible Causes and Solutions:
-
Cause A: Insufficient Hydrolysis Time or Temperature. The conversion of the chloromethyl group to a hydroxymethyl group may be slow.
-
Solution: Refluxing the chloromethylated intermediate in water for an extended period (e.g., 3 hours or more) is generally required for complete hydrolysis. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Cause B: pH of the Hydrolysis Medium. The hydrolysis is typically performed in neutral (water) or slightly acidic conditions.
-
Solution: Ensure the hydrolysis is carried out in water. The presence of residual acid from the previous step is usually sufficient to facilitate the reaction.
-
Issue 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Cause A: Presence of Unreacted Starting Material and Byproducts. Incomplete reactions or side reactions will lead to a complex mixture.
-
Cause B: Oily Product Instead of Solid. The presence of impurities can prevent the crystallization of the final product.
-
Solution: Purify the crude product by column chromatography before attempting recrystallization. Ensure all solvents are thoroughly removed from the purified fractions.
-
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for this synthesis?
A1: The primary starting material is 4-hydroxyacetophenone, which is a commercially available and relatively inexpensive compound.
Q2: What is the overall reaction scheme?
A2: The synthesis is a two-step process:
-
Chloromethylation: 4-hydroxyacetophenone reacts with formaldehyde and hydrochloric acid to form 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone.
-
Hydrolysis: The chloromethyl intermediate is then hydrolyzed with water to yield this compound.
Q3: Can I perform a direct hydroxymethylation of 4-hydroxyacetophenone?
A3: Direct hydroxymethylation using formaldehyde under basic or acidic conditions is possible but often leads to lower yields and the formation of polymeric byproducts[4]. The two-step chloromethylation-hydrolysis route generally offers better control and higher purity of the final product.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The chloromethylation reaction can be exothermic. Careful temperature control is essential to prevent runaway reactions.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the chloromethylation and hydrolysis steps. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting material, intermediate, and final product.
Q6: What is the expected yield for this synthesis?
A6: With careful control of the reaction conditions, the chloromethylation step can achieve high yields, with some literature reporting up to 92%[5]. The subsequent hydrolysis is also typically high-yielding. Overall yields can be expected to be in the range of 70-85%.
Q7: What are the typical spectroscopic data for the final product?
A7: The final product, this compound, can be characterized by standard spectroscopic techniques. You can find reference spectra in public databases such as PubChem. Key features to look for include:
-
¹H NMR: Signals corresponding to the acetyl methyl group, the aromatic protons, the benzylic methylene protons, and the hydroxyl protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, the acetyl methyl carbon, and the benzylic methylene carbon.
-
IR: Characteristic absorptions for the hydroxyl groups (both phenolic and alcoholic), the carbonyl group, and the aromatic ring.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
This protocol is adapted from established procedures for the chloromethylation of phenols[1][5][6].
Materials:
-
4-Hydroxyacetophenone
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid
-
Water
Procedure:
-
In a well-ventilated fume hood, prepare a mixture of 37% formaldehyde solution and concentrated hydrochloric acid.
-
To this mixture, add 4-hydroxyacetophenone. It is recommended to add it at a temperature of approximately 45°C[1].
-
Maintain the reaction mixture at 50°C with vigorous stirring for 2 hours[1].
-
After 2 hours, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product and wash it thoroughly with cold water to remove any unreacted reagents and acid.
-
Dry the product under vacuum. The resulting solid is 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone.
Table 1: Optimized Reaction Parameters for Chloromethylation
| Parameter | Recommended Value | Rationale |
| Temperature | 50°C | Balances reaction rate and minimizes byproduct formation. |
| Reaction Time | 2 hours | Sufficient for high conversion without significant side reactions. |
| Stirring | Vigorous | Ensures homogeneity in the multiphasic reaction mixture. |
Protocol 2: Synthesis of this compound via Hydrolysis
Materials:
-
1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
-
Water
Procedure:
-
Suspend the crude 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone in water.
-
Heat the mixture to reflux and maintain reflux for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the solid product and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Diagram: Synthetic Workflow
Caption: Overall synthetic workflow.
References
-
Organic Syntheses Procedure. Org. Synth. 2019, 96, 342-358. [Link]
-
1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. ChemBK. [Link]
-
4 Hydroxy Acetophenone. Scribd. [Link]
-
Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]
-
13 - Organic Syntheses Procedure. Org. Synth. 2016, 93, 1-13. [Link]
-
Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. PrepChem.com. [Link]
-
Cas 24085-05-0,1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. lookchem. [Link]
-
Organic Syntheses Procedure. Org. Synth. 1955, 35, 35. [Link]
-
Hydroxymethylation. Wikipedia. [Link]
- Process for producing 4-hydroxyacetophenone.
-
Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. National Institutes of Health. [Link]
-
What product would be formed from the reaction of acetophenone with formaldehyde? Quora. [Link]
-
Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. National Institutes of Health. [Link]
-
On the reaction of acetophenone with formaldehyde. ResearchGate. [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar. [Link]
-
Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. National Institutes of Health. [Link]
-
What happens when acetone reacts with formaldehyde? Quora. [Link]
-
Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. National Institutes of Health. [Link]
-
Organocatalytic removal of formaldehyde adducts from RNA and DNA bases. PubMed. [Link]
-
Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Re- actions in HFIP. ChemRxiv. [Link]
-
Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. ACS Publications. [Link]
-
Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. Semantic Scholar. [Link]
-
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. ResearchGate. [Link]
-
(PDF) Organocatalytic removal of formaldehyde adducts from RNA and DNA bases. ResearchGate. [Link]
Sources
- 1. 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (24085-05-0) for sale [vulcanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 5. 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE | 24085-05-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Purification of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone
Welcome to the dedicated technical support guide for navigating the purification challenges of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone. This document is structured to provide researchers, medicinal chemists, and process development scientists with actionable troubleshooting advice and in-depth answers to frequently encountered questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Understanding the Molecule: Core Purification Challenges
4'-Hydroxy-3'-(hydroxymethyl)acetophenone is a multifunctional aromatic compound. Its structure, featuring a phenolic hydroxyl group, a benzylic alcohol, and a ketone, presents a unique set of purification challenges.
-
High Polarity & Hydrogen Bonding: The presence of two hydroxyl groups and a ketone carbonyl makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in significant peak tailing during column chromatography. It also complicates crystallization due to high solubility in polar solvents and the potential for forming complex hydrogen-bonding networks.
-
Susceptibility to Oxidation: Phenolic compounds are notoriously sensitive to oxidation, which can be catalyzed by air, light, or trace metal impurities.[1] This degradation often results in the formation of colored quinone-type impurities, leading to a yellow or brown product.[1]
-
Structurally Similar Impurities: Synthesis of this molecule, often via Friedel-Crafts acylation or related electrophilic substitutions, can generate regioisomeric impurities (e.g., acylation at a different position) or byproducts from side reactions involving the hydroxymethyl group. These impurities have very similar polarities, making chromatographic separation difficult.
-
Thermal Instability: The benzylic alcohol moiety can be susceptible to dehydration or other side reactions at elevated temperatures, a concern during high-temperature distillations or when drying the product.
Physicochemical Properties Overview
While specific experimental data for 4'-Hydroxy-3'-(hydroxymethyl)acetophenone is limited, we can estimate its properties based on the closely related structure, 4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8). The addition of the oxygen atom in the hydroxymethyl group is expected to increase polarity, melting point, and solubility in polar solvents.
| Property | Value (for 4'-Hydroxy-3'-methylacetophenone) | Expected Trend for Target Compound | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₃ | N/A |
| Molecular Weight | 150.17 g/mol | 166.17 g/mol | [2] |
| Appearance | White to light beige crystalline powder | Likely a white to off-white crystalline solid | [3][4] |
| Melting Point | 107-109 °C | Higher, due to increased H-bonding | [3][5] |
| Boiling Point | 175 °C @ 1 mmHg | Significantly Higher | [3] |
| pKa (Phenolic OH) | ~8.5 (Predicted) | Similar, slightly more acidic | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol | More soluble in polar solvents (Methanol, Water) | [3] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My product is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's causing this and how do I fix it?
A1: This is a classic issue driven by the molecule's multiple hydrogen bonding sites interacting strongly with the acidic silanol groups on the silica surface.
-
Causality: The phenolic hydroxyl and benzylic alcohol groups form strong hydrogen bonds with silica gel. This leads to slow desorption kinetics, resulting in broad, tailing peaks that co-elute with nearby impurities.
-
Solutions & Protocols:
-
Modify the Mobile Phase: Add a small amount of a polar, protic solvent or an acid to your eluent to compete with your compound for binding sites on the silica.
-
Acetic Acid/Methanol Addition: Start with a standard eluent like Ethyl Acetate/Hexanes. Add 0.5-1% acetic acid or 1-2% methanol to the mobile phase. The acetic acid protonates basic sites on the silica and competes with the phenolic -OH, while methanol effectively blocks strong hydrogen bonding sites.
-
DCM/Methanol System: For highly polar impurities, a Dichloromethane/Methanol gradient (from 100% DCM to 95:5 DCM/Methanol) is often more effective than Ethyl Acetate/Hexanes.
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or non-polar stationary phase.
-
Reversed-Phase (C18) Chromatography: This is an excellent alternative. The separation is based on hydrophobicity. You would use a polar mobile phase, such as a Water/Acetonitrile or Water/Methanol gradient. Your polar product will elute earlier than non-polar impurities.[6][7]
-
Alumina (Neutral or Basic): Neutral or basic alumina can prevent the strong acidic interactions seen with silica. However, you must first test on a small scale, as the basicity can sometimes catalyze degradation of sensitive compounds.
-
-
Q2: I've successfully purified my compound, but the final solid is yellow or brown. How can I get a colorless product?
A2: The color is almost certainly from trace amounts of oxidized phenolic impurities.[1] These are often highly conjugated and intensely colored, so even a small amount can tint your entire batch.
-
Causality: The phenolic hydroxyl group is susceptible to oxidation to form quinone-like structures, a process accelerated by air and light. This can happen during the reaction workup, on the chromatography column, or during solvent removal.
-
Solutions & Protocols:
-
Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities.
-
Protocol: Dissolve your impure, colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add 1-5% by weight of activated carbon to the hot solution. Stir and gently reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper.[8][9] Allow the filtrate to cool and crystallize.
-
-
Work Under an Inert Atmosphere: During workup and purification, sparging solvents with nitrogen or argon can minimize contact with oxygen.
-
Add an Antioxidant: During aqueous workup, adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid can prevent oxidation from occurring.[10]
-
Q3: During recrystallization, my product separates as a sticky oil instead of forming crystals. What should I do?
A3: "Oiling out" is a common problem, especially with compounds that have multiple hydrogen bonding groups. It occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).
-
Causality: The presence of impurities depresses the melting point of the mixture. If this depressed melting point is lower than the temperature at which the solution becomes supersaturated, the compound will separate as a liquid (oil) rather than a solid (crystal). Rapid cooling is a common trigger.
-
Solutions & Protocols:
-
Use a Solvent/Anti-Solvent System: This provides finer control over the crystallization process.
-
Protocol: Dissolve your compound in a minimal amount of a good, hot solvent in which it is highly soluble (e.g., Methanol, Acetone, or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Water, or Diethyl Ether) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a few drops of the good solvent to redissolve the cloudiness, then allow the mixture to cool very slowly.
-
-
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer if necessary. Slow cooling promotes the formation of an ordered crystal lattice.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Workflow Diagrams & Decision Trees
Visualizing the purification process can help in planning and troubleshooting. The following diagrams were created using Graphviz.
Caption: General purification workflow for 4'-Hydroxy-3'-(hydroxymethyl)acetophenone.
Caption: Decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified 4'-Hydroxy-3'-(hydroxymethyl)acetophenone?
A1: To ensure long-term stability, the purified compound should be stored under conditions that minimize exposure to oxygen, light, and moisture. Ideal storage is in an amber glass vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is preferred, 4°C is acceptable for shorter periods). The hygroscopic nature of similar phenolic compounds suggests that storage in a desiccator is also advisable.[1][3]
Q2: Can I use an acid/base extraction to purify my crude product?
A2: Yes, this can be an effective preliminary purification step. The phenolic hydroxyl group is acidic and will be deprotonated by a mild base.
-
Rationale: You can dissolve the crude material in an organic solvent (like ethyl acetate) and extract it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.
-
Caution: This method will not separate your product from other acidic impurities, such as unreacted phenolic starting materials. It is best used as a bulk purification step before chromatography or crystallization.
Q3: Is this compound volatile enough for purification by distillation?
A3: Given the high boiling point of the related 4'-Hydroxy-3'-methylacetophenone (175°C at 1 mmHg), standard distillation is not recommended.[3] The temperatures required would likely lead to thermal degradation. Kugelrohr or short-path vacuum distillation could be attempted on a small scale, but chromatography and crystallization are far more reliable and scalable methods for a molecule with this functionality.
Q4: Can I use bisulfite extraction to purify this ketone?
A4: This is a clever but potentially problematic approach. The bisulfite addition reaction is typically used to separate aldehydes and some unhindered methyl ketones from mixtures.[11][12]
-
Mechanism: Sodium bisulfite forms a water-soluble adduct with the ketone, allowing it to be extracted into the aqueous phase. The reaction is reversible upon addition of acid or base.[11]
-
Potential Challenge: The reaction is an equilibrium and can be sterically hindered. While it may work, its efficiency with this specific substituted acetophenone would need to be tested experimentally. It would be most useful for removing non-ketonic impurities. Given the other purification handles on the molecule (acidity, high polarity), this method is likely not the most efficient first choice.
References
- Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health.
- Techniques for Analysis of Plant Phenolic Compounds. MDPI.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health.
- Determination of Phenolic Compounds by HPLC. ACS Publications.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
- 4-hydroxy-3-methyl acetophenone, 876-02-8. The Good Scents Company.
- Method for purification of 4-hydroxyacetophenone. Patsnap.
- 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135. PubChem, National Institutes of Health.
- 4'-Hydroxy-3'-methylacetophenone | 876-02-8. ChemicalBook.
- Chemical Properties of 4-Hydroxy-3-methylacetophenone (CAS 876-02-8). Cheméo.
- US10752571B2 - Method for purification of 4-hydroxyacetophenone. Google Patents.
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Benchchem.
- 4'-Hydroxy-3'-methylacetophenone 97 876-02-8. Sigma-Aldrich.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health.
- WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Google Patents.
- 4'-Hydroxyacetophenone. Santa Cruz Biotechnology.
- 4'-Hydroxy-3'-methylacetophenone. Nordmann.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed, National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]
- 4. 4'-Hydroxy-3'-methylacetophenone (876-02-8) at Nordmann - nordmann.global [nordmann.global]
- 5. 4′-Hydroxy-3′-Methylacetophenon 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Welcome to the technical support center for the synthesis of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.
Introduction
1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the bronchodilator Salbutamol (Albuterol)[1]. The most common synthetic route involves the hydroxymethylation of 4'-hydroxyacetophenone. This is typically achieved through an initial chloromethylation followed by hydrolysis. While seemingly straightforward, this pathway is prone to the formation of several side products that can complicate purification and compromise the final product's quality. This guide provides a detailed overview of these potential impurities, methods for their identification, and strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and what are the critical steps?
A1: The most prevalent laboratory and industrial synthesis starts with 4'-hydroxyacetophenone. The process involves two main steps:
-
Chloromethylation: 4'-hydroxyacetophenone is reacted with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This electrophilic aromatic substitution introduces a chloromethyl group onto the aromatic ring, primarily at the position ortho to the activating hydroxyl group, yielding 1-(3-chloromethyl-4-hydroxyphenyl)ethanone.
-
Hydrolysis: The resulting chloromethyl intermediate is then hydrolyzed to the corresponding hydroxymethyl group, yielding the final product, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
The critical steps are controlling the regioselectivity of the chloromethylation and ensuring the complete hydrolysis of the chloromethyl intermediate.
Q2: I am seeing multiple spots on my TLC/peaks in my HPLC analysis of the crude product. What are the likely impurities?
A2: Several side products can form during this synthesis. The most common are:
-
Unreacted Starting Material: Residual 4'-hydroxyacetophenone.
-
Isomeric Byproducts: Formation of the 5-hydroxymethyl isomer.
-
Di-substituted Products: Introduction of two hydroxymethyl groups on the aromatic ring.
-
Diarylmethane-Bridged Impurities: Condensation of two molecules of the starting material or intermediate.
-
Incomplete Hydrolysis: Residual chloromethyl intermediate.
This guide will delve into the identification and mitigation of each of these in the troubleshooting section.
Q3: What analytical techniques are best suited for identifying these side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling[2][3].
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from various impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic or acetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of isomers and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities, but derivatization may be necessary for the polar phenolic compounds.
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a detailed breakdown of the most common side products, their formation mechanisms, and strategies for their identification and control.
Side Product 1: Isomeric Impurity - 1-[4-hydroxy-5-(hydroxymethyl)phenyl]ethanone
-
Problem: The hydroxymethyl group is introduced at the 5-position (ortho to the acetyl group and meta to the hydroxyl group) instead of the desired 3-position.
-
Causality: The hydroxyl group is a stronger ortho, para-director than the acetyl group, which is a meta-director. Therefore, substitution is favored at the positions ortho to the hydroxyl group (positions 3 and 5). While the 3-position is generally favored due to less steric hindrance from the adjacent acetyl group, changes in reaction conditions (temperature, catalyst) can lead to the formation of the 5-substituted isomer.
-
Identification:
-
HPLC: The isomer will likely have a slightly different retention time than the main product. Co-injection with a reference standard, if available, can confirm its identity.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. For the desired 3-substituted product, you would expect to see three aromatic protons with distinct coupling patterns (a doublet, a doublet of doublets, and another doublet). The 5-substituted isomer will also show three aromatic protons, but with a different coupling pattern due to the different substitution pattern. Specifically, the proton at C6 will be a doublet, the proton at C2 will be a doublet, and the proton at C3 will be a doublet of doublets.
-
-
Mitigation:
-
Temperature Control: Lower reaction temperatures during chloromethylation generally favor the formation of the thermodynamically more stable 3-isomer.
-
Choice of Catalyst: The nature and concentration of the Lewis acid catalyst can influence regioselectivity. Titrating the amount of catalyst can help optimize the reaction for the desired isomer.
-
Side Product 2: Di-substituted Impurity - 1-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]ethanone
-
Problem: The aromatic ring is substituted with two hydroxymethyl groups.
-
Causality: The activating nature of the hydroxyl group makes the aromatic ring susceptible to multiple substitutions, especially if an excess of formaldehyde and a reactive catalyst are used. The initial introduction of the hydroxymethyl group does not significantly deactivate the ring towards further electrophilic substitution.
-
Identification:
-
LC-MS: The di-substituted product will have a molecular weight that is 30 Da higher than the desired product (due to the addition of a CH₂O unit).
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be simplified, showing only two protons in a singlet, as the 3 and 5 positions are now substituted. You will also see a larger integration for the benzylic -CH₂OH protons relative to the acetyl -CH₃ protons.
-
-
Mitigation:
-
Stoichiometry: Use a stoichiometric or slightly less than stoichiometric amount of formaldehyde relative to 4'-hydroxyacetophenone.
-
Slow Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration and disfavor di-substitution.
-
Side Product 3: Diarylmethane-Bridged Impurity - Bis-(5-acetyl-2-hydroxyphenyl)methane
-
Problem: Two molecules of 4'-hydroxyacetophenone are linked by a methylene bridge.
-
Causality: The chloromethylated intermediate is a reactive benzylic halide. It can act as an electrophile and react with another molecule of the electron-rich 4'-hydroxyacetophenone in a Friedel-Crafts alkylation-type reaction. This side reaction is common in chloromethylations of activated aromatic rings[2].
-
Identification:
-
LC-MS: This impurity will have a significantly higher molecular weight. For the bis-acylated diarylmethane, the expected molecular weight would be around 284.31 g/mol .
-
¹H NMR: The spectrum will be more complex. Key features would include two sets of aromatic protons, two acetyl group singlets, and a singlet for the methylene bridge protons (-CH₂-) typically appearing around 4.0 ppm.
-
-
Mitigation:
-
Low Temperature: Keep the reaction temperature low to minimize the rate of the intermolecular Friedel-Crafts alkylation.
-
Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the accumulation of this byproduct.
-
Side Product 4: Incomplete Hydrolysis - 1-(3-chloromethyl-4-hydroxyphenyl)ethanone
-
Problem: The chloromethyl intermediate is carried through to the final product.
-
Causality: The hydrolysis of the benzylic chloride may be incomplete due to insufficient reaction time, inadequate temperature, or a non-optimal pH.
-
Identification:
-
LC-MS: The chloromethyl intermediate will have a molecular weight that is 18.45 Da higher than the final product, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum.
-
¹H NMR: The benzylic protons of the chloromethyl group will appear as a singlet at a different chemical shift (typically downfield) compared to the hydroxymethyl group.
-
-
Mitigation:
-
Reaction Conditions: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature (refluxing in aqueous solution is common).
-
pH Control: The rate of hydrolysis can be pH-dependent. Maintaining an appropriate pH (often neutral or slightly basic) can drive the reaction to completion.
-
Summary of Potential Side Products and their Characteristics
| Side Product | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| 1-[4-hydroxy-5-(hydroxymethyl)phenyl]ethanone | Isomer of the desired product | 166.17 | Different retention time in HPLC; distinct aromatic proton coupling pattern in ¹H NMR. |
| 1-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]ethanone | Di-substituted product | 196.19 | M+30 in MS; simplified aromatic region (two singlets) in ¹H NMR. |
| Bis-(5-acetyl-2-hydroxyphenyl)methane | Diarylmethane-bridged impurity | 284.31 | High molecular weight in MS; characteristic methylene bridge singlet around 4.0 ppm in ¹H NMR. |
| 1-(3-chloromethyl-4-hydroxyphenyl)ethanone | Incomplete hydrolysis | 184.61 | M+18.45 in MS with chlorine isotopic pattern; distinct chemical shift for -CH₂Cl protons in ¹H NMR. |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be screened.
-
Scan Range: m/z 100-1000.
-
Fragmentation: For structural elucidation, perform MS/MS analysis on the parent ions of interest.
-
Visualizing Reaction Pathways and Side Product Formation
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Caption: Main synthetic route and key side product formation pathways.
Conclusion
The synthesis of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, while well-established, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and employing the appropriate analytical techniques, researchers can effectively troubleshoot their experiments and ensure the production of high-purity material. This guide serves as a foundational resource for navigating the challenges associated with this important synthetic transformation. For further assistance, please do not hesitate to contact our technical support team.
References
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Welcome to the technical support center for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS: 39235-58-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity. As a crucial building block in the synthesis of drugs like Salbutamol, its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides field-proven insights and detailed protocols to address common challenges encountered during its purification.
Understanding the Molecule and Potential Impurities
This compound is a substituted acetophenone with a molecular weight of 166.17 g/mol .[3] Its structure contains a phenolic hydroxyl group, a benzylic hydroxyl group, and a ketone, making it susceptible to various side reactions during synthesis and storage.
Common Synthesis Routes & Associated Impurities:
The synthesis of this compound often starts from 4-hydroxyacetophenone.[4] A common route involves the hydroxymethylation of the aromatic ring. Understanding the potential side reactions in this process is key to anticipating and addressing impurities.
| Impurity Type | Potential Source | Reason for Formation |
| Over-oxidation | Oxidation of the hydroxymethyl group | The benzylic alcohol is susceptible to oxidation, especially if oxidizing agents are present or during prolonged heating, leading to the corresponding aldehyde or carboxylic acid.[5] |
| Reduction | Reduction of the ketone group | If reducing agents are inadvertently present or if certain catalysts are used, the ketone can be reduced to a secondary alcohol.[5] |
| Unreacted Starting Material | Incomplete reaction | Inefficient reaction conditions can lead to the presence of residual 4-hydroxyacetophenone. |
| Polymeric materials | Self-condensation or reaction with formaldehyde | Under acidic or basic conditions, phenols and formaldehyde can form polymeric byproducts. |
| Positional Isomers | Non-selective hydroxymethylation | While the hydroxyl group directs ortho, some para-substitution to the acetyl group might occur, leading to isomeric impurities. |
| Dehydration Products | Prolonged heating above 100°C | The hydroxymethyl group can undergo dehydration to form a vinyl ether byproduct.[5] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Q1: My final product has a persistent yellow or brown color, even after initial purification. What is the likely cause and how can I remove it?
A1: A persistent color often indicates the presence of oxidized or polymeric impurities. The phenolic hydroxyl group is particularly susceptible to oxidation, which can form highly colored quinone-like structures.
-
Expert Insight: The initial crude product is often a brown gum.[6] This coloration is a common issue.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal. The charcoal will adsorb many of the colored impurities.
-
Column Chromatography: If color persists, column chromatography is highly effective. A silica gel column with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can separate the less polar colored impurities from the more polar target compound. A common solvent system is a mixture of hexane and ethyl acetate.
-
Q2: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A2: Unexpected aromatic peaks often suggest the presence of positional isomers or unreacted starting material.
-
Expert Insight: 4-hydroxyacetophenone is a common starting material. Its presence would be indicated by a simpler aromatic splitting pattern compared to the trisubstituted product.
-
Troubleshooting Steps:
-
Compare with Starting Material Spectrum: Obtain an NMR spectrum of your starting 4-hydroxyacetophenone and compare it with your product's spectrum to identify any overlapping peaks.
-
2D NMR: If available, 2D NMR techniques like COSY and HMBC can help to definitively assign the aromatic protons and identify the structure of the isomeric impurities.
-
Optimize Reaction Conditions: To avoid these impurities in future syntheses, ensure your reaction conditions (temperature, catalyst, reaction time) are optimized for regioselectivity.
-
Q3: I'm seeing a broad peak around 3400 cm⁻¹ in my IR spectrum, but my melting point is broad. What does this indicate?
A3: A broad peak around 3400 cm⁻¹ is expected and corresponds to the O-H stretching of the hydroxyl groups. However, a broad melting point range is a clear indicator of impurities. The presence of solvent or water can also lead to a broad melting point.
-
Expert Insight: A pure compound should have a sharp melting point. The reported melting point for this compound is around 121°C.[7]
-
Troubleshooting Steps:
-
Drying: Ensure your product is thoroughly dried under vacuum to remove any residual solvent.
-
Recrystallization: This is the most effective method for removing small amounts of impurities and achieving a sharp melting point. See the detailed protocol below.
-
Purity Analysis: Use HPLC to quantify the purity and identify the number of impurities present. A single, sharp peak in the chromatogram is indicative of high purity.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound?
A: It should be stored in a tightly sealed container in a dry, cool place, away from light and oxidizing agents to prevent degradation. Room temperature storage is generally acceptable.[8]
Q: Can I use this compound directly after synthesis without further purification?
A: It is highly discouraged, especially for applications in drug development. The crude product often contains residual reagents, byproducts, and colored impurities that can interfere with subsequent reactions and compromise the quality of the final API.
Q: What analytical techniques are most suitable for assessing the purity of this compound?
A: A combination of techniques is recommended:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[9][10]
-
NMR: ¹H and ¹³C NMR are essential for structural confirmation and identification of structurally related impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.[11]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities.[10]
Experimental Protocols
Protocol 1: Recrystallization for High Purity
Recrystallization is a powerful technique for purifying solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixture of ethyl acetate and hexane is often effective. Other potential solvent systems include ethanol/water or acetone/water.[12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization of Purification Workflow
Caption: Purification workflow for this compound.
Logical Relationships in Purity Assessment
Caption: Logic diagram for assessing the purity of the final product.
References
-
PrepChem.com. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Salbutamol-impurities. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
-
CORE. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved January 14, 2026, from [Link]
-
SynZeal. (n.d.). Salbutamol Impurities. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of the impurity F of salbutamol. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved January 14, 2026, from [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved January 14, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | C9H10O3 | CID 659427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. echemi.com [echemi.com]
- 8. 39235-58-0|this compound|BLD Pharm [bldpharm.com]
- 9. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. acgpubs.org [acgpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Troubleshooting reaction conditions for 4-hydroxy-3-hydroxymethylacetophenone synthesis
Welcome to the technical support center for the synthesis of 4-hydroxy-3-hydroxymethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed, field-proven protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-hydroxy-3-hydroxymethylacetophenone.
Q1: My reaction is resulting in a low yield of the desired 4-hydroxy-3-hydroxymethylacetophenone. What are the likely causes and how can I optimize the yield?
Low yield is a frequent challenge and can stem from several factors related to reaction conditions and reagent stability.
Underlying Causes:
-
Suboptimal Reaction Conditions: The hydroxymethylation of 4-hydroxyacetophenone is highly sensitive to pH and temperature.[1][2] Under strongly basic conditions or at elevated temperatures, side reactions become more prevalent.
-
Decomposition of Formaldehyde: Formaldehyde can undergo the Cannizzaro reaction in the presence of a strong base, where it disproportionates into methanol and formic acid.[3][4][5] This reduces the concentration of the hydroxymethylating agent.
-
Formation of Byproducts: Undesirable side reactions, such as the formation of resins or multiple hydroxymethylations on the aromatic ring, can consume starting materials and reduce the yield of the target compound.[1]
Troubleshooting & Optimization Strategies:
-
Control of pH: Maintain a weakly alkaline pH (8.5-10.5) to facilitate the reaction while minimizing the Cannizzaro reaction.[1] Careful addition of a base like sodium hydroxide or potassium hydroxide is crucial.
-
Temperature Management: Conduct the reaction at a lower temperature (e.g., room temperature to 50°C) to suppress the formation of byproducts.[1] While this may increase the reaction time, it often leads to a cleaner reaction profile and higher yield of the desired product.
-
Stoichiometry of Reactants: Employ a slight excess of 4-hydroxyacetophenone relative to formaldehyde. This stoichiometric imbalance favors the mono-hydroxymethylation and reduces the likelihood of di- or tri-substituted products.[1]
| Parameter | Recommended Condition | Rationale |
| pH | 8.5 - 10.5 | Minimizes Cannizzaro reaction of formaldehyde and favors mono-hydroxymethylation.[1] |
| Temperature | Room Temperature to 50°C | Reduces the rate of side reactions, such as resin formation.[1] |
| Reactant Ratio | Slight excess of 4-hydroxyacetophenone | Increases the probability of formaldehyde reacting with the starting material.[1] |
Q2: I am observing the formation of a significant amount of polymeric/resinous material in my reaction mixture. How can this be prevented?
The formation of phenol-formaldehyde resins is a common side reaction, particularly under harsh conditions.
Causality:
This occurs when the initially formed hydroxymethylated product reacts further with another molecule of 4-hydroxyacetophenone or with itself, leading to condensation and polymerization.[1] This process is often accelerated by high temperatures and prolonged reaction times.
Preventative Measures:
-
Lower Reaction Temperature: As mentioned previously, maintaining a lower reaction temperature is the most effective way to control the rate of condensation reactions.[1]
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC). Quench the reaction as soon as a significant amount of the desired product has formed to prevent further polymerization.
-
Control Formaldehyde Concentration: Avoid a large excess of formaldehyde, as this can drive the reaction towards multiple hydroxymethylations and subsequent polymerization.[1]
Q3: My primary product is the ortho-isomer (3-acetyl-4-hydroxybenzyl alcohol) instead of the desired para-isomer. How can I improve the regioselectivity of the reaction?
The directing effect of the hydroxyl group on the acetophenone ring influences the position of hydroxymethylation.
Mechanistic Insight:
The hydroxyl group is an ortho-, para-directing activator. While the para-position is generally favored due to less steric hindrance, the ortho-position can be activated, especially under certain conditions. The formation of chelates with metal ions can also direct the reaction to the ortho position.[6]
Strategies to Enhance Para-Selectivity:
-
pH Control: Weakly alkaline conditions generally favor the formation of the para-isomer.[1]
-
Avoid Chelating Agents: Unless ortho-selectivity is desired, avoid the use of transition metal hydroxides or boric acid, which are known to promote ortho-hydroxymethylation through chelation.[6]
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents are generally preferred for this reaction.
Q4: During workup and purification, I am struggling to separate the product from unreacted starting material and other byproducts. What purification strategies are most effective?
Effective purification is critical to obtaining a high-purity final product.
Challenges in Purification:
-
Similar Polarity: The starting material, 4-hydroxyacetophenone, and the desired product, 4-hydroxy-3-hydroxymethylacetophenone, have similar polarities, which can make chromatographic separation challenging.
-
Thermal Instability: The product may be sensitive to high temperatures, making distillation a less viable option.
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexane) should be identified to selectively crystallize the desired product.[7][8]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to resolve the components.
-
Acid-Base Extraction: An initial acid-base workup can help to remove some impurities. Dissolving the crude product in a suitable organic solvent and washing with a dilute acidic solution, followed by a dilute basic solution, can help to remove acidic and basic impurities, respectively.
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3-hydroxymethylacetophenone
This protocol outlines a standard laboratory procedure for the synthesis of 4-hydroxy-3-hydroxymethylacetophenone.
Materials:
-
4-hydroxyacetophenone
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1 equivalent) in deionized water.
-
Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 1M NaOH solution.
-
Slowly add formaldehyde (1.1 equivalents) to the reaction mixture while maintaining the temperature at 25-30°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 24-48 hours), cool the mixture in an ice bath and neutralize it by the dropwise addition of 1M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or an ethyl acetate/hexane mixture).
Workflow Diagram
Caption: The Cannizzaro reaction of formaldehyde.
Multiple Hydroxymethylations
Excess formaldehyde or prolonged reaction times can lead to the addition of more than one hydroxymethyl group to the aromatic ring.
Resin Formation
The hydroxymethylated product can react with the starting material or other hydroxymethylated molecules to form polymeric resins. This is more likely at higher temperatures.
References
-
Baeyer–Villiger oxidation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Cannizzaro reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Duff reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- European Patent Office. (1990). Process for purifying 4-hydroxy-acetophenone. (EP 0254536 B1).
- Google Patents. (2020). Method for purification of 4-hydroxyacetophenone. (US10752571B2).
-
National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-3'-methylacetophenone. PubChem. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved January 13, 2026, from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Retrieved January 13, 2026, from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone Production
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this valuable pharmaceutical intermediate from the lab bench to pilot and manufacturing scales. We will delve into the critical aspects of the synthesis, address common challenges through troubleshooting guides and FAQs, and provide actionable protocols grounded in established chemical principles.
Introduction: The Challenge of Scaling Up
This compound is a key building block in the synthesis of various pharmaceutical compounds. While its synthesis on a laboratory scale is well-documented, scaling up production presents significant hurdles. The primary synthetic route, a base-catalyzed hydroxymethylation of 4-hydroxyacetophenone with formaldehyde, is prone to side reactions, impurity formation, and purification difficulties that are magnified at a larger scale.
This document provides a comprehensive framework for understanding and mitigating these challenges, ensuring a robust, scalable, and efficient manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective starting material for the synthesis? The most common starting material is 4-hydroxyacetophenone, which is commercially available and relatively inexpensive. The reaction involves an electrophilic aromatic substitution on this phenol derivative.
Q2: What are the critical process parameters (CPPs) to monitor during the hydroxymethylation reaction? The most critical parameters are:
-
Temperature: Exothermic reactions can lead to runaway conditions and the formation of polymeric byproducts. Strict temperature control is essential.
-
pH / Base Concentration: The reaction is base-catalyzed. Insufficient base leads to an incomplete reaction, while excess base can promote undesired side reactions like the Cannizzaro reaction with formaldehyde.
-
Stoichiometry: The molar ratio of formaldehyde to 4-hydroxyacetophenone is crucial. An excess of formaldehyde can lead to the formation of di-hydroxymethylated and other polyclonal byproducts.[1]
Q3: What are the major impurities I should expect, and how can I minimize them? The primary impurities include:
-
Unreacted 4-hydroxyacetophenone: Minimized by optimizing reaction time, temperature, and base concentration.
-
2,6-bis(hydroxymethyl)-4-acetylphenol: A di-substituted byproduct. This is controlled by using a stoichiometric or slight sub-stoichiometric amount of formaldehyde.
-
Polymeric resinous materials: Formed from the condensation of formaldehyde and phenol rings, especially at elevated temperatures.[2][3] Strict temperature control is the key to prevention.
-
Isomeric impurities: Depending on the synthesis route, trace amounts of other isomers may form.
Q4: What is the best purification strategy for this compound at a multi-kilogram scale? While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[4] The preferred method is recrystallization. Finding a suitable solvent system is key. A common approach involves using a mixed solvent system, such as Toluene/Ethyl Acetate or Water/Ethanol mixtures, to achieve good recovery and purity. Anti-solvent crystallization is also a viable technique.
Q5: Is this compound stable? What are the recommended storage conditions? The compound is a solid and is generally stable under recommended storage conditions.[5] It should be stored in a cool, dry place, away from strong oxidizing agents, in a tightly sealed container.[5] Long-term exposure to heat and light should be avoided to prevent potential degradation.
Synthesis Pathway and Mechanism
The core of the synthesis is the hydroxymethylation of 4-hydroxyacetophenone. This is a base-catalyzed electrophilic aromatic substitution reaction.
Caption: Base-catalyzed hydroxymethylation of 4-hydroxyacetophenone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Low Yield / Incomplete Reaction
Symptom: In-process control (e.g., HPLC, TLC) shows a significant amount of unreacted 4-hydroxyacetophenone.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Insufficient Base | The reaction requires a phenoxide intermediate for electrophilic attack. Low base concentration results in a low concentration of the activated phenoxide. Verify by checking the pH of the reaction mixture; it should be strongly alkaline. | Incrementally add more base while monitoring the reaction progress. Ensure the base is fully dissolved and distributed in the reaction medium. |
| Low Reaction Temperature | The activation energy for the reaction may not be met. While high temperatures are problematic, too low a temperature will stall the reaction. | Gradually increase the reaction temperature by 5-10°C and monitor the conversion. Ensure your heating system is adequate for the larger volume. |
| Poor Mixing/Agitation | At scale, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively creating multiple different reaction environments within the same vessel. | Increase the agitation speed. For large reactors, ensure the impeller design is appropriate for achieving homogeneity in a multiphase system (if applicable). |
| Inactive Formaldehyde Source | Formaldehyde solutions can degrade over time, forming paraformaldehyde. If using paraformaldehyde, ensure it is properly depolymerized before or during the reaction. | Use a fresh, assayed source of formaldehyde. If using paraformaldehyde, ensure the depolymerization conditions (temperature, pH) are met. |
Problem 2: High Levels of Impurities
Symptom: Analytical data shows significant peaks other than the starting material and the desired product.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Di-substitution Byproduct | Excess formaldehyde can react a second time with the product, leading to 2,6-bis(hydroxymethyl)-4-acetylphenol. This is a common issue in phenol hydroxymethylation. | Use a precise molar ratio of formaldehyde to 4-hydroxyacetophenone (ideally 1.0 to 1.05 equivalents). Consider adding the formaldehyde solution slowly over time to maintain a low instantaneous concentration. |
| Polymer/Resin Formation | The hydroxymethylated product can condense with another phenol molecule, especially at high temperatures, leading to insoluble, tar-like materials.[2][3] | Maintain strict temperature control. Implement a robust cooling system for the reactor, especially during the initial exothermic phase. A maximum temperature of 60-70°C is often recommended. |
| Oxidation of Product | The phenolic group can be susceptible to oxidation, leading to colored impurities, especially if the reaction is run for extended periods or exposed to air at high temperatures. | Run the reaction under an inert atmosphere (e.g., Nitrogen). Minimize reaction time once conversion is complete. Consider adding a small amount of an antioxidant like sodium bisulfite during workup. |
Problem 3: Purification and Isolation Challenges
Symptom: The crude product is an oil or fails to crystallize effectively, leading to low purity and recovery.
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities, especially polymeric ones, can act as crystallization inhibitors. | Primary Purification: Before crystallization, perform a workup to remove major impurities. This could involve liquid-liquid extraction to remove water-soluble salts and a charcoal treatment to remove colored, high-molecular-weight species. |
| Incorrect Solvent System | The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved. | Solvent Screening: Perform small-scale screening with various solvents (e.g., Toluene, Ethyl Acetate, Isopropanol, Water) and their mixtures to find the optimal system. An anti-solvent approach, where the product is dissolved in a good solvent and a poor solvent is added to induce precipitation, is often effective at scale. |
| Trapped Solvent/Water | Residual solvent or water in the crude material can prevent proper crystal lattice formation. | Ensure the crude product is thoroughly dried before attempting crystallization. If it's an oil, azeotropic distillation with a solvent like toluene can be used to remove water. |
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}
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Lab-Scale Synthesis (Illustrative Example)
Materials:
-
4-Hydroxyacetophenone: 136 g (1.0 mol)
-
Sodium Hydroxide (50% aq. solution): 88 g (1.1 mol)
-
Formaldehyde (37% aq. solution): 85 g (1.05 mol)
-
Water: 1 L
-
Toluene: 500 mL
-
Ethyl Acetate: 200 mL
-
Concentrated HCl
Procedure:
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, thermocouple, and addition funnel.
-
Reaction:
-
Charge the reactor with 4-hydroxyacetophenone and 500 mL of water.
-
Begin agitation and add the 50% sodium hydroxide solution, ensuring the temperature does not exceed 40°C.
-
Heat the mixture to 60°C.
-
Slowly add the formaldehyde solution over 1-2 hours, maintaining the temperature between 60-65°C.
-
Hold the reaction at 65°C for 4-6 hours, monitoring by HPLC until the starting material is <2%.
-
-
Work-up:
-
Cool the reaction mixture to 20°C.
-
Slowly add concentrated HCl to neutralize the mixture to a pH of ~7.
-
Charge 500 mL of Toluene and stir for 30 minutes.
-
Separate the organic (Toluene) layer. Extract the aqueous layer with another 100 mL of Toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation & Purification:
-
Concentrate the Toluene solution under reduced pressure to obtain a crude solid/oil.
-
Add 400 mL of fresh Toluene and heat to 80-90°C to dissolve the crude product.
-
Cool slowly to room temperature, then to 0-5°C to induce crystallization.
-
Filter the solid product, wash with cold Toluene, and dry under vacuum at 50°C.
-
Scale-Up Considerations
| Parameter | Lab Scale (1L) | Pilot/Production Scale (1000L) | Key Considerations |
| Heat Transfer | Surface area to volume ratio is high. Cooling is efficient. | Surface area to volume ratio is low. Heat removal is a major challenge. | Use a jacketed reactor with a high-performance heat transfer fluid. Ensure the cooling system can handle the exotherm. The rate of formaldehyde addition is dictated by the ability to remove heat. |
| Mixing | Magnetic stir bar or simple overhead stirrer is sufficient. | Requires a properly designed agitator (e.g., pitched-blade turbine) and baffles to ensure homogeneity. | Perform mixing studies to ensure adequate mass transfer. Poor mixing can lead to side reactions and low yield. |
| Material Transfer | Reagents are added manually. | Reagents are transferred via pumps and charge lines. Solids are often handled in bags or via vacuum transfer. | Ensure pumps are chemically compatible. Account for transfer line volumes when calculating reagent charges. Manage dust exposure when handling solids. |
| Purification | Recrystallization in glassware is straightforward. | Requires large crystallizers, centrifuges for filtration, and vacuum ovens for drying. | Cooling profiles for crystallization must be carefully controlled to manage crystal size and purity. Ensure efficient solid-liquid separation and solvent recovery systems are in place. |
Purification Workflow
A robust purification process is critical for achieving the required product quality for pharmaceutical applications.
Caption: Multi-step purification workflow for industrial production.
References
-
PrepChem. Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Available from: [Link]
-
ChemBK. 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. Available from: [Link]
-
The Good Scents Company. 4-hydroxy-3-methyl acetophenone. Available from: [Link]
-
U.S. National Library of Medicine. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Available from: [Link]
-
Scribd. 4 Hydroxy Acetophenone. Available from: [Link]
-
Espacenet. Process for producing 4-hydroxyacetophenone. Available from: [Link]
- Google Patents. Process for producing 4-hydroxyacetophenone.
-
ResearchGate. Strategies for the purification of hydroxytyrosol-rich extracts obtained from exhausted olive pomace. Available from: [Link]
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U.S. National Library of Medicine. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Organic Syntheses. α-HYDROXY DIMETHYLACETAL. Available from: [Link]
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Catalysis Eprints. Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Available from: [Link]
-
Wikipedia. Hydroxymethylation. Available from: [Link]
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ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12). Available from: [Link]
-
Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available from: [Link]
-
PubChem. 4'-Hydroxy-3'-methylacetophenone. Available from: [Link]
-
YouTube. The Hydroxymethylation of Phenol. Available from: [Link]
-
Quora. What product would be formed from the reaction of acetophenone with formaldehyde?. Available from: [Link]
-
ResearchGate. On the reaction of acetophenone with formaldehyde. Available from: [Link]
-
ResearchGate. Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model. Available from: [Link]
-
ResearchGate. Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Available from: [Link]
-
ResearchGate. Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. Available from: [Link]
-
ACS Publications. ACS Omega Vol. 8 No. 43. Available from: [Link]
Sources
Degradation pathways of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone under stress conditions
Document ID: TSC-2026-01-HHAP
Version: 1.0
Introduction
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals investigating the stability of 4'-Hydroxy-3'-(hydroxymethyl)acetophenone (HHAP). As a molecule featuring a phenolic hydroxyl, a benzylic alcohol, and a ketone, HHAP possesses multiple functional groups susceptible to degradation under various stress conditions. Understanding these degradation pathways is critical for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of any resulting drug product.[1][2]
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[1][3][4]
General Troubleshooting & FAQs
This section addresses common issues encountered during the initial setup and execution of forced degradation studies for HHAP.
Q1: My HHAP reference standard is showing a new, small peak in the chromatogram even before starting stress studies. What could be the cause?
A: This indicates that your reference material may have already undergone some degradation. Acetophenone derivatives and phenolic compounds can be sensitive to environmental factors during storage.[5]
-
Causality & Troubleshooting:
-
Photodegradation: The most likely cause is exposure to ambient or UV light. Aromatic ketones are known to be photosensitive.[5][6] Ensure the standard is stored in an amber vial, protected from light.
-
Oxidation: The phenolic group is susceptible to oxidation from atmospheric oxygen. Consider storing the standard under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C).
-
Solution: Re-evaluate your storage conditions.[5] For immediate use, you may need to purify the standard or procure a new, certified lot. Always run a "time-zero" (T0) analysis of your unstressed sample to serve as a baseline for all subsequent stress samples.
-
Q2: I'm planning my forced degradation study. What is a reasonable target for the percentage of degradation?
A: According to ICH guidelines, the goal of forced degradation is to achieve a target degradation of approximately 5-20% of the active ingredient.[3]
-
Causality & Rationale:
-
Too Little Degradation (<5%): Insufficient stress may not produce detectable levels of degradants, making it impossible to validate the stability-indicating nature of your analytical method.
-
Too Much Degradation (>20%): Excessive degradation can lead to the formation of secondary and tertiary degradants, which may not be relevant to real-world storage conditions. This complicates the degradation pathway analysis and can make it difficult to achieve mass balance.[7]
-
Q3: What type of analytical column is best suited for separating HHAP from its potential degradants?
A: A reverse-phase (RP) HPLC method is the most common and effective approach.[8]
-
Expert Recommendation:
-
Column: A C18 column is an excellent starting point. The non-polar stationary phase will effectively retain the HHAP molecule.
-
Mobile Phase: A simple mobile phase of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is typically used.[8] The acid helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.
-
Detection: UV detection is suitable, as the aromatic ring provides strong chromophores. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimum wavelength for detection of both the parent compound and its degradants.
-
Degradation Pathways & Troubleshooting by Stress Condition
This section details the expected degradation pathways for HHAP under specific stress conditions and provides targeted troubleshooting advice.
Oxidative Degradation
Q: I subjected HHAP to 3% hydrogen peroxide (H₂O₂) and observed a rapid loss of the parent peak and the formation of several new peaks. What are the likely degradation products?
A: HHAP has two primary sites susceptible to oxidation: the phenolic hydroxyl group and the hydroxymethyl group. Oxidation is a common degradation pathway for pharmaceuticals and is mechanistically complex.[9]
-
Plausible Degradation Pathways:
-
Phenol Oxidation: The phenolic group is highly susceptible to oxidation, which can proceed via a free-radical mechanism to form phenoxy radicals. These can then dimerize or be further oxidized to form quinone-type structures. This is often accompanied by a color change in the solution (e.g., turning yellow or brown).
-
Hydroxymethyl Group Oxidation: The primary benzylic alcohol (hydroxymethyl group) can be oxidized, first to an aldehyde (4'-Hydroxy-3'-formylacetophenone) and potentially further to a carboxylic acid (3'-Acetyl-4'-hydroxybenzoic acid). This type of oxidation has been observed in similar compounds.[10][11]
-
-
Troubleshooting & Identification:
-
LC-MS is Essential: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This is the most direct way to identify the chemical changes.
-
Expected Mass Shifts:
-
Oxidation of alcohol to aldehyde: Loss of 2 Da (-2 H).
-
Oxidation of aldehyde to carboxylic acid: Gain of 16 Da (+ O).
-
Dimerization: Mass will be approximately double the parent mass minus 2 Da.
-
-
Control the Reaction: If degradation is too rapid, reduce the H₂O₂ concentration, lower the temperature, or decrease the exposure time. The goal is controlled degradation to identify the primary degradants.
-
Photolytic Degradation
Q: My sample, when exposed to a photostability chamber, shows multiple small degradation peaks. Is this expected?
A: Yes, this is highly expected. Aromatic ketones, such as acetophenone derivatives, are known to be photosensitive and can mediate the photo-oxidative degradation of the phenolic group.[5][12] Photodegradation can lead to complex reaction pathways.[2]
-
Plausible Degradation Pathways:
-
Keto-Enol Tautomerism: UV absorption can promote tautomerization, leading to different reactive species.[13][14]
-
Norrish-Type Reactions: The ketone group can undergo photochemical reactions, leading to bond cleavage.
-
Photo-oxidation: The combination of light and oxygen can accelerate the oxidation of the phenol and hydroxymethyl groups, as described in the oxidative degradation section.
-
-
Troubleshooting & Experimental Design:
-
ICH Q1B: Follow the ICH Q1B guideline for photostability testing, which specifies exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[1][2][4]
-
Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored at the same temperature and humidity to differentiate between photolytic and thermal degradation.[15]
-
Solution vs. Solid State: Test the compound in both the solid state and in solution, as degradation pathways can differ significantly.
-
Acidic and Alkaline Hydrolysis
Q: I'm not observing any significant degradation under acidic conditions (0.1 N HCl at 60°C), but I see some changes under basic conditions (0.1 N NaOH at room temperature). Why the difference?
A: The stability of HHAP to hydrolysis is dependent on the specific functional groups. While many functional groups like esters or amides are readily hydrolyzed, the core structure of HHAP (ketone, phenol, alcohol, aromatic ring) is generally stable to acid hydrolysis.[16] However, the basic conditions introduce a different chemical environment.
-
Plausible Degradation Pathways:
-
Acidic Conditions: The structure is expected to be relatively stable. Prolonged exposure to very strong acid and high heat might lead to minor, non-specific degradation, but the primary functional groups are not prone to acid-catalyzed hydrolysis.
-
Alkaline Conditions:
-
Phenolate Formation: In the presence of a base like NaOH, the acidic phenolic proton will be removed to form a sodium phenolate salt. This phenolate anion is much more susceptible to oxidation than the neutral phenol.[16] Therefore, any degradation observed may actually be base-catalyzed oxidation if oxygen is not excluded.
-
Aldol-Type Reactions: While less likely under these mild conditions, the ketone's alpha-protons (on the methyl group) are acidic and could potentially participate in base-catalyzed reactions over long periods or at higher temperatures.
-
-
-
Troubleshooting & Experimental Design:
-
Exclude Oxygen: To determine if the degradation under basic conditions is true hydrolysis or base-catalyzed oxidation, prepare the sample in de-gassed solvent and store it under a nitrogen atmosphere. Compare the results to a sample prepared without these precautions.
-
Neutralization: Before injecting onto the HPLC, ensure that both acidic and basic samples are neutralized to an appropriate pH to prevent damage to the column and ensure consistent chromatography.
-
Experimental Protocols & Workflows
Protocol: Forced Degradation Study Setup
This protocol outlines the general steps for conducting a forced degradation study on HHAP.
-
Prepare Stock Solution: Accurately prepare a stock solution of HHAP in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample diluted with the reaction solvent only.
-
Incubation: Store the samples under the specified conditions. It is recommended to pull time points (e.g., 2, 4, 8, 24 hours) to monitor the rate of degradation.
-
Sample Quenching & Dilution: At each time point, withdraw an aliquot of the sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute the sample to a suitable final concentration (e.g., 50 µg/mL) for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/PDA method. Use LC-MS for peak identification.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temp (25°C) | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) | 8 - 24 hours |
| Thermal | Solid & Solution | 70°C | 48 hours |
| Photolytic | ICH Q1B compliant chamber | As per chamber | Per ICH guidelines |
Visualization of Workflows and Pathways
Caption: General workflow for a forced degradation study.
Caption: Plausible oxidative degradation pathways for HHAP.
References
-
Canonica, S., Hellrung, B., & Wirz, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(6), 1226–1232. [Link]
-
Sci-Hub. (n.d.). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veepra. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
4-Hydroxy-3-methylacetophenone. (2018, May 16). SIELC Technologies. [Link]
-
4-Hydroxyacetophenone Degradation Pathway. (2001, June 26). Eawag-BBD. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. [Link]
-
Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. (2015). Analytical Methods (RSC Publishing). [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. (2020). MDPI. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, February 16). ChemRxiv | Cambridge Open Engage. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). SOPHAS. [Link]
-
Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet. (2015). The Australian National University. [Link]
-
Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. [Link]
-
Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals (Basel), 15(2), 164. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. 4-Hydroxy-3-methylacetophenone | SIELC Technologies [sielc.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of hydroxymethylpyrazines and hydroxylated phenyl compounds in a gas chromatography inlet - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pharmtech.com [pharmtech.com]
- 16. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Reducing byproduct formation in the synthesis of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Welcome to the technical support guide for the synthesis of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a key intermediate in pharmaceutical development, notably for bronchodilators like Salbutamol.[1] This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthetic routes, thereby minimizing byproduct formation and maximizing yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows. We will explore the nuances of the two primary synthetic strategies: the classic Fries Rearrangement and an alternative route involving Friedel-Crafts acylation followed by side-chain functionalization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis.
FAQs: The Fries Rearrangement Route
The Fries rearrangement is a powerful method for converting phenolic esters to hydroxyaryl ketones.[2][3] However, its harsh conditions can lead to several byproducts.
Question 1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the desired para-product?
Answer: The formation of ortho and para isomers is a well-known characteristic of the Fries rearrangement.[4] The ratio is highly dependent on reaction conditions, which can be tuned to favor the desired para-isomer (thermodynamic product) over the ortho-isomer (kinetic product).[4]
-
Temperature Control: This is the most critical factor. Low reaction temperatures (typically below 60°C) strongly favor the formation of the para product.[2] Conversely, high temperatures (often above 160°C) lead to the ortho isomer being the major product.[2]
-
Solvent Polarity: The choice of solvent also plays a crucial role. More polar solvents tend to increase the yield of the para product, while non-polar solvents favor the ortho isomer.[4]
| Parameter | Condition for para-Isomer (Desired) | Condition for ortho-Isomer (Byproduct) |
| Temperature | Low (< 60°C) | High (> 160°C) |
| Solvent | Polar (e.g., Nitrobenzene) | Non-polar (e.g., Carbon Disulfide) |
Question 2: My primary byproduct is not an isomer, but the de-acetylated phenol. What causes this and how can it be minimized?
Answer: This issue stems from the cleavage of the ester bond, a major competitive side reaction that occurs in parallel with the rearrangement.[5][6] This hydrolysis or acidolysis reaction regenerates the starting phenolic alcohol. To minimize this:
-
Strictly Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Any moisture present will hydrolyze the catalyst and the ester, reducing the yield. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids or Brønsted acids may offer better selectivity. For instance, using methanesulfonic acid as both catalyst and solvent has been shown to be an effective and milder alternative that can improve yields.[7][8] Heterogeneous catalysts like zeolites are also being explored to minimize side reactions.[5][6]
Question 3: I am observing poly-acylation byproducts. Why is my product reacting further?
Answer: The product, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, contains a highly activated aromatic ring due to the electron-donating effects of the hydroxyl and hydroxymethyl groups. This makes it more susceptible to further electrophilic aromatic substitution (a second acylation) than the starting material. This is a common limitation of Friedel-Crafts type reactions.[9][10]
To control this, you can:
-
Use Stoichiometric Control: Carefully control the stoichiometry of the acylating agent to be as close to 1:1 with the substrate as possible.
-
Maintain Low Temperatures: As with controlling regioselectivity, lower temperatures will disfavor the secondary acylation reaction.
FAQs: Alternative Synthesis Route (Acylation & Functionalization)
An alternative strategy involves acylating a simpler phenol and then introducing the hydroxymethyl group. A common sequence is the Friedel-Crafts acylation of a protected phenol, followed by chloromethylation and subsequent hydrolysis.
Question 4: What are the main challenges when directly acylating a phenol that already has a hydroxymethyl or protected hydroxyl group?
Answer: Direct Friedel-Crafts acylation of phenols can be complicated by competing O-acylation (forming the ester) versus the desired C-acylation (forming the ketone).[11] While the Fries rearrangement leverages this initial O-acylation, for a direct acylation it is a competing pathway. Furthermore, the hydroxymethyl group's alcohol functionality can react with the Lewis acid, potentially leading to decomposition or undesired side-products. A common strategy is to protect the phenolic hydroxyl group as a methyl ether before acylation to direct the reaction and improve stability.
Question 5: The hydrolysis of my 3-(chloromethyl) intermediate is producing impurities. How can I achieve a clean conversion to the 3-(hydroxymethyl) product?
Answer: The hydrolysis of the benzylic chloride to the benzyl alcohol is the intended reaction. However, benzylic halides on activated rings can be prone to forming polymeric or tarry byproducts via intermolecular Friedel-Crafts alkylation. To ensure a clean conversion, mild hydrolysis conditions are recommended. A published method involves refluxing the 3-chloromethyl-4-hydroxy-acetophenone with water, which can provide a high yield of the desired product.[1] Using a weak base like sodium bicarbonate in the workup can help neutralize any HCl formed and prevent acid-catalyzed side reactions.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Workflow: Optimizing the Fries Rearrangement
This workflow guides the user through a logical sequence to diagnose and solve common issues with the Fries rearrangement route.
Caption: Troubleshooting logic for the Fries Rearrangement.
Experimental Protocol: Fries Rearrangement with Enhanced para-Selectivity
This protocol is designed to maximize the yield of the desired para-isomer.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition:
-
To the flask, add anhydrous nitrobenzene (solvent).
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in portions, allowing the temperature to remain below 10°C.
-
Once the AlCl₃ is fully suspended, add the starting phenolic ester (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction:
-
After the addition is complete, allow the mixture to stir at 5-10°C for 1 hour.
-
Slowly warm the reaction to room temperature and let it stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC or HPLC.[12] Look for the disappearance of the starting ester spot and the appearance of the product spot.
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by dropwise addition of 2M HCl to decompose the aluminum complex.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
Part 3: Analytical Methods for Reaction Monitoring
Accurate analysis is key to successful troubleshooting and optimization.
| Method | Application | Typical Conditions & Observations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v).Visualization: UV light (254 nm). The product will be more polar (lower Rf) than the starting ester. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of starting material, products, and byproducts. Ideal for determining isomer ratios. | Column: C18 reverse-phase.Mobile Phase: Gradient of acetonitrile in water (with 0.1% TFA).Detection: UV at 254 nm. Allows for accurate quantification of ortho vs. para isomers.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile byproducts and confirmation of product mass. | Column: Nonpolar capillary (e.g., HP-5ms).Note: Derivatization (e.g., silylation) of hydroxyl groups may be required to improve peak shape and prevent thermal degradation.[12] |
Part 4: Visualization of Reaction Pathways
Understanding the reaction mechanism is fundamental to controlling its outcome.
Caption: Key reaction pathways in the Fries Rearrangement.
References
- Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(15), 5033-5044.
-
PrepChem. (2026). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (n.d.). Fries rearrangement. Retrieved January 14, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone Ethanone. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to.... Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
PubChem. (n.d.). 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved January 14, 2026, from [Link]
-
Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
-
ACS Omega. (2018, May 21). Friedel–Crafts Alkylation over Zr-Mont Catalyst for the Production of Diesel Fuel Precursors. Retrieved January 14, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE | 39235-58-0 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 6. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Long-term storage and stability protocols for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS No. 39235-58-0). Here, we address common challenges related to its long-term storage and stability, offering detailed protocols and troubleshooting advice to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed, light-resistant container in a controlled environment. Based on the stability of similar phenolic compounds, we recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly slow down the rate of potential degradation reactions, such as oxidation.[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation. Storing under an inert atmosphere minimizes this risk. |
| Light | Amber vial or protected from light | Aromatic ketones and phenols can be light-sensitive and undergo photodegradation.[3] |
| Form | Solid (as supplied) | Storing the compound in its solid form is generally more stable than in solution. |
While some suppliers may indicate room temperature storage is acceptable for short periods, for long-term storage and to ensure the highest purity for sensitive applications, refrigeration is strongly advised.
Q2: I've observed a slight discoloration (yellowing to brownish tint) of my solid this compound over time. Is it still usable?
A2: Discoloration is a potential indicator of degradation, likely due to oxidation of the phenolic group, which can form colored quinone-type structures. Before using the material, it is crucial to re-analyze its purity. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the parent compound and detect any degradation products. If the purity meets your experimental requirements, it may still be usable. However, for applications requiring high purity, using a fresh, un-discolored lot is recommended.
Q3: What solvents are recommended for preparing stock solutions, and how stable are these solutions?
A3: this compound is soluble in common organic solvents such as methanol, ethanol, and acetonitrile. For aqueous buffers, solubility may be limited. Stock solutions in organic solvents are generally more stable than in aqueous media. However, all solutions should be considered to have limited stability.
Recommendations for Solutions:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store stock solutions in tightly sealed, light-protected vials at -20°C.
-
For aqueous solutions, use buffers with a slightly acidic to neutral pH, as alkaline conditions can promote oxidation of phenols.
-
Before use, always visually inspect solutions for any signs of precipitation or color change.
Q4: What are the primary degradation pathways for this molecule?
A4: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation: The phenolic hydroxyl group and the hydroxymethyl group are both susceptible to oxidation. This can be accelerated by exposure to air, light, and elevated temperatures.[4][5]
-
Photodegradation: The aromatic ketone functionality can absorb UV light, potentially leading to the formation of radical species and subsequent degradation.[6][7]
A visual representation of these potential pathways is provided below.
Caption: Workflow for a forced degradation study.
Protocol 2: Long-Term Stability Study
Objective: To determine the re-test period or shelf life of the compound under recommended storage conditions.
Materials:
-
Multiple batches of this compound
-
Climate-controlled stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Package the solid compound in amber glass vials, and if desired, purge with an inert gas before sealing.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH [8]3. Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months. [8]4. Analysis: At each time point, test the samples for appearance, purity (by HPLC), and any other relevant quality attributes.
-
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
- Zorić, Z., Pelaić, Z., Pedisić, S., Elez-Garofulić, I., Bursać Kovačević, D., & Dragović-Uzelac, V. (2017). Effect of storage conditions on the stability of phenolic compounds and antioxidant capacity of dried Marasca sour cherry powder. LWT - Food Science and Technology, 79, 263-269.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Alsancak, G. (2016).
- Mane, V., Marikayar, A., Nair, A., Sahasrabudhe, S., Suryawanshi, M. A., & Bagal, M. V. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW.
- Klaning, U. K., Sehested, K., & Holcman, J. (1985). Oxidation of phenol and hydroquinone by the hydroxyl radical. The Journal of Physical Chemistry, 89(5), 760-763.
-
Nutrasource. (2014). Top 10 Stability Storage and Testing FAQs. [Link]
- Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589-592.
- Davidson, R. S., & Goodin, J. W. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2534-2537.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Testing | SGS Denmark [sgs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. blog.nutrasource.ca [blog.nutrasource.ca]
Exploring alternative synthetic routes for 4-hydroxy-3-hydroxymethylacetophenone
Welcome to the technical support center for the synthesis of 4-hydroxy-3-hydroxymethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-hydroxy-3-hydroxymethylacetophenone and what are their primary advantages and disadvantages?
The synthesis of 4-hydroxy-3-hydroxymethylacetophenone can be approached through several pathways, each with distinct merits and drawbacks. The choice of route often depends on the starting materials available, desired scale, and tolerance for specific reaction conditions.
| Synthetic Route | Advantages | Disadvantages | Key Considerations |
| Route A: Friedel-Crafts Acylation of 2-hydroxymethylphenol | Direct, potentially fewer steps. | Risk of O-acylation, regioselectivity issues, harsh Lewis acid catalysts. | Protection of the phenolic hydroxyl group may be necessary to improve yield and selectivity. |
| Route B: Reduction of 4-hydroxy-3-formylacetophenone | Selective reduction of the aldehyde. | Requires synthesis of the difunctional starting material. | Choice of reducing agent is critical to avoid reduction of the ketone or other functional groups. |
| Route C: Functionalization of 4-hydroxyacetophenone | Readily available starting material. | Can involve multiple steps (e.g., formylation then reduction). | Ortho-directing nature of the hydroxyl group can be exploited. |
Q2: I am observing a low yield in my Friedel-Crafts acylation of 2-hydroxymethylphenol. What are the likely causes and how can I improve it?
Low yields in this Friedel-Crafts acylation are a common issue. Several factors could be at play:
-
Deactivation by the Hydroxyl Groups: Both the phenolic and benzylic hydroxyl groups can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the electrophilic aromatic substitution.
-
Competing O-Acylation: The acetylating agent can react with the phenolic hydroxyl group to form an ester, a common side reaction.
-
Steric Hindrance: The presence of the hydroxymethyl group ortho to the desired position of acylation can sterically hinder the approach of the acylating agent.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants and catalyst are all critical.
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl: Consider protecting the phenolic -OH group as a methyl ether or another suitable protecting group prior to acylation. This will prevent O-acylation and reduce catalyst deactivation. The protecting group can be removed in a subsequent step.
-
Optimize Catalyst Stoichiometry: An excess of the Lewis acid may be required to account for coordination with the hydroxyl groups. A systematic titration of the catalyst amount should be performed.
-
Control Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity and reduce side product formation, though it may require longer reaction times.
-
Choice of Solvent: An inert solvent like nitrobenzene or carbon disulfide is traditionally used. Ensure the solvent is anhydrous, as water will quench the Lewis acid.
Q3: During the reduction of 4-hydroxy-3-formylacetophenone with sodium borohydride, I am also seeing reduction of the ketone. How can I achieve selective reduction of the aldehyde?
Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones over other reducible functional groups, but differentiating between an aldehyde and a ketone on the same aromatic ring can be challenging.
Strategies for Selective Aldehyde Reduction:
-
Chemoselective Reagents: Employing a milder or more sterically hindered reducing agent can enhance selectivity. Consider using sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity in reductive aminations and can be adapted for selective aldehyde reduction.
-
Reaction Conditions:
-
Low Temperature: Performing the reduction at low temperatures (e.g., 0 °C to -78 °C) can significantly improve selectivity. The aldehyde is generally more reactive than the ketone, and at lower temperatures, the energy barrier for ketone reduction is less likely to be overcome.
-
Controlled Stoichiometry: Use a stoichiometric amount or a slight excess of the reducing agent. Adding the reducing agent slowly to the solution of the starting material can also help control the reaction.
-
-
Protection-Deprotection Strategy: While more steps are involved, protecting the ketone as a ketal before the reduction and then deprotecting it afterward will ensure complete selectivity.
Q4: My final product, 4-hydroxy-3-hydroxymethylacetophenone, is difficult to purify. What are some effective purification strategies?
The polarity of the two hydroxyl groups and the ketone can make purification challenging. Here are some recommended methods:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A mixed solvent system is often required. A common approach involves dissolving the crude product in a good solvent (e.g., ethanol, ethyl acetate) and then adding a poor solvent (e.g., hexane, water) until turbidity is observed, followed by slow cooling.[1][2]
-
Column Chromatography: Silica gel column chromatography can be effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The polarity of the eluent will need to be carefully optimized to achieve good separation from any impurities.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help decolorize it before recrystallization.[1][2]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and the logical steps to resolve them.
Issue 1: Unexpected Side Product Formation
Symptom: TLC or NMR analysis shows the presence of significant, unidentified peaks in your crude product.
Possible Causes & Solutions:
-
Over-reduction: If using a strong reducing agent like Lithium Aluminum Hydride (LAH), you may be reducing the ketone or even the aromatic ring.
-
Solution: Switch to a milder reducing agent like NaBH₄ or STAB.
-
-
Cannizzaro Reaction: If attempting a reaction with the aldehyde functionality under strong basic conditions, you may observe disproportionation to the corresponding alcohol and carboxylic acid.[3][4][5] This is a self-oxidation-reduction reaction of aldehydes lacking alpha-hydrogens.[3][4]
-
Solution: Avoid strongly basic conditions if the aldehyde is present. If a base is necessary, use a non-nucleophilic, hindered base.
-
-
Dakin Reaction: In the presence of hydrogen peroxide and a base, the acetyl group of 4-hydroxyacetophenone derivatives can be converted to a hydroxyl group via an oxidative rearrangement.[6][7][8] This is a known reaction for ortho- and para-hydroxylated phenyl aldehydes and ketones.[6][7]
-
Solution: Avoid the use of peroxide-based oxidants in the presence of a base if this transformation is not desired.
-
-
Baeyer-Villiger Oxidation: If using peroxy acids, the ketone can be oxidized to an ester.[9][10][11] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon.[11][12]
-
Solution: Avoid peroxy acid conditions unless this transformation is the intended goal.
-
Issue 2: Incomplete Reaction
Symptom: Analysis of the reaction mixture shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Reagent: Ensure the stoichiometry of your reagents is correct. For reactions involving catalysts, ensure the catalyst loading is adequate.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or another appropriate method.
-
-
Catalyst Deactivation: As mentioned for the Friedel-Crafts reaction, the catalyst can be deactivated.
-
Solution: Use an excess of the catalyst or protect reactive functional groups.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a more suitable solvent or increase the reaction volume.
-
Issue 3: Product Decomposition
Symptom: The desired product is formed but then degrades over time, leading to a complex mixture.
Possible Causes & Solutions:
-
Air Oxidation: Phenolic compounds can be susceptible to air oxidation, especially under basic conditions, leading to colored byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, minimize exposure to air and consider adding an antioxidant like sodium sulfite to aqueous layers.
-
-
Thermal Instability: The product may be unstable at the reaction or workup temperature.
-
Solution: Attempt the reaction at a lower temperature. During workup, use cold solvents and avoid prolonged heating during solvent evaporation.
-
-
Acid or Base Sensitivity: The hydroxymethyl group could be susceptible to elimination or other side reactions under harsh acidic or basic conditions.
-
Solution: Neutralize the reaction mixture promptly during workup. Use mild acids or bases for pH adjustments.
-
III. Visualizing Reaction Pathways and Troubleshooting
Alternative Synthetic Strategies
The following diagram illustrates potential alternative synthetic routes that can be considered.
Caption: Alternative synthetic pathways to 4-hydroxy-3-hydroxymethylacetophenone.
Troubleshooting Decision Tree for Low Yield
When faced with a low yield, this decision tree can guide your troubleshooting process.
Caption: Decision tree for troubleshooting low reaction yields.
IV. Experimental Protocols
Protocol 1: Synthesis via Formylation and Selective Reduction
Step A: Vilsmeier-Haack Formylation of 4-Hydroxyacetophenone
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF, 3 eq.) in an anhydrous solvent like dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to the cooled DMF solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-hydroxyacetophenone (1 eq.) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by slowly adding cold water, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-hydroxy-3-formylacetophenone by recrystallization or column chromatography.
Step B: Selective Reduction to 4-Hydroxy-3-hydroxymethylacetophenone
-
Dissolve the 4-hydroxy-3-formylacetophenone (1 eq.) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq.) in small portions.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of acetone, followed by acidification to pH ~5-6 with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the product into ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization.
References
-
Wikipedia. (2023, October 27). Cannizzaro reaction. Retrieved from [Link]
-
Higson, A. P., & Markham, K. R. (1993). Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase. Applied and Environmental Microbiology, 59(6), 1982–1986. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Eureka | Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
- European Patent Office. (1990, May 13). Process for purifying 4-hydroxy-acetophenone.
-
Wikipedia. (2023, April 20). Dakin oxidation. Retrieved from [Link]
-
SynArchive. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
Organic Chemistry Portal. (n.d.). Dakin Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
ResearchGate. (2024, June 6). (PDF) Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Dakin rearrangemnt. Retrieved from [Link]
- Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
PubChem. (n.d.). 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]
-
Scielo - Bolivia. (n.d.). SYNTHESIS OF THE NEW 4'-HYDROXY-3'-(3-METHYL-2-BUTENYL)CHALCONE BY MICROWAVE-ASSISTED CONDENSATION OF 4-HYDROXY-3-(3'-METHYL-2'-BUTENYL)ACETOPHENONE ISOLATED FROM SENECIO GRAVEOLENS AND BENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). Retrieved from [Link]
-
European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]
-
Scribd. (n.d.). 4 Hydroxy Acetophenone. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]
Sources
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- 2. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Cannizzaro Reaction Mechanism [satheepunjab.iitk.ac.in]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dakin Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Conversion of 4-Hydroxyacetophenone into 4-Phenyl Acetate by a Flavin Adenine Dinucleotide-Containing Baeyer-Villiger-Type Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone: Precursor Analysis and Process Optimization
Abstract
This guide provides a comprehensive comparative analysis of synthetic routes to 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a pivotal intermediate in the pharmaceutical industry.[1] Notably, it serves as a key building block in the synthesis of bronchodilators like Salmeterol and various nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] We will dissect the primary synthetic strategies, beginning with the formation of the foundational intermediate, 4'-Hydroxyacetophenone, from common precursors. Subsequently, the guide details the targeted functionalization required to yield the final product. By examining the causality behind experimental choices, reaction efficiencies, and scalability, this document serves as a critical resource for researchers and process chemists in drug development and organic synthesis.
The Strategic Importance of this compound
This compound (CAS No: 39235-58-0) is an aromatic ketone whose value is defined by its specific functional groups: a phenolic hydroxyl, an acetyl group, and a hydroxymethyl group.[3][4] This trifunctional arrangement allows for sequential, regioselective modifications, making it an exceptionally versatile intermediate. The primary challenge in its synthesis lies not in a single reaction, but in the strategic construction of this specific substitution pattern on the aromatic ring with high yield and purity. Our analysis will focus on the most viable industrial pathways, which typically involve a two-stage approach:
-
Stage 1: Synthesis of the 4'-Hydroxyacetophenone Backbone.
-
Stage 2: Ortho-Hydroxymethylation of the Backbone.
Stage 1: A Comparative Analysis of 4'-Hydroxyacetophenone Precursors
The synthesis of the 4'-hydroxyacetophenone intermediate is the cornerstone of the entire process. The two most prominent industrial methods are the Friedel-Crafts acylation of phenol and the Fries rearrangement of phenyl acetate.
Method A: Friedel-Crafts Acylation of Phenol
This classic electrophilic aromatic substitution involves the direct acylation of phenol using an acylating agent like acetyl chloride or acetic anhydride with a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[5]
-
Precursor: Phenol
-
Causality of Experimental Design: The hydroxyl group of phenol is a potent activating, ortho-, para-directing group. The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich phenol ring. However, a significant challenge arises from the bidentate nucleophilicity of phenol.[6] The reaction can occur at two sites:
-
C-Acylation (Desired): The acylium ion attacks the aromatic ring, primarily at the para position due to reduced steric hindrance, yielding 4'-hydroxyacetophenone.
-
O-Acylation (Side Product): The reaction occurs at the phenolic oxygen, forming phenyl acetate.
-
This competition necessitates careful control of reaction conditions. An excess of the AlCl₃ catalyst is often required, as it complexes with both the starting phenol and the product ketone, which can favor the C-acylation pathway or promote an in-situ Fries rearrangement of any O-acylated product back to the C-acylated isomer.[5][6]
Method B: Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is an alternative pathway that begins with the esterification of phenol to phenyl acetate. This ester is then treated with a Lewis acid, causing an intramolecular rearrangement of the acetyl group to the ortho and para positions of the ring.[7]
-
Precursor: Phenyl Acetate (derived from Phenol)
-
Causality of Experimental Design: This method effectively separates the O-acylation and C-acylation steps. The initial esterification is typically high-yielding. The subsequent Lewis acid-catalyzed rearrangement avoids the issue of competing O- vs. C-acylation in a single pot. The ratio of the resulting ortho and para isomers is highly dependent on temperature. Lower temperatures generally favor the formation of the para-isomer (4'-hydroxyacetophenone), which is the desired product.
Quantitative Comparison of Stage 1 Precursors
| Parameter | Method A: Friedel-Crafts Acylation | Method B: Fries Rearrangement | Rationale & Justification |
| Primary Precursor | Phenol | Phenyl Acetate | Phenyl acetate is synthesized from phenol, making phenol the ultimate starting material for both routes. |
| Key Reagents | Acetyl Chloride/Anhydride, AlCl₃ (Stoichiometric+) | AlCl₃ (Catalytic to Stoichiometric) | Friedel-Crafts often requires more than a stoichiometric amount of catalyst due to complexation with the product.[5] |
| Selectivity | Mixture of o/p isomers and O-acylation product. | Primarily a mixture of o/p isomers. | The Fries rearrangement offers better control over C-acylation, but isomer separation is still necessary. |
| Typical Yields | Moderate (often 40-60% for para-isomer) | Good to Excellent (can exceed 70% for para-isomer) | Yields are highly dependent on reaction conditions, but the Fries rearrangement is often more selective towards the desired product. |
| Process Control | More complex due to competing reactions. | More straightforward temperature control to influence isomer ratio. | Separating the esterification and rearrangement steps allows for more precise process control. |
| Industrial Viability | Widely used but requires robust separation processes. | Often preferred for its higher selectivity and yields.[7] | The potential for higher yields and better control often makes the Fries rearrangement more economically attractive on a large scale. |
Stage 2: Ortho-Hydroxymethylation of 4'-Hydroxyacetophenone
Once pure 4'-hydroxyacetophenone is secured, the final step is the introduction of a hydroxymethyl group at the ortho-position (C-3). The most direct and industrially relevant method is a two-step chloromethylation followed by hydrolysis.
-
Precursor: 4'-Hydroxyacetophenone
-
Causality of Experimental Design: The electron-donating hydroxyl group strongly activates the ortho position for further electrophilic substitution.
Step 2a: Chloromethylation
In this step, 4'-hydroxyacetophenone is reacted with formaldehyde and concentrated hydrochloric acid.[8] This reaction introduces a chloromethyl (-CH₂Cl) group onto the ring, yielding 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone.[8] The reaction proceeds via an electrophilic species generated in-situ from formaldehyde and HCl.
Step 2b: Hydrolysis
The intermediate, 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone, is then subjected to hydrolysis. This is a simple nucleophilic substitution reaction where water or a hydroxide source displaces the chloride ion, converting the chloromethyl group into the desired hydroxymethyl group to yield the final product.
Overall Synthetic Workflow Visualization
The following diagram illustrates the convergent synthetic pathways discussed.
Caption: Convergent synthetic workflows for this compound.
Recommended Experimental Protocol
Based on the analysis of selectivity and process control, the recommended pathway involves the Fries rearrangement for Stage 1, followed by the chloromethylation/hydrolysis sequence for Stage 2.
Protocol: Synthesis of this compound
Part A: Synthesis of 4'-Hydroxyacetophenone via Fries Rearrangement
-
Esterification: To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), slowly add acetic anhydride (1.1 eq). A catalytic amount of a base like pyridine may be added. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of phenol.
-
Work-up: Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenyl acetate.
-
Fries Rearrangement: Cool a reaction vessel to 0-5 °C. Add anhydrous aluminum chloride (1.2 eq) to a solvent like nitrobenzene or carbon disulfide. Slowly add the phenyl acetate from the previous step while maintaining the low temperature.
-
Reaction: Allow the mixture to slowly warm to room temperature and then heat to approximately 60 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching & Isolation: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[9] This will decompose the aluminum chloride complex. Separate the organic layer, wash thoroughly with water, and dry. Purify the crude product by vacuum distillation or recrystallization to isolate 4'-hydroxyacetophenone.
Part B: Synthesis of this compound
-
Chloromethylation: Dissolve 4'-hydroxyacetophenone (1.0 eq) in a mixture of formaldehyde (excess) and concentrated hydrochloric acid.[8]
-
Reaction: Heat the mixture gently (e.g., 50-60 °C) with vigorous stirring for 4-6 hours. The product, 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone, will often precipitate from the reaction mixture upon cooling.
-
Isolation: Filter the solid product and wash with cold water. The crude product can be used directly in the next step or recrystallized for higher purity.
-
Hydrolysis: Suspend the crude 1-(3-chloromethyl-4-hydroxy-phenyl)-ethanone in water containing a base such as sodium bicarbonate or sodium acetate.
-
Final Product Formation: Heat the suspension under reflux for several hours until the starting material is consumed (monitor by TLC). Cool the reaction mixture. The final product, this compound, will crystallize out.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the final product with high purity.
Mechanism of Chloromethylation
The key C-C bond-forming step in Stage 2 involves an electrophilic attack on the activated aromatic ring.
Caption: Simplified mechanism for the chloromethylation of 4'-hydroxyacetophenone.
Conclusion and Outlook
The synthesis of this compound is most efficiently approached via a multi-stage process. For the synthesis of the key 4'-hydroxyacetophenone intermediate, the Fries rearrangement of phenyl acetate offers superior regioselectivity and process control compared to the direct Friedel-Crafts acylation of phenol. Subsequently, a well-established chloromethylation followed by hydrolysis provides a reliable and scalable method to introduce the required hydroxymethyl group at the C-3 position. This strategic pathway minimizes the formation of difficult-to-separate isomers and provides a robust foundation for the industrial-scale production of this critical pharmaceutical intermediate.
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A Comparative Guide to Validating HPLC Methods for Impurity Profiling of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Abstract
The precise identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][2][3] This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, a key intermediate in the synthesis of several pharmaceuticals. By juxtaposing a conventional, legacy method (Method A) with a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC) approach (Method B), we will demonstrate the tangible benefits of methodological evolution. This guide is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," to ensure a robust and scientifically sound comparison.[4][5] We will delve into the causality behind experimental choices for each validation parameter, present detailed protocols, and summarize performance data to empower researchers and drug development professionals in selecting and validating analytical methods fit for their intended purpose.[6]
Introduction: The Criticality of Impurity Profiling
Impurities in pharmaceuticals are unwanted chemicals that can arise from various sources, including starting materials, by-products of synthesis, degradation products, or reagents.[1][3] Even at trace levels, these impurities can impact the safety and efficacy of the final drug product, making their control a regulatory imperative.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating, detecting, and quantifying these impurities.[1][7]
The subject of this guide, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, is a phenolic acetophenone derivative.[8][9] Its molecular structure, featuring hydroxyl and ketone functional groups, makes it susceptible to specific degradation pathways, such as oxidation.[8] A robust, validated analytical method is therefore essential to ensure that all potential process-related and degradation impurities are adequately resolved and quantified.
This guide will compare two distinct HPLC methods:
-
Method A: A traditional HPLC method representative of a standard, perhaps older, quality control procedure.
-
Method B: A modern UHPLC method, optimized for speed, resolution, and sensitivity.
The comparison will be structured around the core validation parameters mandated by the ICH Q2(R1) guideline.[10][11]
Experimental Design & Protocols
Chromatographic Systems and Conditions
The fundamental difference between the two methods lies in their chromatographic conditions, which directly impacts performance.
| Parameter | Method A (Conventional HPLC) | Method B (Optimized UHPLC) |
| Instrument | Standard HPLC System (e.g., Agilent 1260) | UHPLC System (e.g., Waters ACQUITY UPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-30 min: 10-90% B; 30-35 min: 90% B | 0-10 min: 10-90% B; 10-12 min: 90% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 2 µL |
Rationale for Method B Optimization: The move to a UHPLC system with a sub-2 µm particle size column is deliberate. It allows for higher flow rates and pressures, leading to significantly faster analysis times and sharper, more resolved peaks. The switch from phosphoric to formic acid provides a more MS-compatible mobile phase, offering the potential for future hyphenation with mass spectrometry for impurity identification. The elevated temperature reduces mobile phase viscosity, further improving efficiency.
Preparation of Solutions
-
Standard Solutions: A stock solution of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone reference standard (1.0 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Working standards for linearity and accuracy were prepared by serial dilution.
-
Impurity Stock Solutions: If known impurities are available, individual stock solutions should be prepared. For this study, a stressed sample was used to generate degradation products.
-
Forced Degradation Sample Preparation: To assess specificity, a forced degradation study is essential.[12] A solution of the API (1.0 mg/mL) was subjected to the following stress conditions as recommended by ICH guidelines:[12][13]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid API stored at 105°C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.
-
Method Validation: A Head-to-Head Comparison
The validation process aims to demonstrate that an analytical method is suitable for its intended purpose.[6]
Workflow for HPLC Method Validation
Caption: A typical workflow for HPLC method validation, following ICH Q2(R1) guidelines.
Specificity (Selectivity)
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components.[14][15] Forced degradation studies are the definitive test for this parameter.[12]
Experimental Protocol:
-
Inject a blank (diluent), a solution of the API reference standard, and each of the stressed samples prepared in section 2.2.
-
Analyze the chromatograms to ensure that the principal peak is free from co-elution with any degradation products or impurities.
-
Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm homogeneity.
Comparative Results:
| Observation | Method A (Conventional HPLC) | Method B (Optimized UHPLC) |
| Resolution (API vs. closest impurity) | 1.8 (Acceptable, but minor tailing) | 3.5 (Excellent, baseline separation) |
| Run Time | 35 minutes | 12 minutes |
| Peak Purity (API in stressed samples) | Pass > 990 | Pass > 998 |
| Mass Balance | 97.5% - 101.2% | 99.1% - 100.8% |
Analysis: Method B demonstrates superior resolving power, as indicated by the higher resolution value. The sharper peaks inherent to UHPLC reduce the risk of co-elution and provide more reliable quantification. The significantly shorter run time also increases laboratory throughput. The improved mass balance in Method B suggests a more comprehensive detection of all degradants.[12]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[10][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a series of at least five concentrations of the API, ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration (e.g., 0.05% specification limit).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
Comparative Results:
| Parameter | Method A (Conventional HPLC) | Method B (Optimized UHPLC) | Acceptance Criteria (ICH) |
| Range | 0.05 µg/mL - 7.5 µg/mL | 0.02 µg/mL - 7.5 µg/mL | Reporting threshold to 120% of spec.[11] |
| Correlation Coefficient (r²) | 0.9991 | 0.9999 | ≥ 0.999 |
| Y-intercept | Minimal, but shows slight positive bias | Negligible, passes close to origin | Should not be significantly different from zero |
Analysis: Both methods show excellent linearity. However, Method B's correlation coefficient is marginally better, and its calibration curve passes closer to the origin, indicating less systematic error. The lower end of the range for Method B suggests a better ability to quantify trace-level impurities.
Accuracy
Accuracy reflects the closeness of the test results to the true value.[14][16][15] It is typically assessed by spike recovery experiments.
Experimental Protocol:
-
Prepare a sample of the drug substance and spike it with known concentrations of impurities (if available) or the API itself at three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery of the spiked amount.
Comparative Results:
| Spike Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria (ICH) |
| LOQ | 92.5% ± 4.5% | 98.2% ± 1.8% | Varies, but typically 80-120% |
| 100% of Spec. Limit | 98.8% ± 1.2% | 99.7% ± 0.6% | Typically 90-110% |
| 150% of Spec. Limit | 101.5% ± 1.1% | 100.3% ± 0.5% | Typically 90-110% |
Analysis: Method B provides superior accuracy, particularly at the low concentration levels near the LOQ. The lower Relative Standard Deviation (RSD) values for Method B also indicate that its accuracy is more consistent.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Perform six replicate injections of a sample spiked at 100% of the impurity specification limit.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the %RSD for each set of measurements.
Comparative Results:
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria (ICH) |
| Repeatability (n=6) | 1.8% | 0.7% | ≤ 5% for impurities |
| Intermediate Precision (n=6) | 2.5% | 1.1% | ≤ 10% for impurities |
Analysis: Method B is significantly more precise than Method A. The robustness of the UHPLC system and the higher efficiency of the column contribute to less variability in peak integration and retention times, resulting in lower %RSD values.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][16]
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1 or 3.3 * (σ/S)
-
LOQ: S/N ratio of 10:1 or 10 * (σ/S)[10] Where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
Comparative Results:
| Parameter | Method A | Method B | Implication |
| LOD (µg/mL) | 0.015 | 0.006 | Method B can detect much lower levels of impurities. |
| LOQ (µg/mL) | 0.05 | 0.02 | Method B can reliably quantify impurities at lower concentrations. |
Analysis: The superior sensitivity of Method B is evident from its significantly lower LOD and LOQ values. This is a direct result of the sharper, more concentrated peaks produced by the UHPLC system, which stand out more clearly from the baseline noise.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][16][15]
Experimental Protocol:
-
Introduce small, deliberate changes to method parameters one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 10%)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% absolute for the minor component)
-
-
Monitor system suitability parameters (e.g., resolution, tailing factor) to assess the impact of these changes.
Comparative Results:
| Varied Parameter | Method A (Impact on Resolution) | Method B (Impact on Resolution) |
| Flow Rate ± 10% | Significant change (>15%), resolution dropped below 1.5 | Minor change (<5%), resolution remained >3.0 |
| Temp ± 5 °C | Moderate change (~10%) | Minor change (<3%) |
| % Acetonitrile ± 2% | Significant change (>20%) | Moderate change (~8%) |
Analysis: Method B is demonstrably more robust. The optimized conditions and higher efficiency provide a larger operating window where performance is not significantly compromised by minor environmental or operational variations. This reliability is crucial for method transfer between different laboratories.
Decision Logic for Impurity Profiling
Caption: Decision tree for action based on impurity levels found during HPLC analysis.
Conclusion and Recommendations
This comparative guide demonstrates the clear advantages of adopting modern UHPLC technology for the impurity profiling of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
Summary of Comparison:
| Validation Parameter | Method A (Conventional HPLC) | Method B (Optimized UHPLC) | Recommendation |
| Specificity | Adequate | Superior | Method B for higher confidence |
| Linearity | Excellent | Excellent | Both are acceptable |
| Accuracy | Good | Superior | Method B for better recovery |
| Precision | Good | Superior | Method B for lower variability |
| LOD/LOQ | Adequate | Superior | Method B for trace analysis |
| Robustness | Moderate | Superior | Method B for better reliability |
| Analysis Time | 35 min | 12 min | Method B for higher throughput |
While the conventional HPLC method (Method A) may meet basic regulatory requirements, the optimized UHPLC method (Method B) is superior across nearly every performance metric. It provides faster, more sensitive, and more reliable data. The enhanced resolution reduces the risk of overlooking co-eluting impurities, and its robustness ensures consistent performance, which is critical in a regulated quality control environment.
For laboratories involved in the development and manufacturing of pharmaceuticals containing 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, investing in the development and validation of a UHPLC method is strongly recommended. The initial investment in technology and validation is offset by increased sample throughput, higher data quality, and greater confidence in product safety and quality.
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A Strategic Guide to Alternatives in β2-Agonist Synthesis: Moving Beyond 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
In the landscape of pharmaceutical synthesis, particularly for the critical class of β2-adrenergic agonists, the selection of starting materials and synthetic routes is a decision of paramount importance. For years, 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone has served as a reliable and foundational building block, especially in the synthesis of saligenin-based drugs like Salbutamol.[1][2] Its structure provides the essential substituted phenol core, with the acetophenone moiety acting as a versatile handle for constructing the characteristic ethanolamine side chain.[3]
However, the pursuit of enhanced efficiency, stereochemical purity, safety, and cost-effectiveness compels us to look beyond this traditional intermediate. Modern drug development demands a flexible and informed approach to chemical synthesis. This guide provides an in-depth comparison of viable alternative reagents and synthetic paradigms to this compound, offering researchers and process chemists the data-driven insights needed to optimize their synthetic strategies. We will dissect alternative starting materials, compare their synthetic pathways, and provide the experimental context required for practical application.
The Benchmark: The Classical Route via this compound
The conventional synthesis of Salbutamol using this compound typically begins with the more accessible 4-hydroxyacetophenone.[1] A hydroxymethyl group is introduced at the 3-position, followed by a sequence of bromination, amination with a protected amine, and final reduction of the ketone.[1]
This pathway's primary advantage lies in its well-established procedures and the relative availability of the initial starting material. However, it is not without its challenges. Industrial-scale syntheses often seek to avoid hazardous reducing agents like lithium aluminum hydride, which are sometimes used for the final ketone reduction, and the multi-step process can impact overall yield.[1]
Caption: Classical synthetic pathway to Salbutamol.
Alternative Synthetic Paradigms and Key Reagents
The limitations of the classical route have spurred the development of several alternative strategies, each with distinct advantages. These can be broadly categorized by their choice of starting material and the overall synthetic logic.
Substituted Benzaldehydes: A Shift in Oxidation State
A powerful alternative involves starting from a benzaldehyde derivative, such as p-hydroxybenzaldehyde or the more directly related 4-hydroxy-3-(hydroxymethyl)benzaldehyde.[1] This approach modifies the sequence of events, often building the side chain from the aldehyde functionality.
Synthetic Rationale: This route typically involves protecting the phenolic hydroxyls, followed by reactions to construct the two-carbon side chain, culminating in an epoxidation and subsequent aminolysis to introduce the amine.[1] This strategy offers flexibility in building the side chain and can achieve high product purity.
Advantages:
-
Avoids the direct bromination of an activated ring system.
-
Can be adapted for various side chains.
-
Reported to achieve good overall yields (up to 45% for Salbutamol from p-hydroxybenzaldehyde).[1]
Challenges:
-
May require more steps involving protection and deprotection chemistry.
-
The synthesis of the epoxide intermediate must be carefully controlled.
Caption: Synthesis from a substituted benzaldehyde.
Salicylic Acid Derivatives: A Friedel-Crafts Approach
Utilizing readily available salicylic acid derivatives like methyl salicylate offers a completely different entry point that leverages classic Friedel-Crafts chemistry.[1][4]
Synthetic Rationale: The synthesis begins with a Friedel-Crafts acylation to install the keto group. This is followed by nucleophilic substitution to introduce the N-benzyl-N-tert-butylamine side chain. The final stages involve the reduction of both the ketone and the ester functionalities, followed by debenzylation.[1]
Advantages:
-
Starts from inexpensive and widely available bulk chemicals.
-
Friedel-Crafts reactions are well-understood and scalable.
Challenges:
-
Requires careful control of regioselectivity during the acylation step.
-
Multiple reduction and deprotection steps are necessary at the end of the synthesis.
Caption: Salbutamol synthesis via a salicylic acid derivative.
Convergent Synthesis via Pre-functionalized Aromatics and Epoxides
For more complex β2-agonists like Formoterol and Arformoterol, a convergent strategy is often superior.[5][6] This approach involves preparing two key fragments separately—the functionalized aromatic ring and the chiral amine side chain—and coupling them late in the synthesis. A common aromatic precursor is a protected, nitrated α-bromoacetophenone, such as 2-bromo-4′-(benzyloxy)-3′-nitroacetophenone.[6]
Synthetic Rationale: The α-bromoacetophenone is first subjected to a highly selective asymmetric reduction to create a chiral bromohydrin. This intermediate can then be converted to a chiral epoxide. In a parallel synthesis, the required amine side chain is prepared. The key coupling step involves the reaction of the amine with the epoxide.[6][7] This method provides excellent control over the two stereocenters in Formoterol.
Advantages:
-
Superior Stereocontrol: Asymmetric reduction of the ketone and the use of a pre-resolved chiral amine allows for the synthesis of a single, pure stereoisomer.[6]
-
High Convergence: Late-stage coupling of complex fragments improves overall efficiency and yield.[6]
-
Flexibility: Allows for the synthesis of various analogs by simply changing the amine component.
Challenges:
-
Requires the synthesis of two advanced intermediates.
-
The asymmetric reduction step is critical and requires a highly effective catalyst system (e.g., oxazaborolidine).[6]
Caption: Convergent synthesis of (R,R)-Formoterol.
Performance Comparison of Synthetic Strategies
| Parameter | Route 1: Classical (via Hydroxymethylacetophenone) | Route 2: Benzaldehyde | Route 3: Salicylic Acid | Route 4: Convergent (via Bromo-nitroacetophenone) |
| Typical Starting Material | 4-Hydroxyacetophenone[1] | p-Hydroxybenzaldehyde[1] | Methyl Salicylate[1] | 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone[6] |
| Key Intermediate | This compound | Protected Styrene Oxide[1] | Acylated Salicylate | (R)-Chiral Bromohydrin / Epoxide[6] |
| Method of Stereocontrol | Often relies on reduction of a prochiral ketone; can require resolution.[8] | Can use asymmetric epoxidation or resolution of intermediates. | Resolution of a later-stage intermediate. | Asymmetric reduction of ketone; use of a chiral amine.[6] |
| Key Advantages | Well-established; linear and straightforward. | Avoids direct bromination; good reported yields.[1] | Inexpensive starting materials.[1] | Excellent stereocontrol; high convergence; high purity.[6] |
| Key Disadvantages | Potential use of hazardous reagents (LiAlH₄); may require resolution.[1] | Can be lengthy with multiple protection/deprotection steps. | Regioselectivity challenges; multiple final-stage reactions. | Requires synthesis of two advanced intermediates. |
| Typical Application | Racemic or resolved Salbutamol.[8] | Salbutamol and analogs. | Salbutamol.[4] | Enantiopure Formoterol, Arformoterol, Salmeterol.[3][5][6] |
Featured Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Bromo-4′-(benzyloxy)-3′-nitroacetophenone (Key step in Route 4)
This protocol is adapted from a reported large-scale synthesis of (R,R)-Formoterol and demonstrates the critical stereocontrol step.[6]
-
Catalyst Preparation: Prepare the (1R, 2S)-1-amino-2-indanol derived oxazaborolidine (CBS) catalyst in situ according to established literature procedures.
-
Reaction Setup: Charge a nitrogen-purged reactor with a solution of 2-bromo-4′-(benzyloxy)-3′-nitroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C.
-
Catalyst Addition: Add the pre-formed CBS catalyst solution (approx. 0.1 eq) to the reactor.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 0.6 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C and monitor the reaction progress by HPLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Workup and Isolation: Perform an extractive workup with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude (R)-2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanol can be purified by crystallization to achieve high enantiomeric excess (>99% ee).[6]
Protocol 2: Friedel-Crafts Acylation of Methyl Salicylate (Key step in Route 3)
This protocol outlines the initial step for synthesizing a Salbutamol intermediate from a salicylic acid derivative.[4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, add glacial acetic acid. Cool the vessel to below 20 °C.
-
Reagent Addition: Add acetyl chloride (1.0 eq) followed by the catalyst, aluminum chloride (AlCl₃) (approx. 2.5 eq), in portions, ensuring the temperature does not exceed 25 °C.
-
Substrate Addition: Add methyl salicylate (1.0 eq) dropwise to the mixture while maintaining the temperature.
-
Reaction: Heat the mixture to approximately 60-70 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching and Workup: Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude acylated product, which can be purified by crystallization or chromatography.
Conclusion and Future Outlook
While this compound remains a valuable intermediate, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
For the synthesis of racemic or enantiopure Salbutamol , routes starting from substituted benzaldehydes or salicylic acid derivatives present compelling alternatives that can offer advantages in cost, safety, and yield, depending on the scale and specific process capabilities.
-
For more complex, long-acting β2-agonists like Formoterol and Vilanterol , where precise control over multiple stereocenters is non-negotiable, a convergent synthesis is unequivocally the superior strategy. The use of pre-functionalized aromatic precursors like 2-bromo-4′-(benzyloxy)-3′-nitroacetophenone, coupled with powerful asymmetric transformations, provides the most efficient and reliable path to high-purity, single-isomer APIs.[6][9]
The choice of reagent is not merely a matter of substitution but a strategic decision that influences the entire synthetic pathway. By evaluating these alternatives against metrics of stereocontrol, convergence, safety, and cost, drug development professionals can design more robust, efficient, and elegant syntheses for this vital class of medicines.
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Performance of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone as an intermediate versus other synthons
A Comparative Guide to the Performance of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone and Alternative Synthons in the Quest for a Scalable and Efficient Salbutamol Synthesis
For researchers and drug development professionals, the synthesis of Salbutamol (albuterol), a cornerstone in the management of respiratory diseases, presents a landscape of diverse chemical pathways. The selection of a starting material, or synthon, is a critical decision that profoundly influences the overall efficiency, scalability, safety, and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the performance of a key intermediate, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, against other prominent synthons, supported by experimental data and process analysis.
At the Crossroads of Synthesis: Choosing the Right Path
The industrial and laboratory-scale synthesis of Salbutamol has evolved significantly since its inception.[1] The primary goal remains the efficient construction of the molecule's characteristic 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol structure.[2] The choice of the initial building block dictates the sequence of reactions, the nature of protecting groups, and the challenges associated with purification and impurity control. This guide will dissect the synthetic routes originating from four key starting materials:
-
4-Hydroxyacetophenone , leading to the pivotal intermediate 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone .
-
p-Hydroxybenzaldehyde , offering a distinct pathway through an epoxide intermediate.
-
Salicylaldehyde , a concise but challenging route.
-
Salicylic Acid Derivatives (e.g., Methyl Salicylate or Aspirin) , a classic approach with modern refinements.
The Incumbent Route: Performance of 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
The synthesis of Salbutamol commencing with 4-hydroxyacetophenone is a well-established and historically significant method.[3] This pathway hinges on the formation of the key intermediate, 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
Synthetic Strategy
The general approach involves the introduction of a hydroxymethyl group onto the 4-hydroxyacetophenone backbone, followed by a sequence of bromination, amination, and reduction.[3]
Caption: Synthetic pathway to Salbutamol starting from 4-hydroxyacetophenone.
Experimental Insights & Performance Analysis
The initial step, the hydroxymethylation of 4-hydroxyacetophenone, is crucial. A common method involves a chloromethylation followed by hydrolysis. For instance, reacting 4-hydroxyacetophenone with formaldehyde and hydrochloric acid, followed by treatment with calcium carbonate in a THF/water mixture, can yield 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone in approximately 75% yield.[3]
Subsequent steps, such as the selective protection of the phenolic hydroxyl group (e.g., benzylation, 97% yield) followed by bromination of the benzylic alcohol (e.g., Appel reaction, 92% yield), are generally high-yielding.[3] The introduction of the tert-butylamine side chain and final reduction of the ketone complete the synthesis.
However, a significant drawback of some variations of this route, particularly in older industrial processes, is the use of hazardous reducing agents like lithium aluminum hydride (LiAlH4) to concurrently reduce the ketone and a protected ester group if that strategy is employed.[4][5] This reagent is notoriously dangerous on a large scale.[4] Modern iterations often employ safer reducing agents like sodium borohydride for the ketone reduction.[3] While this route is versatile, the overall yield can be modest in older protocols, with some industrial processes reporting yields as low as 11-13%.[6]
The Challenger: p-Hydroxybenzaldehyde as a High-Yield Alternative
A more recent and highly efficient approach utilizes p-hydroxybenzaldehyde as the starting material. This route is notable for its high overall yield and purity.
Synthetic Strategy
This pathway proceeds through chloromethylation, hydrolysis to a diol, protection, epoxidation, and subsequent ring-opening with tert-butylamine.[3]
Caption: High-yield synthetic pathway to Salbutamol from p-hydroxybenzaldehyde.
Experimental Insights & Performance Analysis
This route, as detailed in patent literature, demonstrates excellent step-wise yields.[3] The initial chloromethylation of p-hydroxybenzaldehyde with paraformaldehyde and HCl can exceed 90% yield. Subsequent hydrolysis, protection of the diol (e.g., with acetone to form a propylidene acetal), epoxidation, and aminolysis consistently provide yields of over 80-90% for each step.[3]
This pathway culminates in an impressive overall molar yield of up to 45% with a final product purity of over 99.5% as determined by HPLC.[3] The avoidance of highly hazardous reagents in the key steps makes this route particularly attractive for industrial-scale production.
The Direct Approach: Salicylaldehyde as a Starting Point
Utilizing salicylaldehyde offers a potentially shorter synthetic route, though it is not without its challenges.
Synthetic Strategy
The synthesis typically involves a Friedel-Crafts acylation, followed by amination and reduction.[7]
Caption: A concise synthetic route to Salbutamol starting from salicylaldehyde.
Experimental Insights & Performance Analysis
While this route appears more direct, it presents several hurdles. The aldehyde group in salicylaldehyde has a deactivating (passivating) effect on the aromatic ring, which can hinder the initial Friedel-Crafts acylation.[7] Furthermore, the use of expensive and lachrymatory reagents like bromoacetyl chloride is often required.[7] The amination step with primary amines like tert-butylamine can lead to the formation of tertiary amine byproducts, complicating purification and reducing the yield.[7] Despite these challenges, a patented process reports an overall yield of around 40% with a purity of over 99.5%.[8] Another patent suggests that each of the three main steps can achieve a yield of over 60%.[9]
The Classic Revitalized: Salicylic Acid Derivatives
The synthesis of Salbutamol from salicylic acid or its derivatives, such as methyl salicylate or even aspirin, represents one of the earliest approaches, which has been refined over time.
Synthetic Strategy
A common pathway involves the Friedel-Crafts acylation of a salicylic acid derivative, followed by amination, and then reduction of both the ketone and the ester (or carboxylic acid) functionalities.[4][10]
Caption: A classic synthetic route to Salbutamol from salicylic acid derivatives.
Experimental Insights & Performance Analysis
This route's primary challenge has historically been the reduction step. The simultaneous reduction of a ketone and an ester often necessitated the use of powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH4), with overall yields in the range of 30-40%.[4][5] However, more recent innovations have circumvented this issue. One patented method starting from salicylic acid reports the generation of Salbutamol with a remarkable yield of 92.9% and an HPLC purity of 99.1%.[11] This improved process utilizes safer reducing agents and catalysts, making it a highly competitive and environmentally friendlier option for industrial production.
Comparative Performance at a Glance
| Synthon | Key Intermediate | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 4-Hydroxyacetophenone | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 11-13% (older methods); higher with modern reagents | Good | Well-established, versatile starting material.[3] | Can involve hazardous reagents (LiAlH4); lower overall yields in some processes.[4][6] |
| p-Hydroxybenzaldehyde | Epoxide Intermediate | Up to 45%[3] | >99.5% (HPLC)[3] | High overall yield and purity, avoids many hazardous reagents.[3] | A multi-step process requiring careful control of each reaction.[7] |
| Salicylaldehyde | Acylated Salicylaldehyde | ~40%[8] | >99.5% (HPLC)[8] | Potentially shorter route.[7] | Deactivating effect of aldehyde, expensive reagents, potential for side reactions.[7] |
| Salicylic Acid Derivatives | Acylated Salicylic Ester | 30-40% (older methods); >90% (modern methods)[4][11] | >99% (HPLC) with modern methods[11] | Readily available and inexpensive starting materials; very high yield with new protocols. | Classic routes rely on hazardous reducing agents.[4][5] |
Conclusion: A Verdict on Versatility and Efficiency
While 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone remains a viable and important intermediate in Salbutamol synthesis, a comparative analysis reveals that it faces stiff competition from alternative synthons, particularly in the context of industrial-scale production.
The route starting from p-hydroxybenzaldehyde stands out for its documented high overall yield and purity, coupled with a more favorable safety profile.[3] This makes it a strong contender for an efficient and scalable manufacturing process.
Similarly, modern advancements in the synthetic route beginning with salicylic acid derivatives have transformed a classic method into a highly efficient one, boasting excellent yields and purity while mitigating the use of hazardous reagents.[11] This revitalization makes it a very attractive option.
The salicylaldehyde route, while concise, appears to be hampered by inherent reactivity and cost issues that may limit its industrial applicability.[7]
Ultimately, the choice of synthon will depend on a company's specific priorities, including raw material costs, process safety infrastructure, and desired throughput. However, for researchers and drug development professionals seeking to optimize Salbutamol synthesis, the pathways originating from p-hydroxybenzaldehyde and the newly refined salicylic acid routes offer compelling advantages in terms of overall yield, purity, and process safety, challenging the long-standing position of the 4-hydroxyacetophenone-derived intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one from 4-Hydroxyacetophenone[3]
-
Chloromethylation and Hydroxylation:
-
To a suitable reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.
-
Heat the mixture at 50°C for 5 hours with stirring.
-
After the reaction period, cool the mixture.
-
Add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation.
-
Stir until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by extraction and purify the product to obtain 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.
-
Reported Yield: 75%
-
Protocol 2: High-Yield Synthesis of Salbutamol from p-Hydroxybenzaldehyde[3]
-
Chloromethylation:
-
React p-hydroxybenzaldehyde and paraformaldehyde in concentrated hydrochloric acid at 25-30°C for 8 hours.
-
Reported Yield: >90%
-
-
Hydrolysis:
-
Subject the resulting chloromethylated compound to hydrolysis using a weak base (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours.
-
Reported Yield: >85%
-
-
Propylidene Protection:
-
Protect the dihydroxy intermediate using acetone with concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours.
-
Reported Yield: >85%
-
-
Epoxidation:
-
React the protected compound with a ylide reagent and a phase transfer catalyst in the presence of a strong base (e.g., potassium hydroxide).
-
Reported Yield: >80%
-
-
Aminolysis Ring-Opening:
-
Heat the epoxide intermediate to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel.
-
Reported Yield: >90%
-
-
Hydrolysis Deprotection:
-
Remove the protecting group under acidic conditions to yield Salbutamol.
-
Protocol 3: Synthesis of Salbutamol Intermediate from Salicylaldehyde[9]
-
Friedel-Crafts Acylation:
-
In a reaction vessel, combine aluminum trichloride and dichloromethane.
-
At 10-15°C, add a solution of bromoacetyl chloride in dichloromethane dropwise.
-
Heat the mixture to 30°C and stir for 30 minutes.
-
Add a solution of salicylaldehyde in dichloromethane dropwise.
-
Heat to 35°C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Reported Yield: 70-80% for the acylated product.
-
Protocol 4: High-Yield Synthesis of Salbutamol from a Salicylic Acid Intermediate[11]
-
Reduction of Intermediate 3:
-
In a reaction vessel, dissolve intermediate 3 (derived from salicylic acid) in methanol.
-
Add ferrous sulfate as a catalyst.
-
Cool the solution to 5°C.
-
Add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 30°C until the reaction is complete (monitor by TLC).
-
Work up the reaction by concentrating the solvent, followed by extraction with ethyl acetate and water.
-
Concentrate the organic phase to obtain Salbutamol.
-
Reported Yield: 92.9%
-
Reported Purity: 99.1% (HPLC)
-
References
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Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. [Link]
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University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. University of Bristol School of Chemistry. [Link]
- CN110963929A. (2020). Preparation method of salbutamol hydrochloride suitable for industrial production.
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Dyker, G. (2024, May 8). Synthesis of the asthma drug salbutamol laboratory procedure - Chemistry of Medicinal Drugs 7 [Video]. YouTube. [Link]
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Zanaty, M. I., et al. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Journals. [Link]
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Dyker, G. (2024, May 15). Industrial process for the synthesis of the asthma drug Salbutamol - Chemistry of Medicinal Drugs 7 [Video]. YouTube. [Link]
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The Pharmapedia. (2023, March 10). Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I [Video]. YouTube. [Link]
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Agarwal, D., et al. (2025, August 9). (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate. [Link]
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AstraZeneca. (2023, October 1). Environmental Risk Assessment Data Albuterol sulfate. [Link]
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Cong, V. H., et al. (2016, November 9). Environmental Risk Assessment of Salbutamol: Occurrence, Transport and Health Effects. ResearchGate. [Link]
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Ghaffari, S., et al. (n.d.). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. [Link]
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Le, J., et al. (2025, November 27). Ecological footprint of salbutamol administration by metered-dose inhaler versus nebulisation in acute asthma: a life-cycle assessment. PMC. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone Using Mass Spectrometry
Executive Summary
In pharmaceutical development and chemical synthesis, absolute certainty in molecular structure is non-negotiable. An incorrect isomer can lead to inactive products or unforeseen toxicity. This guide provides a comprehensive methodology for the unambiguous structural confirmation of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including bronchodilators like Albuterol.[1] We will move beyond a simple protocol, delving into the causal reasoning behind experimental choices and demonstrating how mass spectrometry serves as a self-validating system for structural elucidation. This comparison guide will detail the predictable fragmentation patterns of the target molecule, contrast them with a closely related isomer, and provide a robust experimental framework for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isomeric Purity
This compound (Molecular Formula: C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) is a substituted acetophenone containing three key functional groups: a phenolic hydroxyl, a benzylic alcohol, and an aromatic ketone.[2][3] Its utility as a precursor in drug synthesis makes its structural integrity paramount.[4] The presence of positional isomers, such as 1-(4-Hydroxy-2-(hydroxymethyl)phenyl)ethanone, which share the same mass and elemental composition, presents a significant analytical challenge. While techniques like NMR provide definitive structural information, they often require larger sample quantities and longer acquisition times compared to mass spectrometry.[5]
This guide demonstrates the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to rapidly and definitively confirm the desired structure. We will leverage the principles of Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) to generate a unique fragmentation "fingerprint" for our target molecule, enabling its confident differentiation from structural isomers.[6][7]
Part 1: Deconstructing the Molecule — A Predictive Fragmentation Analysis
The foundation of a successful structural confirmation by MS/MS lies in understanding how a molecule will behave under energetic conditions. The process of Collision-Induced Dissociation (CID) involves converting the kinetic energy of a selected precursor ion into internal energy through collisions with an inert gas (like argon or nitrogen), causing fragmentation at the weakest chemical bonds.[8][9][10] By analyzing the molecule's functional groups, we can predict a highly specific fragmentation cascade.
-
Phenolic Group: Phenols typically exhibit a strong molecular ion peak. Common fragmentation pathways include the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da) from the aromatic ring.[11]
-
Benzylic Alcohol Group: The hydroxymethyl group is prone to facile neutral losses. We anticipate the loss of water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da).
-
Aromatic Ketone (Acetophenone) Group: This moiety dictates two primary fragmentation routes: the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion, and the loss of the entire acetyl radical (•COCH₃, 43 Da).
By synthesizing these individual behaviors, we can construct a detailed fragmentation map for this compound.
Predicted Fragmentation Pathway: this compound
Below is a predicted fragmentation diagram for the protonated molecule ([M+H]⁺, m/z 167.07).
Caption: Predicted CID Fragmentation of Protonated this compound.
Part 2: The Isomer Challenge — A Comparative Guide
The true power of MS/MS is revealed when distinguishing between isomers. Let's consider the positional isomer 1-(4-Hydroxy-2-(hydroxymethyl)phenyl)ethanone . While it has the same m/z of 167.07, the proximity of the acetyl and hydroxymethyl groups in the ortho position is expected to produce a distinct fragmentation pattern compared to our target molecule's meta arrangement. This steric difference can enable unique intramolecular reactions upon fragmentation, altering the relative abundances of common fragments or even generating entirely new ones.
For instance, the ortho isomer may exhibit a more pronounced combined loss of water and a methyl radical due to stabilization from the adjacent groups, a pathway that is less likely in our target compound.
| Fragment Ion / Neutral Loss | Predicted m/z | This compound (Target) | 1-(4-Hydroxy-2-(hydroxymethyl)phenyl)ethanone (Isomer) | Rationale for Difference |
| [M+H]⁺ | 167.07 | Precursor Ion | Precursor Ion | N/A |
| Loss of H₂O | 149.06 | High Abundance | High Abundance | Common loss from benzylic alcohol. |
| Loss of •CH₃ | 152.05 | Moderate Abundance | Low Abundance | Loss from the acetyl group is a primary fragmentation route. |
| Loss of CH₂O | 137.06 | Moderate Abundance | Moderate Abundance | Common loss from the hydroxymethyl group. |
| Loss of •COCH₃ | 124.05 | Low Abundance | High Abundance | The ortho position may favor cleavage of the entire acetyl group due to steric hindrance. |
| Loss of H₂O + CO | 121.06 | Moderate Abundance | Low Abundance | Ring cleavage following dehydration is characteristic of the meta arrangement. |
This predictive table forms the basis of our analytical strategy. By comparing the experimental spectrum against these predictions, we can make a definitive structural assignment.
Part 3: The Workflow — A Validated Experimental Protocol
Achieving reproducible and accurate data requires a well-defined experimental plan. The following protocol outlines a standard approach for the analysis using a triple quadrupole or Q-TOF mass spectrometer.
Experimental Workflow Diagram
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Comparative study of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone and 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application
In the landscape of pharmaceutical intermediates and synthetic chemistry, the structural modification of bioactive scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative study of two closely related acetophenone derivatives: 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone and its α-brominated counterpart, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone . We will explore their synthesis, comparative reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The parent compound, this compound, serves as a stable precursor, while the introduction of a bromine atom at the alpha-carbon dramatically transforms its chemical personality, converting it into a highly versatile and reactive intermediate.[1][2] This guide will dissect this transformation, providing the causal logic behind experimental choices and self-validating protocols.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a single bromine atom significantly alters the molecule's physicochemical properties. This change is fundamental to understanding the difference in their handling, reactivity, and potential biological interactions.
| Property | This compound | 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone |
| CAS Number | 39235-58-0[3][4] | 62932-94-9[5] |
| Molecular Formula | C₉H₁₀O₃[3] | C₉H₉BrO₃[5] |
| Molecular Weight | 166.17 g/mol [3] | 245.07 g/mol [5][6] |
| Appearance | Light yellow solid[7] | Solid |
| Melting Point | 121 °C[4] | Not widely reported |
| Solubility | Data not widely available | Sparingly soluble in water (15 g/L at 25°C)[5] |
| Storage | Room temperature[7] | 2-8°C, under inert atmosphere |
The most notable difference is the significant increase in molecular weight due to the heavy bromine atom. The α-bromo derivative's requirement for refrigerated storage under an inert atmosphere hints at its increased reactivity and potential for degradation compared to the more stable parent compound.
Synthesis and Mechanism: The Critical Bromination Step
The conversion of the parent ketone to its α-bromo derivative is the pivotal reaction that unlocks a vast potential for further synthetic elaboration. The most common method for this transformation is electrophilic α-halogenation.[2][8]
Mechanism of Acid-Catalyzed α-Bromination
The reaction proceeds via an acid-catalyzed enol intermediate. The rate of this reaction is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration, as the enol formation is the rate-limiting step.[8]
Mechanism of Acid-Catalyzed α-Bromination.[8][9]
Experimental Protocol: Synthesis of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
This protocol is adapted from established methods for the α-bromination of activated acetophenones.[8][10] Causality : The use of a solvent mixture like ethyl acetate and chloroform helps to dissolve the starting material, while the slow addition of bromine controls the exothermic reaction. Aluminum chloride can be used as a Lewis acid catalyst to enhance the reaction rate, though for hydroxyacetophenones, the phenolic group itself is activating.[10] Special care must be taken as the phenolic hydroxyl group is a strong activating group and can lead to competitive electrophilic substitution on the aromatic ring.[11]
Materials:
-
This compound
-
Bromine (Br₂)
-
Ethyl Acetate
-
Chloroform
-
Toluene for recrystallization
-
Activated Carbon & Celite for decolorizing
Procedure:
-
Dissolution: Dissolve 1.0 mole equivalent of this compound in a suitable solvent mixture like ethyl acetate/chloroform.
-
Bromine Addition: Prepare a solution of 1.0 mole equivalent of bromine in the same solvent mixture. Add the bromine solution dropwise to the ketone solution at a controlled temperature (e.g., 5-10°C) with constant stirring.[12]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, filter the reaction mixture if any precipitate forms. The filtrate can be washed with a mild reducing agent solution (e.g., sodium thiosulfate) to quench any excess bromine, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[10]
-
Purification: The crude product is often a colored solid. Recrystallize the residue from a suitable solvent like toluene. The use of activated carbon and Celite during recrystallization can help remove colored impurities.[10]
-
Drying: Dry the purified white/off-white crystals under vacuum to obtain the final product, 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
Reactivity and Synthetic Utility: A Paradigm Shift
The introduction of the α-bromo group fundamentally alters the molecule's reactivity, transforming it from a relatively stable ketone into a potent electrophilic building block.[1][2]
Comparison of Reactive Electrophilic Sites.
-
Parent Compound : The primary electrophilic site is the carbonyl carbon. It can undergo reactions like reduction, reductive amination, or aldol condensations. The phenolic and alcohol groups also offer sites for derivatization (e.g., ether or ester formation).
-
α-Bromo Derivative : This molecule is bifunctional, featuring two potent electrophilic sites.[2][13]
-
Carbonyl Carbon : Remains an electrophilic center.
-
α-Carbon : The presence of the electron-withdrawing carbonyl group enhances the polarity of the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack via an SN2 mechanism.[1][14] This site is significantly more reactive than the corresponding carbon in an alkyl halide.[13]
-
This enhanced reactivity makes the α-bromo derivative an invaluable intermediate. It is a key precursor for building more complex molecules, particularly in the synthesis of heterocycles like thiazoles and pyrroles, and for attaching side chains to the core structure.[1][13] For instance, it is used in the design of haptens for creating specific antibodies and is a known intermediate in the synthesis of pharmaceuticals.[15][16][17]
Proposed Comparative Study: Nucleophilic Substitution with an Amine
To quantitatively compare the reactivity, a simple kinetic study can be performed by reacting both compounds with a nucleophile. The α-bromo ketone is expected to react significantly faster.
Objective: To demonstrate the enhanced electrophilicity of the α-carbon in 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone compared to the carbonyl carbon of the parent compound.
Experimental Workflow:
Workflow for Comparative Reactivity Study.
Expected Outcome: The reaction with 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone will proceed rapidly via an SN2 substitution at the α-carbon, displacing the bromide ion. The parent ketone will show little to no reaction under the same conditions, as reductive amination would require a reducing agent and different conditions. This experiment provides a clear, demonstrable validation of the bromo-derivative's superior utility as an alkylating agent.
Conclusion
While this compound is a stable and useful chemical entity, its value is magnified upon its conversion to 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. This simple halogenation step introduces a highly reactive electrophilic center, transforming the molecule into a versatile building block for constructing complex pharmaceutical and heterocyclic structures. Understanding the profound impact of this single atomic substitution on the molecule's reactivity is key to leveraging its full synthetic potential in research and drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
This document will guide researchers, scientists, and drug development professionals through a systematic approach to waste management, grounded in established safety protocols for phenolic compounds and general laboratory waste regulations.
Foundational Principles of Chemical Waste Management
The proper disposal of any laboratory chemical is not merely a procedural task but a critical component of a robust safety culture. The overarching principles are waste minimization, proper segregation, secure containment, and compliant disposal through certified channels. Federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), provide a legal framework for hazardous waste management.[5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific protocols that align with federal, state, and local regulations.[6][7]
Hazard Assessment of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
Due to the lack of a detailed SDS, a hazard assessment must be inferred from its chemical class. As a phenolic compound, it should be assumed to be toxic and potentially harmful to the environment.[2][3][4] Phenols, as a class, can cause skin and eye irritation and are harmful if ingested or inhaled.[3] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations involving this compound should ideally be performed within a chemical fume hood to prevent inhalation of any dust or aerosols.[8]
Key Hazard Considerations:
| Hazard Class | Justification | Primary Safety Measures |
|---|---|---|
| Health Hazard | Belongs to the phenolic class of compounds, which are generally toxic and irritants.[3] | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area or chemical fume hood.[8] |
| Environmental Hazard | Phenolic compounds can be harmful to aquatic life.[3] | Prevent entry into drains, sewers, or waterways.[2][8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the point of generation to final collection.
Experimental Workflow for Disposal
Caption: Workflow for the disposal of this compound.
Step 1: Waste Segregation at the Source
Immediately upon generation, segregate waste containing this compound from non-hazardous waste.
-
Solid Waste: This includes the pure compound, contaminated gloves, weigh boats, paper towels, and pipette tips. These should be collected in a designated, puncture-proof container.[8]
-
Liquid Waste: If the compound is in solution, it must be collected in a separate, leak-proof container.[5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.[6]
Step 2: Container Selection and Management
Choosing the correct waste container is crucial to prevent leaks and reactions.
-
Use containers that are chemically compatible with the waste. For phenolic compounds, high-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[7]
-
Keep the container closed at all times, except when adding waste.[7][8]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone handling the waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][9]
-
The label must include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The approximate concentration and composition of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5][7]
-
Store the waste container in secondary containment to catch any potential leaks.[5]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents and acids.[3][6]
Step 5: Arranging for Final Disposal
Once the waste container is full (no more than 90% capacity) or has been in storage for the maximum allowable time (often up to one year for partially filled containers, though this varies by institution), arrange for its collection.[5][6][7]
-
Contact your institution's EHS department to request a hazardous waste pickup.[7][8]
-
Do not, under any circumstances, pour this chemical waste down the drain.[2][8] This is illegal and environmentally damaging.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[2]
-
Carefully collect the absorbent material and place it in your designated solid hazardous waste container.[3]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste segregation, proper containment, and compliant disposal, we uphold our commitment to a safe and sustainable research environment. This guide, based on the established protocols for phenolic and hazardous chemicals, provides a reliable framework for managing this waste stream. Always prioritize consultation with your local EHS department to ensure full compliance with all applicable regulations.
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Navigating the Safe Handling of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS No. 39235-58-0), a key intermediate in pharmaceutical synthesis.[1] By moving beyond a simple checklist and understanding the why behind these procedures, you can foster a culture of safety and scientific excellence in your laboratory.
Understanding the Compound: A Quick Reference
| Property | Value | Source |
| Chemical Name | 1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | PubChem[1] |
| CAS Number | 39235-58-0 | PubChem[1] |
| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |
| Molecular Weight | 166.17 g/mol | PubChem[1] |
| Appearance | Light yellow solid | MySkinRecipes[2] |
| Melting Point | 121 °C | ChemicalBook[3] |
Hazard Identification and GHS Classification
Signal Word: Warning [4]
Globally Harmonized System (GHS) Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [5]
GHS Pictograms:
GHS Pictogram for Irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The following recommendations are based on the potential hazards associated with aromatic ketones.
Hand Protection: The Critical Barrier
The selection of appropriate gloves is crucial to prevent skin contact. For handling aromatic ketones, the following glove materials are recommended:
-
Butyl Rubber: Offers excellent protection against a wide range of chemicals, including ketones.[6]
-
Polyvinyl Alcohol (PVA): While not recommended for use with water-based solutions, PVA gloves provide good resistance to aromatic and chlorinated solvents.
Note: Standard nitrile gloves may not offer sufficient protection against all ketones and acetates and are generally not recommended for prolonged exposure.[6] Always inspect gloves for any signs of degradation or perforation before use.[7]
Eye and Face Protection
-
Safety Glasses with Side Shields: Essential for all laboratory work to protect against splashes.
-
Face Shield: Should be worn in conjunction with safety glasses when there is a significant risk of splashing or when handling larger quantities of the material.
Skin and Body Protection
-
Laboratory Coat: A standard lab coat is required to protect against incidental contact.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.
-
Closed-toe Shoes: Mandatory in all laboratory settings.
Respiratory Protection
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Operational Plan: From Receipt to Disposal
A clear and logical workflow is essential for safe and efficient handling.
Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed when not in use.[4]
-
Handling:
-
All handling of the solid material or its solutions should be performed inside a certified chemical fume hood.
-
Wear the appropriate PPE as outlined above.
-
Avoid the formation of dust.[8]
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
-
-
Waste Collection:
Emergency Procedures: Be Prepared
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
As a non-halogenated aromatic ketone, this compound waste should be disposed of following institutional and local regulations for chemical waste.
-
Waste Characterization: This compound is classified as a non-halogenated organic waste.[9][10]
-
Containerization: Use a designated, leak-proof container clearly labeled as "Hazardous Waste: Non-Halogenated Organic Solids" or "Hazardous Waste: Non-Halogenated Organic Liquids" as appropriate.
-
Disposal Method: The primary recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal facility.[11] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a robust safety culture within your research community.
References
-
1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE (CAS No. 39235-58-0) SDS. (2017, August 19). XiXisys.com. Retrieved from [Link]
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Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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H-phrases. Retrieved from [Link]
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H-phrases. Wikipedia. Retrieved from [Link]
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Glove Selection Page. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]
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Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of Delaware. Retrieved from [Link]
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Hazard statements. (n.d.). MSDS Europe. Retrieved from [Link]
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List of GHS Hazard and Precautionary Statements. Chem-Space. Retrieved from [Link]
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GHS hazard statements. Wikipedia. Retrieved from [Link]
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GLOVE SELECTION CHART. Washington State University Spokane. Retrieved from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). EPA. Retrieved from [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link]
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Non-Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. 39235-58-0 CAS MSDS (1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
